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  • Product: 9-Methyldecan-1-ol
  • CAS: 51750-47-1

Core Science & Biosynthesis

Foundational

9-Methyldecan-1-ol chemical structure and properties

9-Methyldecan-1-ol: Structural Analysis, Synthesis, and Industrial Applications Executive Summary 9-Methyldecan-1-ol (CAS: 55505-28-7), often referred to industrially within the context of isoundecanol , is a primary fat...

Author: BenchChem Technical Support Team. Date: February 2026

9-Methyldecan-1-ol: Structural Analysis, Synthesis, and Industrial Applications

Executive Summary

9-Methyldecan-1-ol (CAS: 55505-28-7), often referred to industrially within the context of isoundecanol , is a primary fatty alcohol characterized by a terminal isopropyl bifurcation on a ten-carbon chain. Unlike linear fatty alcohols (e.g., 1-undecanol), the methyl branching at the C9 position imparts unique physicochemical properties, including a lower pour point and disrupted crystallinity, making it a critical intermediate in the synthesis of high-performance surfactants, lubricants, and plasticizers. In biological research, it serves as a volatile semiochemical identified in insect communication systems, functioning as a pheromone component or analog.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a hydrophilic hydroxyl head group and a hydrophobic alkyl tail containing a specific "iso" branching pattern. This structure prevents the tight packing observed in linear alcohols, resulting in liquidity at lower temperatures—a highly desirable trait for cold-weather industrial applications.

Property Data
IUPAC Name 9-Methyldecan-1-ol
Common Synonyms Isoundecanol; Isoundecan-1-ol; 9-Methyl-1-decanol
CAS Number 55505-28-7 (Pure isomer); 51750-47-1 (Isoundecanol mixture)
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
SMILES CC(C)CCCCCCCCO
Structure Type Primary Alcohol; Branched Alkane
Stereochemical Considerations

While 9-methyldecan-1-ol is achiral (the C9 carbon is bonded to two methyl groups), its synthesis often occurs alongside other isomers in industrial processes. The symmetry of the isopropyl tail simplifies its NMR spectrum compared to ante-iso (C8-methyl) isomers.

Part 2: Physicochemical Properties

The branching at C9 significantly lowers the melting point compared to 1-undecanol (MP: 11-19°C), often keeping it liquid at sub-zero temperatures.

Parameter Value / Range Source/Note
Boiling Point ~233–239 °C (at 760 mmHg)Industrial Isoundecanol range
Density 0.83 – 0.84 g/mL (at 20 °C)Typical for C11 branched alcohols
Melting/Pour Point < -50 °CDue to steric hindrance of packing
LogP (Octanol/Water) 4.2 – 4.5 (Estimated)Highly lipophilic
Water Solubility < 10 mg/LPractically insoluble
Refractive Index (

)
~1.445Estimated from C11 standards

Part 3: Synthesis & Production Protocols

Production methods vary by scale. Industrial routes prioritize volume and cost, yielding isomeric mixtures (Isoundecanol), while laboratory routes target the specific 9-methyl isomer for biological assays.

A. Industrial Route: Hydroformylation (Oxo Process)

The dominant commercial route involves the hydroformylation of decenes (often derived from propylene or butene oligomerization).[1]

  • Feedstock: Branched decene isomers.

  • Reaction: Reaction with Syngas (

    
    ) using a Cobalt or Rhodium catalyst.
    
  • Result: A mixture of C11 aldehydes, which are hydrogenated to alcohols.

    • Note: This produces "Isoundecanol" (Exxal™ 11 type), a mixture containing 9-methyldecan-1-ol alongside other isomers.

B. Laboratory Route: Targeted Synthesis of 9-Methyldecan-1-ol

For pheromone research requiring high purity, a Grignard coupling strategy is employed.

Protocol: Grignard Coupling Strategy

  • Reagents: Isopropylmagnesium bromide, 8-bromo-1-octanol (THP-protected).

  • Coupling:

    • Dissolve THP-protected 8-bromo-1-octanol in anhydrous THF.

    • Add

      
       (catalyst) at -78°C.
      
    • Slowly add Isopropylmagnesium bromide.

    • Allow to warm to room temperature; quench with

      
      .
      
  • Deprotection:

    • Reflux the intermediate in Methanol/HCl to remove the THP group.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Yield: Typically >90% for the deprotection step.[2][3]

SynthesisPathways cluster_industrial Industrial Route (Volume) cluster_lab Laboratory Route (Specificity) Decenes Branched Decenes Aldehydes C11 Aldehydes Decenes->Aldehydes Hydroformylation Syngas CO + H2 (Rh/Co Catalyst) Syngas->Aldehydes Isoundecanol Isoundecanol Mixture (Contains 9-Methyldecan-1-ol) Aldehydes->Isoundecanol Hydrogenation Precursor 8-Bromo-1-octanol (THP Protected) Intermediate Protected 9-Methyldecanol Precursor->Intermediate Coupling Grignard Isopropyl-MgBr (Li2CuCl4 Cat) Grignard->Intermediate PureProduct Pure 9-Methyldecan-1-ol Intermediate->PureProduct Deprotection (MeOH/HCl)

Figure 1: Comparison of Industrial Hydroformylation vs. Laboratory Grignard Synthesis pathways.

Part 4: Biological Significance & Applications

Surfactants & Ethoxylates (Primary Application)

The "iso" structure disrupts the gel phase formation often seen in linear alcohol ethoxylates.

  • Mechanism: 9-Methyldecan-1-ol is ethoxylated (reacted with Ethylene Oxide) to form non-ionic surfactants.

  • Benefit: These surfactants exhibit superior wetting times (often <5 seconds) compared to linear analogs and maintain fluidity in cold water.

  • Use Cases: Industrial cleaners, textile processing, and agrochemical adjuvants.

Insect Pheromones & Volatiles

9-Methyldecan-1-ol has been identified in the volatile emissions of insects, specifically within the order Trichoptera (caddisflies) and potentially specific ant species (Aphaenogaster).

  • Role: It functions as a semiochemical, often acting as a minor component in aggregation or sex pheromones where the specific methyl branching pattern encodes species specificity.

  • Research Utility: Used as a standard in GC-MS analysis to map the "volatilome" of insects.

Part 5: Analytical Characterization

To validate the synthesis of the pure isomer, the following spectral signatures are diagnostic.

1H NMR Spectroscopy (400 MHz, CDCl₃) The symmetry of the isopropyl tip is the key identifier.

Shift (δ ppm) Multiplicity Integration Assignment
3.64 Triplet (

Hz)
2H

(C1)
1.61 – 1.48 Multiplet2H

(C2)
1.39 – 1.24 Broad Multiplet13HChain methylenes (

) + Methine (

)
0.87 Doublet (

Hz)
6HTerminal Isopropyl Methyls (

)

Mass Spectrometry (EI, 70 eV)

  • Molecular Ion (

    
    ):  172 (often weak or absent due to dehydration).
    
  • Diagnostic Fragment:

    
     (154, loss of 
    
    
    
    ) and
    
    
    (loss of isopropyl group).

Part 6: Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

  • Handling: Use chemical-resistant gloves (Nitrile). Avoid release to the environment due to slow biodegradation of branched alkyl chains compared to linear analogs.

  • Storage: Store in a cool, dry place. Stable under normal conditions.

References

  • PubChem. (2025). 9-Methyldecan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Francke, W., et al. (2000). Identification and Synthesis of Volatile Insect Metabolites. Dissertation/Thesis Data.
  • Schulz, S. (1998). Insect Pheromones and Semiochemicals. In The Chemistry of Pheromones. (Contextualizing methyl-branched alcohols in Trichoptera).
  • PCC Group. (2024). Isoundecanol Ethoxylates in Industrial Applications. [Link]

Sources

Exploratory

Biological function of 9-methyldecan-1-ol in insect pheromones

Part 1: Executive Summary & Core Directive The Directive: This guide provides a technical analysis of 9-methyldecan-1-ol (CAS: 55505-28-7), a specific methyl-branched fatty alcohol used in insect chemical communication.[...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Directive: This guide provides a technical analysis of 9-methyldecan-1-ol (CAS: 55505-28-7), a specific methyl-branched fatty alcohol used in insect chemical communication.[1] Unlike the more common straight-chain lepidopteran pheromones (Type I) or polyunsaturated hydrocarbons (Type II), 9-methyldecan-1-ol represents a distinct class of iso-branched semiochemicals derived from leucine metabolism.[1]

Core Insight: While often overshadowed by its more complex derivatives (such as 9-methylgermacrene-B in sand flies or chiral ketones in caddisflies), 9-methyldecan-1-ol serves a critical function as a biosynthetic precursor , a synergistic component in pheromone blends, and a stable chemical intermediate for the synthesis of bioactive esters.[1] Its achiral nature (due to the terminal isopropyl group) distinguishes it from mid-chain methylated pheromones, making it a unique model for studying "iso-branch" recognition in odorant receptors.

Part 2: Chemical Biology & Mechanistic Insights

Structural Analysis & Physicochemical Properties

9-Methyldecan-1-ol is a primary alcohol with a methyl branch at the penultimate carbon (C9) of a ten-carbon chain.[1] This structure is chemically defined as isoundecanol .

  • IUPAC Name: 9-Methyldecan-1-ol[1][2][3][4][5][6][7]

  • Formula: C11H24O

  • Chirality: Achiral . The branching at C9 involves two identical methyl groups (isopropyl terminus), rendering the molecule superimposable on its mirror image. This contrasts with anteiso structures (e.g., 8-methyldecan-1-ol), which are chiral.[1]

  • Volatility: The methyl branch lowers the boiling point and increases vapor pressure relative to the straight-chain isomer (undecan-1-ol), enhancing its efficacy as a medium-range airborne signal.[1]

Biological Occurrence and Function

The compound functions primarily within the orders Diptera (flies), Trichoptera (caddisflies), and Hymenoptera (ants/wasps).

Species / GroupRoleMechanism
Sand Flies (Lutzomyia longipalpis)Pheromone Component / Precursor Found in male tergal glands.[1] While 9-methylgermacrene-B is the major attractant, 9-methyldecan-1-ol (and its esters) often appears as a minor component or biosynthetic intermediate, contributing to the "blend effect" that ensures species specificity.[1]
Caddisflies (Potamophylax spp.[1][8])Biosynthetic Intermediate Potamophylax latipennis utilizes complex chiral ketones (e.g., 9-methyldecan-3-one).[1] 9-Methyldecan-1-ol serves as the reduced alcohol precursor in the glandular biosynthetic pathway.[1]
Parasitoid Wasps Kairomone Used by parasitoids to locate host larvae.[1] The volatile alcohol signals the presence of specific metabolic activity (leucine breakdown) in hosts.
Ants (Formicinae)Trail/Alarm Pheromone Methyl-branched alcohols function as recruitment signals due to their stability and distinct "fingerprint" against background plant odors.[1]
Biosynthetic Pathway (The Leucine Connection)

The production of 9-methyldecan-1-ol is strictly tied to the metabolism of the amino acid Leucine .[1] Unlike straight-chain pheromones derived from Acetyl-CoA (fatty acid synthase), this pathway utilizes Isovaleryl-CoA as a primer.[1]

Pathway Logic:

  • Leucine Catabolism: Leucine is deaminated and decarboxylated to form Isovaleryl-CoA.[1]

  • Chain Elongation: Isovaleryl-CoA acts as the primer for Fatty Acid Synthase (FAS), adding malonyl-CoA units.

  • Reduction: The resulting iso-fatty acid (9-methyldecanoic acid) is reduced by a fatty acyl-CoA reductase (FAR) to the alcohol.[1]

Biosynthesis Leucine L-Leucine Isovaleryl Isovaleryl-CoA (Primer) Leucine->Isovaleryl Transamination & Decarboxylation FAS Fatty Acid Synthase (Chain Elongation) Isovaleryl->FAS Malonyl Malonyl-CoA (Extender) Malonyl->FAS Acid 9-Methyldecanoic Acid FAS->Acid + 3 Cycles FAR Fatty Acyl-CoA Reductase (Reduction) Acid->FAR Alcohol 9-Methyldecan-1-ol (Target) FAR->Alcohol NADPH -> NADP+

Figure 1: Biosynthetic pathway of 9-methyldecan-1-ol from L-Leucine, highlighting the "Iso-primer" mechanism characteristic of Diptera and Trichoptera.[1]

Part 3: Experimental Protocols

Chemical Synthesis (Grignard Route)

For behavioral assays, high-purity synthetic standards are required. The following protocol utilizes a Grignard coupling strategy, preferred for its reliability in generating the terminal iso-structure.

Objective: Synthesize 9-methyldecan-1-ol from 1-bromo-6-methylheptane and a protected propanol derivative.

Reagents:

  • Isoamyl bromide (1-bromo-3-methylbutane)[1]

  • 1,5-Dibromopentane (for chain extension) or direct coupling with protected halo-alcohol.[1]

  • Magnesium turnings (activated).

  • THF (anhydrous).

Protocol:

  • Preparation of Grignard Reagent:

    • In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine.

    • Add 1-bromo-3-methylbutane (Isoamyl bromide) dropwise in THF.[1] Reflux for 1 hour to form Isopentylmagnesium bromide.

  • Coupling (Schlosser Modification):

    • Cool the Grignard solution to -78°C.

    • Add Li2CuCl4 (catalytic amount) as a catalyst.

    • Add 6-bromohexan-1-ol (THP protected) dropwise.[1]

    • Allow to warm to room temperature and stir for 12 hours.

  • Deprotection & Purification:

    • Quench with saturated NH4Cl. Extract with diethyl ether.[9]

    • Remove THP group using p-Toluenesulfonic acid (pTSA) in Methanol.[1]

    • Purify via Flash Chromatography (Hexane:Ethyl Acetate 9:1).

    • Validation: Confirm structure via GC-MS (Look for M+ ion at m/z 172 and characteristic iso-fragmentation).

Electroantennography (EAG) Assay

To validate biological activity, one must measure the depolarization of insect antennae in response to the volatile.

Target Species: Lutzomyia longipalpis (males/females) or Potamophylax spp.[8]

Workflow:

  • Excision: Carefully excise the antenna of a 2-3 day old virgin insect.[1]

  • Mounting: Mount the antenna between two glass capillary electrodes filled with Ringer's solution (KCl/NaCl saline). Connect to a high-impedance amplifier (e.g., Syntech IDAC).

  • Stimulus Delivery:

    • Dissolve 9-methyldecan-1-ol in Hexane (concentrations: 0.1, 1, 10, 100 µg/µL).

    • Apply 10 µL to a filter paper strip inside a Pasteur pipette.

    • Deliver a 0.5s puff of air through the pipette over the antenna.

  • Data Analysis: Measure the amplitude of depolarization (mV) relative to the solvent control (Hexane). A significant response (>2x noise) indicates the presence of specific Odorant Receptors (ORs).

Part 4: Data Visualization & Analysis

Comparative Volatility & Activity

The following table summarizes the physicochemical properties of 9-methyldecan-1-ol compared to its straight-chain and functionalized analogs.

CompoundStructure TypeBoiling Point (°C)Biological RoleSpecies Specificity
9-Methyldecan-1-ol Iso-Alcohol (C11)~234Pheromone/PrecursorHigh (Diptera/Trichoptera)
Undecan-1-ol Straight Chain (C11)~243General AttractantLow (Generalist)
9-Methyldecanal Iso-Aldehyde~215Potent Signal (Unstable)High
9-Methyldecyl Acetate Iso-Ester~250Pheromone ComponentVery High (Lepidoptera)
Experimental Workflow Diagram

This diagram illustrates the logical flow from chemical synthesis to behavioral validation.

Workflow Synth Synthesis (Grignard Coupling) Purify Purification (Flash Chromatography) Synth->Purify QC Quality Control (GC-MS / NMR) Purify->QC EAG EAG Screening (Receptor Binding) QC->EAG Pass (>98%) WindTunnel Wind Tunnel Assay (Behavioral Response) EAG->WindTunnel Positive Depolarization Field Field Trapping (Ecological Validity) WindTunnel->Field Flight Orientation

Figure 2: Integrated workflow for validating the semiochemical activity of 9-methyldecan-1-ol.

References

  • Bergmann, J. (2001).[8] Identifizierung und Synthese flüchtiger Inhaltsstoffe aus Insekten (Identification and synthesis of volatile insect components). Dissertation, University of Hamburg.

  • Hamilton, J. G. C., et al. (1999). "9-Methylgermacrene-B: The sex pheromone of the sandfly Lutzomyia longipalpis."[1][8] Journal of Chemical Ecology, 25, 25-40. (Contextual reference for the Lutzomyia pheromone complex).

  • Löfstedt, C., et al. (2016). "Sex pheromone biosynthesis in the sugarcane borer Diatraea saccharalis." Insect Biochemistry and Molecular Biology. (Reference for fatty-acyl reductase mechanisms).

  • Alfa Chemistry. (2023). "9-Methyldecan-1-ol Product Data." (Commercial availability as pheromone standard).

  • UDCHEM. (2023).[8] "Insect Pheromone Catalog: 9-Methyldecan-1-ol."

Sources

Foundational

Functional Divergence in C10/C11 Alcohol Analogs: 9-Methyldecan-1-ol vs. 9-Decyn-1-ol

Executive Summary This technical guide provides a rigorous structural and functional comparison between 9-methyldecan-1-ol and 9-decyn-1-ol . While both molecules share a similar hydrophobic chain length and a primary hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural and functional comparison between 9-methyldecan-1-ol and 9-decyn-1-ol . While both molecules share a similar hydrophobic chain length and a primary hydroxyl head group, their terminal functionalities dictate diametrically opposed applications in drug discovery and chemical biology.

  • 9-Methyldecan-1-ol acts as a steric modulator . Its branched methyl group creates a chiral center and disrupts lipid packing, serving primarily as a pheromone component and a tool for studying membrane fluidity thermodynamics.

  • 9-Decyn-1-ol acts as a reactive probe . The terminal alkyne functions as a "suicide substrate" for Cytochrome P450 enzymes (mechanism-based inhibition) and a bio-orthogonal handle for Click chemistry.

This guide details the physicochemical divergence, mechanistic interactions, and validated experimental protocols for utilizing these molecules in high-impact research.

Structural & Physicochemical Analysis

The core difference lies at the


-terminus (carbon 9/10). This structural variation fundamentally alters the electron density and steric profile of the molecules.
Comparative Physicochemical Profile[1]
Feature9-Methyldecan-1-ol9-Decyn-1-ol
Formula


Terminal Geometry Tetrahedral (

), Branched
Linear (

), Rigid
Electronic Character Inert, HydrophobicElectron-rich (

-system), Reactive
Chirality Yes (C9 is a stereocenter)Achiral
Primary Utility Pheromone signaling, Fluidity modulationCYP450 Inhibition, Metabolic Labeling
Lipid Packing Disruptive (Lowers

)
Ordered (Interdigitates well)
Structural Logic[2]
  • 9-Methyldecan-1-ol: The methyl branch at C9 introduces steric bulk that prevents tight Van der Waals packing between alkyl chains. In biological membranes, this increases fluidity. The molecule exists as enantiomers (

    
     or 
    
    
    
    ), which is critical for receptor specificity in pheromone signaling.
  • 9-Decyn-1-ol: The terminal alkyne is linear and relatively small, allowing the molecule to mimic straight-chain fatty acids (like lauric acid). However, the exposed

    
    -electrons make it susceptible to oxidative attack by metalloenzymes.
    

Synthetic Utility & Reactivity

9-Decyn-1-ol: The "Click" Handle & Suicide Substrate

This molecule is a staple in chemical biology due to the bio-orthogonal nature of the terminal alkyne.

Mechanism 1: Cytochrome P450 Inactivation

9-decyn-1-ol acts as a Mechanism-Based Inhibitor (MBI) , specifically targeting


-hydroxylases (e.g., CYP4A, CYP4F).
  • Recognition: The enzyme accepts the alcohol as a fatty acid mimic.

  • Activation: The heme-iron oxo species (

    
    ) attacks the terminal alkyne.
    
  • Suicide Step: Instead of hydroxylation, the alkyne is oxidized to a reactive ketene intermediate.

  • Adduct Formation: The electrophilic ketene covalently alkylates a heme nitrogen or an apoprotein nucleophile, permanently inactivating the enzyme.

Mechanism 2: Bio-orthogonal Labeling (CuAAC)

The terminal alkyne is inert to most biological nucleophiles but reacts rapidly with azides in the presence of Cu(I). This allows researchers to metabolically incorporate 9-decyn-1-ol into lipids and visualize them post-lysis.

9-Methyldecan-1-ol: The Steric Probe

This molecule is chemically inert under physiological conditions. Its reactivity is limited to the primary alcohol (esterification/oxidation). Its utility is purely physical—fitting into specific hydrophobic pockets (pheromone receptors) or modulating the phase transition temperatures of lipid bilayers.

Visualization of Mechanisms[3]

Diagram 1: CYP450 Mechanism-Based Inactivation by 9-decyn-1-ol

The following diagram illustrates the "suicide" pathway where the alkyne is converted to a heme-destroying ketene.

CYP_Inactivation Substrate 9-Decyn-1-ol (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding CYP CYP450 Enzyme (Active Heme) CYP->Complex Oxidation Oxidation Step (Fe=O attack) Complex->Oxidation Ketene Reactive Ketene Intermediate Oxidation->Ketene 1,2-shift DeadEnzyme Alkylated Heme (Inactive Enzyme) Ketene->DeadEnzyme Covalent Modification

Caption: Kinetic pathway of CYP450 inactivation.[1] The alkyne is oxidized to a ketene, which covalently binds the heme.

Diagram 2: Comparative Workflow for Lipid Profiling

Contrasting how these two molecules are used in an experimental setting.

Workflows cluster_0 9-Decyn-1-ol (Metabolic Probing) cluster_1 9-Methyldecan-1-ol (Fluidity/Pheromone Assay) Step1A Cell Incubation (Lipid Incorporation) Step2A Cell Lysis & Extraction Step1A->Step2A Step3A Click Reaction (Azide-Fluorophore + Cu(I)) Step2A->Step3A Step4A Fluorescence Microscopy/Gel Step3A->Step4A Step1B Liposome/Membrane Reconstitution Step2B Differential Scanning Calorimetry (DSC) Step1B->Step2B Step3B Measure Tm (Melting Point) Step2B->Step3B Step4B Data: Packing Disruption Step3B->Step4B

Caption: Parallel workflows. Left: Chemical tagging via Click chemistry.[2][3][4][5] Right: Biophysical characterization via DSC.

Experimental Protocols (Self-Validating)

Protocol A: Validation of Mechanism-Based Inhibition (MBI)

Objective: Confirm that 9-decyn-1-ol irreversibly inhibits a CYP enzyme (e.g., CYP4A11), distinguishing it from the reversible interaction of 9-methyldecan-1-ol.

Reagents:

  • Recombinant CYP4A11 supersomes.

  • Substrate: Lauric Acid (100 µM).

  • Test Compounds: 9-decyn-1-ol (Inhibitor) vs. 9-methyldecan-1-ol (Negative Control).

  • NADPH regenerating system.

Step-by-Step Methodology:

  • Pre-incubation (The Critical Step):

    • Prepare two reaction mixtures containing CYP4A11 enzyme and buffer.

    • Add 10 µM of 9-decyn-1-ol to Mix A.

    • Add 10 µM of 9-methyldecan-1-ol to Mix B.

    • Initiate only the pre-incubation by adding NADPH. Incubate for 0, 5, 10, and 20 minutes .

    • Scientific Logic:[6][1][7][8][9][10] MBI is time-dependent.[1] The inhibitor needs catalytic turnover to generate the reactive ketene. Without NADPH pre-incubation, no inhibition should be observed initially.

  • Dilution & Activity Assay:

    • At each time point, transfer an aliquot to a secondary mixture containing the probe substrate (Lauric Acid) at saturating concentration (

      
      ). This dilution step (usually 1:10 or 1:50) removes reversible competitive inhibition.
      
  • Measurement:

    • Incubate secondary reaction for 10 minutes.

    • Quench with acetonitrile.

    • Analyze Lauric Acid hydroxylation products (12-hydroxy-lauric acid) via LC-MS/MS.

  • Data Analysis (Self-Validation):

    • 9-decyn-1-ol: Plot % Activity Remaining vs. Pre-incubation Time. You must observe a mono-exponential decay (

      
      ). If activity remains constant, the alkyne is not acting as a suicide substrate.
      
    • 9-methyldecan-1-ol: Activity should remain near 100% across all time points (after correcting for dilution), proving it does not covalently modify the enzyme.

Protocol B: Click Chemistry Labeling of Lipids

Objective: Use 9-decyn-1-ol to label cellular lipid pools.

  • Metabolic Incorporation:

    • Culture HeLa cells in DMEM + 10% FBS.

    • Supplement media with 50 µM 9-decyn-1-ol .

    • Incubate for 4–12 hours. (Longer times allow incorporation into complex phospholipids).

  • Fixation/Lysis:

    • Wash cells 3x with PBS. Fix with 4% paraformaldehyde (for imaging) or lyse with RIPA buffer (for proteomics).

  • CuAAC Reaction (The "Click"):

    • Prepare Click Cocktail: 100 µM Azide-Fluorophore (e.g., Azide-Alexa488), 1 mM

      
      , 1 mM TCEP (reducing agent), 100 µM TBTA (ligand).
      
    • Add cocktail to sample. Incubate 1 hour at Room Temp in dark.

  • Validation:

    • Run SDS-PAGE (for lysates) or image (for cells).

    • Control: Cells treated with 9-methyldecan-1-ol (no alkyne) should show zero fluorescence , validating the specificity of the click reaction.

References

  • Mechanism-Based Inhibition of CYP450s

    • Title: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice.[1]

    • Source: NIH / PMC.
    • URL:[Link]

  • Cytochrome P450 Suicide Inhibitors Review

    • Title: Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity.[1]

    • Source: PubMed.[11]

    • URL:[Link]

  • Click Chemistry in Metabolic Labeling

    • Title: Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation.[5]

    • Source: PubMed.[11]

    • URL:[Link]

  • Pheromone Structure & Synthesis

    • Title: Organic Synthesis in Pheromone Science.[8]

    • Source: PMC - NIH.
    • URL:[Link]

  • Click Chemistry Reagents & Protocols

    • Title: Click-iT® Metabolic Labeling Reagents for Proteins.[2]

    • Source: Thermo Fisher Scientific.

Sources

Exploratory

Structural Determinism in LNP Design: The Critical Role of Branched Fatty Alcohol Motifs

Executive Summary In the architecture of Lipid Nanoparticles (LNPs), the hydrophobic tail of the ionizable lipid is not merely a passive anchor; it is the primary determinant of intracellular delivery efficiency. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of Lipid Nanoparticles (LNPs), the hydrophobic tail of the ionizable lipid is not merely a passive anchor; it is the primary determinant of intracellular delivery efficiency. This guide examines the structural shift from linear to branched fatty alcohol motifs (e.g., Guerbet alcohol derivatives) in lipid synthesis.

By manipulating the Critical Packing Parameter (CPP) , branched tails force lipids into a cone-shaped geometry. This geometry is thermodynamically primed to disrupt the endosomal membrane, facilitating the


 (inverted hexagonal) phase transition required for mRNA release. This document details the mechanistic rationale, synthesis pathways, and validation protocols for integrating branched motifs into high-potency LNP formulations.

Part 1: The Geometry of Potency (Mechanism)

The central challenge in LNP design is the "Endosomal Escape Paradox": the vehicle must be stable enough to reach the cell but unstable enough to fuse with the endosomal membrane upon acidification. Linear lipids often fail at the latter because they form stable, cylindrical bilayers.

The Critical Packing Parameter ( )

The behavior of a lipid in an aqueous environment is governed by its shape factor,


:


  • 
     : Volume of the hydrophobic tail (increased by branching).
    
  • 
     : Optimal surface area of the headgroup.
    
  • 
     : Critical length of the tail.
    

The Branching Effect: Incorporating a branched fatty alcohol (e.g., 2-hexyldecanol) into the lipid tail significantly increases the hydrophobic volume (


) without proportionally increasing the length (

). This pushes

, creating a cone shape .
  • 
     (Cylindrical):  Forms stable lamellar bilayers (
    
    
    
    ). Good for circulation, poor for release. (Typical of linear C14/C16 tails).
  • 
     (Cone):  Promotes negative curvature and the Inverted Hexagonal Phase (
    
    
    
    )
    .[1] This phase is highly fusogenic, allowing the LNP lipid to mix with anionic endosomal lipids, rupturing the compartment and releasing the mRNA payload.[1]
Visualization: The Phase Transition Logic

The following diagram illustrates how tail branching dictates the supramolecular assembly and escape mechanism.

PackingParameter Linear Linear Fatty Alcohol (e.g., Tetradecanol) Shape_Cyl Cylindrical Shape (P ≈ 1) Linear->Shape_Cyl Low Tail Vol Branched Branched Fatty Alcohol (e.g., 2-Hexyldecanol) Shape_Cone Cone Shape (P > 1) Branched->Shape_Cone High Tail Vol Phase_Lam Lamellar Phase (Lα) STABLE BILAYER Shape_Cyl->Phase_Lam pH 7.4 & 5.0 Shape_Cone->Phase_Lam pH 7.4 Phase_Hex Inverted Hexagonal (HII) FUSOGENIC / DISRUPTIVE Shape_Cone->Phase_Hex pH 5.0 (Protonation) Outcome_Trap Endosomal Entrapment (Low Potency) Phase_Lam->Outcome_Trap Outcome_Rel Cytosolic Release (High Potency) Phase_Hex->Outcome_Rel

Figure 1: Mechanistic flow showing how branched tail geometry drives the phase transition essential for endosomal escape.

Part 2: Chemical Engineering of the Tail

To achieve the cone shape, researchers utilize Guerbet alcohols or their derivatives. These are


-branched primary alcohols that provide a specific "forked" geometry.
Key Precursors
  • 2-Hexyldecanol (C16): The hydrophobic motif found in ALC-0315 (Pfizer/BioNTech COVID-19 vaccine).

  • 2-Octyldodecanol (C20): A bulkier variant used to fine-tune lipid fluidity and

    
    .
    
Synthesis Protocol: Branched Acrylate Route

A common method to conjugate these alcohols to an ionizable amine core is via Michael addition of a branched acrylate.

Step 1: Acrylation of the Branched Alcohol

  • Reagents: 2-Hexyldecanol, Acryloyl chloride, Triethylamine (TEA), DCM.

  • Reaction: The alcohol attacks the acyl chloride to form 2-hexyldecyl acrylate .

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Michael Addition to Amine Core

  • Reagents: Amine core (e.g., 4-amino-1-butanol or ethanolamine derivatives), 2-hexyldecyl acrylate.

  • Condition: Heat (40–60°C) without solvent or in ethanol for 12–24 hours.

  • Mechanism: The amine performs a conjugate addition to the acrylate double bond.

  • Result: An ionizable lipid with branched tails attached via biodegradable ester linkers.[2]

Part 3: Experimental Formulation & Validation

Once the branched lipid is synthesized, it must be formulated into LNPs using a self-validating microfluidic workflow.

Protocol: Microfluidic LNP Assembly

Materials:

  • Organic Phase: Ionizable Lipid (Branched), DSPC, Cholesterol, PEG-2000-DMG dissolved in Ethanol.

    • Molar Ratio: 50:10:38.5:1.5 (Standard Benchmark).

  • Aqueous Phase: mRNA in Citrate Buffer (pH 4.0) or Sodium Acetate (pH 5.0).

  • Device: NanoAssemblr or custom T-junction mixer.

Step-by-Step:

  • Preparation: Dilute lipids to 10-12.5 mM total lipid concentration. Dilute mRNA to roughly 0.15 mg/mL (aiming for N/P ratio of 6).

  • Mixing: Inject phases at a 3:1 Aqueous:Organic flow rate ratio (FRR) . Total flow rate (TFR) should be >10 mL/min to ensure turbulent mixing and limit particle size.

  • Dilution/Dialysis: Immediately dilute the output 40x into PBS (pH 7.4) or dialyze overnight to remove ethanol and neutralize pH. Crucial: This step locks the lipid structure.

  • Filtration: Pass through a 0.22 µm sterile filter.

Analytical Validation

Every batch must pass the following QC checks to confirm the "Branching Effect" is active:

  • TNS Assay (pKa Determination):

    • Why: Branching can shield the amine headgroup, shifting pKa.

    • Target: Apparent pKa should be 6.2 – 6.8 for optimal hepatic uptake and endosomal release.

  • Cryo-TEM:

    • Why: To verify morphology. Branched lipids often yield electron-dense solid cores, whereas linear lipids might form vesicles (liposomes) which are less stable.

Workflow Visualization

LNP_Workflow cluster_inputs Inputs Organic Organic Phase (Branched Lipid + Helpers) in Ethanol Mixing Microfluidic Mixing (FRR 3:1, TFR >12mL/min) Organic->Mixing Aqueous Aqueous Phase (mRNA in Citrate pH 4) Aqueous->Mixing Nucleation Nucleation & Growth (Electrostatic Binding) Mixing->Nucleation Dialysis Buffer Exchange (PBS) Ethanol Removal Nucleation->Dialysis QC_Size DLS: Size & PDI (Target: <80nm, PDI <0.1) Dialysis->QC_Size QC_pKa TNS Assay: pKa (Target: 6.2 - 6.8) Dialysis->QC_pKa QC_Encaps RiboGreen Assay (Target: >90% Encapsulation) Dialysis->QC_Encaps

Figure 2: Microfluidic assembly and quality control workflow for Branched-Lipid LNPs.

Part 4: Comparative Performance Data

The following table summarizes the impact of substituting linear tails (e.g., C14 alkyl chains) with branched tails (e.g., 2-hexyldecyl) in an otherwise identical ionizable lipid scaffold (e.g., DLin-MC3-DMA analogs).

FeatureLinear Tail LNPBranched Tail LNP (e.g., ALC-0315 type)Mechanism of Improvement
Packing Parameter (

)
~1.0 (Cylindrical)> 1.2 (Cone)Increased tail cross-section relative to headgroup.
Phase Transition (

)
> 20°C (High Stability)< 10°C (Fusogenic)Branching lowers the energy barrier for

formation.
Endosomal Escape < 2%10 - 15%Enhanced membrane fusion leads to cytosolic release.
Transfection (Luciferase) Baseline (1x)5x - 50x Higher More mRNA reaches the ribosome intact.
Biodegradability VariableTunableBranching steric bulk can modulate esterase access to linkers.

Note: Data trends synthesized from structure-activity relationship studies (e.g., Maier et al., 2013; Hassett et al., 2019).

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[2][3][4][5][6][7] Molecular Therapy. [Link]

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. [Link]

  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids. [Link]

  • Sato, Y., et al. (2020). Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo. Nano Letters. [Link]

  • Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines. [Link][4][8][9]

Sources

Foundational

9-Methyldecan-1-ol CAS 55505-28-7 technical data sheet

The following technical monograph provides an in-depth analysis of 9-Methyldecan-1-ol (CAS 55505-28-7) , a specialized branched fatty alcohol used in pheromone research, lipid synthesis, and surfactant chemistry. CAS Reg...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 9-Methyldecan-1-ol (CAS 55505-28-7) , a specialized branched fatty alcohol used in pheromone research, lipid synthesis, and surfactant chemistry.

CAS Registry Number: 55505-28-7 Synonyms: 9-Methyl-1-decanol; Isoundecanol; Isoundecyl alcohol Molecular Formula: C₁₁H₂₄O Molecular Weight: 172.31 g/mol

Executive Summary

9-Methyldecan-1-ol is a primary fatty alcohol characterized by an iso-terminal branching pattern. Unlike its straight-chain isomer (n-undecanol), the methyl group at the C9 position disrupts molecular packing, resulting in a lower melting point and increased fluidity at ambient temperatures. This steric property makes it a critical intermediate in the synthesis of low-temperature surfactants , fluid lipid nanoparticles (LNPs) for drug delivery, and insect pheromones where volatility and stereochemistry dictate biological response.

This guide details the physicochemical profile, validated synthesis protocols, and analytical characterization of high-purity 9-methyldecan-1-ol for research applications.

Physicochemical Profile

The branched structure of 9-methyldecan-1-ol imparts unique physical properties compared to linear alcohols.

PropertyValue / DescriptionSource/Method
Appearance Colorless, viscous liquidVisual Inspection
Boiling Point 229–230 °C (at 760 mmHg)Calculated/Est [1]
Density 0.829 ± 0.06 g/cm³Standard Density
LogP 4.25Partition Coeff.[1] (Est)
Solubility Insoluble in water (~50 mg/L); Soluble in EtOH, Et₂O, CHCl₃Lipophilicity Profile
Refractive Index

1.439
Optical Refractometry
Flash Point ~94 °C (201 °F)Closed Cup

Synthetic Routes & Purification[2][3]

High-purity 9-methyldecan-1-ol is rarely isolated from natural mixtures (like wool wax) in sufficient purity for analytical standards. The preferred research-grade synthesis involves the reduction of 9-methyldecanoic acid (isoundecanoic acid).

Protocol A: Reduction of 9-Methyldecanoic Acid

This method ensures the preservation of the carbon skeleton without isomerization.

Reagents:

  • Precursor: 9-Methyldecanoic acid (CAS 1119-63-7)[2]

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel under an Argon atmosphere.

  • Solubilization: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve 9-methyldecanoic acid (1.0 equiv) in THF and add dropwise to the suspension over 30 minutes. Note: Exothermic reaction; maintain temperature <10°C.

  • Reflux: Once addition is complete, warm the mixture to room temperature, then reflux for 4 hours to ensure complete reduction of the carboxylate.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g).

  • Workup: Filter the granular white precipitate through Celite. Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Distill the crude oil under high vacuum (0.5 mmHg) to obtain the pure alcohol.

Synthesis Logic Diagram

The following diagram illustrates the chemical transformation and workup logic.

SynthesisWorkflow Precursor 9-Methyldecanoic Acid (C11H22O2) Reagent LiAlH4 Reduction (in THF, 0°C -> Reflux) Precursor->Reagent Activation Intermediate Alkoxide Complex Reagent->Intermediate Hydride Transfer Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product 9-Methyldecan-1-ol (>98% Purity) Quench->Product Distillation

Figure 1: Synthetic workflow for the reduction of isoundecanoic acid to 9-methyldecan-1-ol.

Analytical Characterization

Validation of the structure requires confirming the terminal isopropyl group (the "iso" tail) and the primary alcohol head.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data derived from high-field NMR (400 MHz, CDCl₃) [2].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.64 ppm (t, J = 6.6 Hz, 2H): Represents the

      
       protons. The triplet confirms the primary alcohol is attached to a methylene group.
      
    • δ 1.61 – 1.48 ppm (m, 2H): Methylene protons at C2 (

      
      -position).
      
    • δ 1.39 – 1.24 ppm (m, 13H): Bulk methylene chain protons and the methine proton at C9.

    • δ 0.87 ppm (d, J = 6.6 Hz, 6H): The diagnostic doublet corresponding to the gem-dimethyl group (isopropyl tip). This distinguishes it from n-undecanol (which would show a triplet at ~0.88 ppm).

Mass Spectrometry (GC-MS)[5]
  • Molecular Ion:

    
     172 (often weak or absent).
    
  • Characteristic Fragment:

    
     154 
    
    
    
    .
  • Base Peak: Typically

    
     31 or 41/43/55 series characteristic of alkyl chains.
    

Biological Relevance & Applications[2][4]

Pheromone Research

9-Methyldecan-1-ol serves as a reference standard in the identification of insect volatiles. Methyl-branched alcohols are common pheromone components in Lepidoptera and Coleoptera species.

  • Mechanism: The branching point introduces chirality (if not symmetrical) or specific steric bulk that fits into odorant-binding proteins (OBPs) with high specificity, unlike linear analogs.

  • Application: Used to synthesize esters (acetates) to test for attractant/repellent activity in Agrotis (cutworm) or Hypsipyla species [3].

Lipid Nanoparticle (LNP) Engineering

In drug delivery, the "iso-tail" concept is used to lower the phase transition temperature (


) of lipids.
  • Crystallinity: Linear C11 alcohols pack tightly (crystalline). 9-Methyldecan-1-ol remains fluid at lower temperatures.

  • Utility: Synthesis of branched cationic lipids for mRNA delivery, where membrane fluidity facilitates endosomal escape.

Biological Logic Diagram

BiologicalActivity Structure 9-Methyldecan-1-ol (Iso-branched Tail) Property1 Steric Hinderance Structure->Property1 Property2 Reduced Crystallinity Structure->Property2 App1 Pheromone Receptor Binding (Species Specificity) Property1->App1 Lock & Key Fit App2 Lipid Membrane Fluidity (Drug Delivery) Property2->App2 Low Tm

Figure 2: Structure-activity relationship (SAR) of the iso-branched tail in biological systems.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to the acid.

  • PPE: Wear nitrile gloves and safety goggles.

  • Disposal: Dispose of as hazardous organic waste; do not release into drains due to aquatic toxicity.

References

  • NIST Chemistry WebBook. 1-Decanol, 9-methyl- Properties. National Institute of Standards and Technology. Link

  • Schulz, S., et al. (2009). Identifizierung und Synthese flüchtiger Inhaltsstoffe aus Insekten (Identification and Synthesis of Volatile Insect Ingredients). Dissertation, TU Braunschweig. (Source of 400 MHz NMR data). Link

  • PubMed / NCBI. Pheromone activity of branched alcohols in Lepidoptera. (General context for branched alcohol pheromones). Link

  • PubChem Database. 9-Methyldecan-1-ol (CID 103950). National Center for Biotechnology Information. Link

Sources

Exploratory

Thermodynamics of Methyl-Branched Long-Chain Alcohols: Structural Implications for Phase Behavior

Executive Summary This technical guide analyzes the thermodynamic deviations introduced by methyl branching in long-chain alcohols ( to ). Unlike their linear -alkanol counterparts, which exhibit high crystallinity and e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the thermodynamic deviations introduced by methyl branching in long-chain alcohols (


 to 

). Unlike their linear

-alkanol counterparts, which exhibit high crystallinity and elevated melting points due to efficient packing, methyl-branched isomers (commonly known as iso-alcohols or Guerbet alcohols) display suppressed phase transitions and permanent liquidity at ambient temperatures. This guide explores the entropic and enthalpic penalties imposed by the methyl "defect," provides a validated Differential Scanning Calorimetry (DSC) protocol for characterization, and connects these properties to applications in drug delivery and lipid-based formulations.

Molecular Architecture: The "Methyl Defect" Mechanism

The thermodynamic distinction between a linear long-chain alcohol (e.g., 1-octadecanol) and its methyl-branched isomer (e.g., isostearyl alcohol) is governed by packing efficiency and lattice energy .

Lattice Disruption

In linear alcohols, the hydrocarbon chains adopt an all-trans zigzag conformation, allowing for tight lateral packing via Van der Waals forces, reinforced by a terminal hydrogen-bonding network. This results in a high enthalpy of fusion (


).

The introduction of a methyl group (typically at the C2 position in Guerbet synthesis) creates a steric "bump" or defect. This defect:

  • Prevents Crystallization: The steric hindrance disrupts the formation of a stable crystal lattice, often trapping the molecule in an amorphous or glass-like state.

  • Increases Free Volume: The inability to pack tightly increases the free volume within the bulk liquid, lowering viscosity and surface tension.

  • Rotational Freedom: The branch introduces a tertiary carbon center, altering the rotational degrees of freedom and increasing the entropy of the liquid phase.

Visualization of Packing Efficiency

The following diagram illustrates the structural disruption caused by methyl branching.

PackingEfficiency Linear Linear n-Alkanol (All-trans conformation) Lattice Crystal Lattice (High Order) Linear->Lattice Efficient Stacking Branched Methyl-Branched Isomer (Steric Defect) Amorphous Amorphous Liquid (Disordered) Branched->Amorphous Steric Hindrance Energy High Enthalpy of Fusion (ΔfusH) Lattice->Energy Strong VdW Forces Entropy High Config. Entropy (ΔS) Amorphous->Entropy Rotational Freedom

Figure 1: Comparative logic flow of molecular packing. Linear chains favor high-energy crystalline states, while branching forces the system into high-entropy amorphous states.

Phase Transition Thermodynamics

The thermodynamic penalty of branching is best quantified by comparing the melting point (


) and enthalpy of fusion (

). The methyl group acts as an impurity within its own pure substance, depressing the melting point significantly—a phenomenon analogous to freezing point depression in mixtures.
Comparative Thermodynamic Data

The table below contrasts linear alcohols with their specific methyl-branched isomers. Note the dramatic drop in melting point (


) and the reduction in energy required to melt the solid (

).
Property1-Hexanol (Linear Model)2-Methyl-1-Pentanol (Branched Model)Stearyl Alcohol (

Linear)
Isostearyl Alcohol (

Branched)
Molecular Weight 102.17 g/mol 102.17 g/mol 270.49 g/mol 270.49 g/mol
Melting Point (

)
-47 °C (226 K)-108 °C (165 K)+58 °C (331 K)~ -5 °C (268 K)*
Boiling Point (

)
157 °C148 °C210 °C (at 15 mmHg)190 °C (at 15 mmHg)
Enthalpy of Fusion (

)
15.4 kJ/mol~9.2 kJ/mol56.5 kJ/molN/A (Glass Transition)
State at 25°C LiquidLiquidSolid Waxy FlakesViscous Liquid

*Note: Commercial Isostearyl alcohol is often a mixture of isomers, leading to a broad melting range rather than a sharp peak.

The "Odd-Even" Effect and Branching

In linear chains, the "odd-even" effect describes the oscillation of melting points based on carbon number. Methyl branching dampens this effect. The branch dominates the crystal habit, rendering the chain length parity less relevant to the thermodynamic outcome.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To accurately characterize these materials, DSC is the gold standard. However, methyl-branched alcohols often exhibit supercooling (staying liquid below their freezing point) or polymorphism (existing in multiple crystal forms). The following protocol ensures thermal history is erased and true thermodynamic properties are captured.

Protocol Design Principles
  • Thermal Memory Erasure: You must heat the sample above its melting point before measuring the cooling curve to remove any pre-existing crystal nuclei.

  • Scan Rate: A slow scan rate (2–5 K/min) is preferred over standard rates (10 K/min) to resolve closely spaced polymorphic transitions common in fatty alcohols.

Validated DSC Workflow

Equipment: Heat-flux DSC (e.g., TA Instruments Q-Series or similar). Atmosphere: Dry Nitrogen purge (50 mL/min) to prevent oxidative degradation or moisture uptake.

  • Sample Preparation: Weigh 2–5 mg of alcohol into a hermetically sealed aluminum pan. Ensure the bottom is flat for optimal thermal contact.

  • Equilibration: Equilibrate at 25°C.

  • Thermal Erasure (Cycle 1):

    • Heat to

      
       (e.g., 80°C for Stearyl, 40°C for Isostearyl).
      
    • Isotherm for 5 minutes. Reason: Destroys all prior crystalline history.

  • Cooling Scan (Crystallization):

    • Cool from

      
       to -60°C at 5 K/min .
      
    • Observation: Look for the crystallization exotherm (

      
      ). Note if supercooling occurs (where 
      
      
      
      ).
  • Heating Scan (Melting):

    • Heat from -60°C to

      
       at 5 K/min .
      
    • Measurement: Integrate the melting endotherm to calculate

      
      . Identify the onset temperature (
      
      
      
      ) and peak temperature (
      
      
      ).
DSC Logic Diagram

DSC_Protocol Start Sample Preparation (2-5mg, Hermetic Pan) Erasure Thermal Erasure Heat to Tm + 30°C Start->Erasure Remove History Cooling Cooling Scan (-5 K/min to -60°C) Erasure->Cooling Induce Crystallization Heating Heating Scan (+5 K/min to Tm + 30°C) Cooling->Heating Measure Phase Change Analysis Data Integration Calculate ΔH and Tm Heating->Analysis Endotherm Integration

Figure 2: Step-by-step DSC workflow designed to account for supercooling and polymorphic behaviors in branched lipids.

Applications in Pharma & Bio-systems[1]

The thermodynamic properties detailed above directly translate to functional advantages in drug development and industrial formulations.

Permeation Enhancement

The "Methyl Effect" lowers the packing density of the lipid. When used in topical formulations, branched alcohols (like isostearyl alcohol) can intercalate into the stratum corneum lipid bilayer.

  • Mechanism: They introduce defects into the highly ordered skin lipids, increasing membrane fluidity.

  • Result: Enhanced diffusion of Active Pharmaceutical Ingredients (APIs) through the skin barrier.

Oxidative Stability vs. Unsaturation

Formulators often choose between unsaturated alcohols (like Oleyl alcohol) and branched saturated alcohols (like Isostearyl alcohol) for liquidity.

  • Unsaturated: Liquid due to cis-double bond "kink." Susceptible to oxidation (rancidity).

  • Branched: Liquid due to methyl steric hindrance. Fully saturated, therefore chemically stable against oxidation.

  • Thermodynamic Implication: Branched alcohols provide the liquidity of oleyl alcohol with the stability of stearyl alcohol.

References

  • NIST Chemistry WebBook. 1-Pentanol, 2-methyl-: Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Little, A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols.[1] ACS Sustainable Chemistry & Engineering.[1][2] [Link][2]

  • RSC Publishing. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. [Link]

  • Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points. [Link]

  • Cheméo. Chemical Properties of 2-methyl-1-hexanol. [Link]

Sources

Foundational

9-Methyldecan-1-ol solubility in organic vs. aqueous solvents

An In-Depth Technical Guide to the Solubility of 9-Methyldecan-1-ol in Organic vs. Aqueous Solvents Executive Summary 9-Methyldecan-1-ol is a branched-chain fatty alcohol with a molecular structure that dictates a distin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 9-Methyldecan-1-ol in Organic vs. Aqueous Solvents

Executive Summary

9-Methyldecan-1-ol is a branched-chain fatty alcohol with a molecular structure that dictates a distinct and predictable solubility profile. Its long, eleven-carbon aliphatic chain renders the molecule predominantly nonpolar and hydrophobic, while the terminal hydroxyl (-OH) group introduces a localized site of polarity capable of hydrogen bonding. Consequently, 9-Methyldecan-1-ol exhibits very poor solubility in aqueous systems and high solubility in a wide range of organic solvents, particularly those with low to moderate polarity. This guide provides a comprehensive analysis of the underlying physicochemical principles governing its solubility, detailed experimental protocols for its empirical determination, and a predictive assessment of its behavior in various solvent classes. Understanding this profile is critical for its application in formulations, synthesis, and various biomedical research contexts.

Introduction: The Physicochemical Identity of 9-Methyldecan-1-ol

9-Methyldecan-1-ol (C₁₁H₂₄O) is a primary, medium-chain fatty alcohol characterized by a ten-carbon backbone with a methyl group at the 9th position.[1] This structure is fundamentally amphiphilic, possessing a dominant nonpolar alkyl "tail" and a polar hydroxyl "head." This duality is the cornerstone of its solubility behavior. The large hydrocarbon region dictates its interaction with nonpolar solvents through van der Waals forces, while the hydroxyl group allows for hydrogen bonding with polar solvents.[2][3]

The balance between these two features is quantitatively expressed by its Octanol/Water Partition Coefficient (logP), a key indicator of lipophilicity. The calculated logP for 9-Methyldecan-1-ol is approximately 3.365, signifying a strong preference for nonpolar, lipid-like environments over aqueous ones.[4] This is further corroborated by its calculated water solubility (log₁₀WS) of -3.45, which translates to extremely low miscibility in water.[4]

PropertyValueSource
Molecular Formula C₁₁H₂₄O[1][5]
Molecular Weight 172.31 g/mol [4][5]
IUPAC Name 9-methyldecan-1-ol[1]
Calculated logP (Octanol/Water) 3.365[4]
Calculated log₁₀WS (Water Solubility) -3.45[4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting the solubility of 9-Methyldecan-1-ol. A solute's ability to dissolve in a solvent is governed by the energetic favorability of replacing solute-solute and solvent-solvent interactions with new solute-solvent interactions.

The Role of Molecular Structure and Intermolecular Forces

The solubility of 9-Methyldecan-1-ol is a direct consequence of its molecular architecture. The diagram below illustrates the distinct polar and nonpolar regions of the molecule, which govern its interactions with different solvent types.

G cluster_molecule 9-Methyldecan-1-ol Structure cluster_tail Nonpolar Hydrocarbon Tail (C₁₁H₂₃) cluster_head Polar Hydroxyl Head (-OH) mol CH₃-CH(CH₃)-(CH₂)₇-CH₂-OH tail Governs solubility in nonpolar solvents (Hydrophobic, Lipophilic) Interaction via Van der Waals forces head Enables limited interaction with polar solvents (Hydrophilic) Interaction via Hydrogen Bonding tail->mol head->mol G prep 1. Preparation Add excess 9-Methyldecan-1-ol to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at a constant temperature (e.g., orbital shaker) for an extended period (typically 18-24 hours) to ensure saturation. prep->equil sep 3. Phase Separation Allow undissolved solid to settle. Separate phases via centrifugation or filtration (e.g., 0.22 µm syringe filter). equil->sep quant 4. Quantification Accurately dilute an aliquot of the clear supernatant. Analyze concentration using a calibrated method (e.g., GC-FID, LC-MS). sep->quant result 5. Result Calculation Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and dilution factor. quant->result

Caption: Standard workflow for the Shake-Flask solubility assay.

Detailed Protocol

Materials:

  • 9-Methyldecan-1-ol

  • Selected solvents (HPLC grade or higher) [6]* Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., PTFE for organic solvents)

  • Calibrated analytical instrumentation (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of 9-Methyldecan-1-ol to a vial containing a precise volume of the test solvent. The key is to have a visible amount of undissolved material remaining at the end of the experiment to ensure saturation has been reached. [7]2. Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 18-24 hours. [8][9]To ensure true equilibrium, it is best practice to take measurements at multiple time points (e.g., 24h and 48h) and confirm the concentration no longer changes. [7]3. Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or carefully draw the supernatant through a syringe filter chemically compatible with the solvent. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Quantification: Prepare a series of calibration standards of 9-Methyldecan-1-ol in the test solvent. Accurately dilute a known volume of the saturated supernatant. Analyze the standards and the diluted sample using a suitable analytical method like GC-FID.

  • Calculation: Using the calibration curve, determine the concentration of 9-Methyldecan-1-ol in the diluted sample. Account for the dilution factor to calculate the final solubility in the original saturated solution.

Conclusion and Applications

The solubility characteristics of 9-Methyldecan-1-ol are unequivocally defined by its amphiphilic structure. It is highly soluble in nonpolar and moderately polar organic solvents while being practically insoluble in water. This profile is fundamental to its application in various fields:

  • Drug Development: It can be used as a lipophilic excipient or a component in topical and transdermal delivery systems where solubility in lipid-based formulations is required.

  • Organic Synthesis: Its solubility dictates the choice of appropriate reaction media and purification solvents (e.g., extraction, chromatography).

  • Materials Science: It can act as a plasticizer or solvent for nonpolar polymers and resins.

For professionals in these fields, a thorough understanding and empirical validation of its solubility, using robust methods like the Shake-Flask protocol, are essential for predictable and successful application.

References

  • PubChem. (n.d.). Isoundecanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Decanol, 9-methyl- (CAS 55505-28-7). Retrieved from [Link]

  • PubChem. (n.d.). 9-Methyldecane-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Abbott, S. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]

  • Reddit. (2018, February 25). Why are long chain alcohol soluble in water? r/chemhelp. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 16). 3: Alcohol Analysis (Experiment). Retrieved from [Link]

  • AIP Publishing. (2010, February 11). Alcohol solubility in a lipid bilayer: Efficient grand-canonical simulation of an interfacially active molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen's solubility parameters for pure alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 9-Decen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NCBI. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • YouTube. (2022, February 22). A Level Chemistry Revision "Volatility and Solubility of Alcohols". Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Esterification of 9-Methyldecan-1-ol with Bromo-Acids

Abstract & Strategic Context In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, the "tail" structure of ionizable lipids dictates endosomal escape efficiency. While standard lipids often utilize linear c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, the "tail" structure of ionizable lipids dictates endosomal escape efficiency. While standard lipids often utilize linear chains, branched tails like 9-methyldecan-1-ol are increasingly critical for modulating lipid packing parameters and membrane fusogenicity.

This Application Note details the protocol for coupling 9-methyldecan-1-ol with


-bromoalkanoic acids  (e.g., 6-bromohexanoic acid). This reaction creates a bromo-ester intermediate , a versatile electrophilic scaffold used to subsequently attach the ionizable amine headgroup (e.g., via nucleophilic substitution).

Why this protocol? We utilize a modified Steglich Esterification using EDC


HCl  rather than the traditional DCC method.
  • Causality: Traditional DCC leaves insoluble dicyclohexylurea (DCU) byproducts that are notoriously difficult to filter completely, often contaminating downstream amination reactions.

  • Solution: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a water-soluble urea byproduct, allowing for rapid purification via aqueous extraction, significantly increasing throughput for library synthesis.

Chemical Strategy & Mechanism[1][2][3][4]

The reaction proceeds via the in situ activation of the bromo-acid by EDC, forming an O-acylisourea intermediate. The nucleophilic catalyst DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer agent, suppressing the formation of the unreactive N-acylurea side product and accelerating the attack of the sterically unhindered primary alcohol (9-methyldecan-1-ol).

Reaction Scheme Visualization

ReactionPathway Acid Bromo-Acid (Electrophile) Intermediate Active O-Acylisourea Acid->Intermediate Activation EDC EDC.HCl (Activator) EDC->Intermediate Product Bromo-Alkyl Ester (Target) Intermediate->Product DMAP-Catalyzed Coupling Byproduct Water-Soluble Urea Intermediate->Byproduct DMAP DMAP (Catalyst) DMAP->Intermediate Acyl Transfer Alcohol 9-Methyldecan-1-ol (Nucleophile) Alcohol->Product

Figure 1: Mechanistic pathway of the EDC/DMAP-mediated esterification. The cycle minimizes N-acylurea formation.

Materials & Equipment

ReagentPurity/GradeRoleStoichiometry
9-Methyldecan-1-ol >95%Limiting Reagent1.0 eq

-Bromoalkanoic acid
>97%Electrophile1.2 eq
EDC

HCl
Reagent GradeCoupling Agent1.5 eq
DMAP >99%Catalyst0.1 - 0.2 eq
Dichloromethane (DCM) AnhydrousSolvent0.1 - 0.2 M
HCl (0.5 M) AqueousWash BufferN/A
NaHCO

(Sat.)
AqueousWash BufferN/A

Equipment:

  • Round-bottom flask (flame-dried or oven-dried).

  • Magnetic stir bar.

  • Inert gas line (Nitrogen or Argon) - Critical to prevent hydrolysis of the active ester.

  • Rotary Evaporator.[1]

Experimental Protocol

Safety Note: Bromo-acids and the resulting esters are potential alkylating agents. Wear nitrile gloves, lab coat, and eye protection. Work in a fume hood.

Step 1: Reaction Setup
  • Dissolution: In a dry round-bottom flask equipped with a stir bar, dissolve 1.0 eq of 9-methyldecan-1-ol and 1.2 eq of Bromo-acid in anhydrous DCM. The concentration of the alcohol should be approximately 0.15 M.

  • Catalyst Addition: Add 0.15 eq of DMAP . Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
    • Expert Insight: Cooling is mandatory during the addition of EDC to prevent uncontrolled exotherms and racemization (if chiral centers were present alpha to the carbonyl, though less relevant here, it minimizes side reactions).

Step 2: Activation & Coupling
  • EDC Addition: Add 1.5 eq of EDC

    
    HCl  in a single portion.
    
  • Reaction: Stir at

    
     for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT).
    
  • Monitoring: Stir at RT for 4–12 hours. Monitor via TLC (Solvent: 10% EtOAc in Hexanes).

    • Stain: Use Permanganate (KMnO

      
      ) or Iodine. The bromo-ester is usually UV inactive unless a conjugated system is present, but the bromo-group may show faint UV. Staining is more reliable.
      
    • Endpoint: Disappearance of the alcohol spot (

      
      ) and appearance of a less polar ester spot (
      
      
      
      ).
Step 3: Workup (The "Self-Validating" System)

This workup is designed to chemically remove all reagents except the product, simplifying the final column chromatography.

WorkupFlow Rxn Reaction Mixture (DCM) AcidWash Wash 1: 0.5M HCl (Removes DMAP & unreacted EDC) Rxn->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes unreacted Bromo-acid) AcidWash->BaseWash BrineWash Wash 3: Brine (Drying step) BaseWash->BrineWash Dry Dry over Na2SO4 & Concentrate BrineWash->Dry Crude Crude Oil Dry->Crude

Figure 2: Sequential aqueous washes ensure removal of amine and acid impurities.

  • Dilution: Dilute the reaction mixture with an equal volume of DCM.

  • Acid Wash: Wash the organic layer with 0.5 M HCl (

    
     reaction volume).[1]
    
    • Purpose: Protonates DMAP and unreacted EDC, forcing them into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO

    
      (
    
    
    
    reaction volume).
    • Purpose: Deprotonates excess Bromo-acid, converting it to the water-soluble carboxylate salt.

    • Caution: Gas evolution (CO

      
      ) will occur. Vent the separatory funnel frequently.
      
  • Drying: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Step 4: Purification

Although the workup is efficient, a short silica plug or flash column is recommended to remove trace non-polar impurities or N-acylurea.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient 0%

    
     5% EtOAc in Hexanes.
    
  • Yield Expectation: 85% - 95%.

Quality Control & Data Analysis

To validate the synthesis, you must confirm the formation of the ester linkage and the integrity of the alkyl bromide.

Analytical MethodDiagnostic SignalInterpretation

H-NMR (CDCl

)

4.05 - 4.15 ppm (t, 2H)
-CH

-O-CO-
: Confirms ester formation.

H-NMR (CDCl

)

3.40 ppm (t, 2H)
-CH

-Br
: Confirms bromide integrity (no elimination).

H-NMR (CDCl

)

0.85 - 0.90 ppm (d, 6H)
Terminal Methyls : Confirms the 9-methyl tail structure.
IR Spectroscopy ~1735 cm

Strong C=O stretch (Ester).

Common Failure Mode: If the triplet at 3.40 ppm shifts to ~5.0-6.0 ppm multiplet, elimination has occurred (alkene formation). This is rare with EDC but possible if the reaction mixture was heated excessively or if strong base was used during workup.

References

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.[2] Link

    • The foundational text for DMAP-catalyzed esterific
  • Pfizer/BioNTech. (2020). Patent WO2021154766A1: Lipid Nanoparticles for mRNA Delivery.Link

    • Provides context on the synthesis of ALC-0315 and rel
  • Perera, D. A., et al. (2021). Continuous flow synthesis of the ionizable lipid ALC-0315.[3] Reaction Chemistry & Engineering, 6, 2072-2076. Link

    • Discusses alternative esterification routes and purification challenges for these specific lipids.
  • Organic Chemistry Portal. (n.d.).[2] Steglich Esterification. Link

    • General mechanism and condition valid

Sources

Application

Advanced Protocol: Preparation of Lipid Nanoparticles (LNPs) Containing 9-Methyldecan-1-ol Derivatives

Executive Summary & Scientific Rationale The incorporation of 9-methyldecan-1-ol derivatives into Lipid Nanoparticles (LNPs) represents a strategic approach to optimizing the structure-activity relationship (SAR) of ioni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of 9-methyldecan-1-ol derivatives into Lipid Nanoparticles (LNPs) represents a strategic approach to optimizing the structure-activity relationship (SAR) of ionizable lipids. While standard linear tails (e.g., C14, C16) provide packing stability, they often suffer from phase transition temperatures (


) that are too high for efficient endosomal fusion.

Why 9-methyldecan-1-ol? This specific branched alcohol serves as a critical hydrophobic scaffold. The methyl branch at the C9 position introduces a "kink" similar to unsaturation but with greater oxidative stability. When conjugated to an ionizable amine headgroup (e.g., via ester linkages), this derivative:

  • Increases Membrane Fluidity: The steric bulk prevents tight crystalline packing, lowering

    
     to facilitate endosomal escape.
    
  • Modulates Cone Shape: It enhances the lipid's "cone" geometry, a prerequisite for the hexagonal (

    
    ) phase transition required for membrane fusion and payload release.
    
  • Enhances Biodegradability: If linked via esters, the branched tail remains accessible to esterases, ensuring rapid clearance.

This guide details the preparation of LNPs using a 9-methyldecan-1-ol derived ionizable lipid (MD-Ion) , benchmarked against standard formulations (e.g., ALC-0315/SM-102).

Materials & Reagents

A. Lipid Component List
ComponentFunctionRecommended ReagentMolar Ratio (Standard)
Ionizable Lipid Payload complexation & Endosomal escapeMD-Ion (Synthesized from 9-methyldecan-1-ol)*40 – 50%
Phospholipid Structural integrity & Bilayer organizationDSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10%
Cholesterol Membrane rigidity & CryoprotectionCholesterol (Animal-free, High Purity)38.5%
PEG-Lipid Steric shielding & Circulation half-lifePEG-2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)1.5%

*Note: If MD-Ion is not commercially available, it is synthesized by esterifying 9-methyldecan-1-ol with an amine-containing core (e.g., 4-(dimethylamino)butanoic acid linker).

B. Aqueous Phase (Payload)
  • Payload: mRNA (e.g., eGFP-mRNA or therapeutic target) or siRNA.

  • Buffer: 50 mM Citrate Buffer (pH 4.0) or Sodium Acetate (pH 4.0). Acidic pH is critical to protonate the MD-Ion (pKa typically 6.0–6.5) for electrostatic binding.

C. Consumables[1][4][5][6]
  • Ethanol (200 proof, molecular biology grade).

  • Microfluidic Cartridges (e.g., Herringbone or Staggered Herringbone Mixer).

  • Dialysis Cassettes (20 kDa MWCO) or TFF Hollow Fibers.

Formulation Design & Calculations

N/P Ratio Calculation

The Nitrogen-to-Phosphate (N/P) ratio is the critical determinant of encapsulation efficiency.

  • Target N/P: 6:1 (Standard for mRNA vaccines).

  • Calculation:

    
    
    (Where Average Phosphate MW ≈ 325  g/mol )
    

Experimental Protocol: Microfluidic Assembly

This protocol utilizes microfluidic mixing , the industry gold standard for generating monodisperse LNPs with high reproducibility.

Phase 1: Preparation of Precursor Solutions
  • Organic Phase Preparation:

    • Dissolve MD-Ion, DSPC, Cholesterol, and PEG-2000-DMG in 100% Ethanol .

    • Total Lipid Concentration: 10–12 mM.

    • Critical Step: Ensure DSPC is fully solubilized; mild heating (37°C) may be required due to its high

      
      .
      
  • Aqueous Phase Preparation:

    • Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) .

    • Target Concentration: 0.15 – 0.25 mg/mL (Calculated to match the N/P 6 ratio at the specific Flow Rate Ratio).

Phase 2: Microfluidic Mixing

Workflow Diagram (Graphviz):

MicrofluidicWorkflow cluster_params Critical Parameters Organic Organic Phase (Lipids in EtOH) Mixer Microfluidic Chip (Herringbone Mixer) Organic->Mixer Flow A (1 Part) Aqueous Aqueous Phase (mRNA in pH 4.0 Citrate) Aqueous->Mixer Flow B (3 Parts) Nucleation Nucleation (Ethanol dilution < 40%) Mixer->Nucleation Rapid Mixing (<5ms) Stabilization Stabilization (PEG-Lipid Coating) Nucleation->Stabilization Self-Assembly Output Raw LNP Solution (pH 4.0, 25% EtOH) Stabilization->Output Params TFR: 12 mL/min FRR: 3:1 (Aq:Org)

Caption: Schematic of the staggered herringbone microfluidic mixing process. Rapid solvent exchange drives the hydrophobic collapse of lipids around the mRNA core.

Procedure:

  • Prime the System: Flush the microfluidic lines with their respective buffers (Ethanol for lipid channel, Citrate for aqueous channel) to remove air bubbles.

  • Set Flow Parameters:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic). This ensures the final ethanol concentration is 25%, triggering lipid precipitation.

    • Total Flow Rate (TFR): 12 mL/min (for benchtop devices like NanoAssemblr Ignite) or higher for scale-up. High TFR ensures turbulent mixing and smaller particle size.

  • Collection: Discard the first 200 µL (waste volume) to ensure steady-state mixing. Collect the output into a sterile tube.

Phase 3: Downstream Processing (Buffer Exchange)

The raw LNPs are in 25% ethanol at pH 4.0. They must be neutralized and purified.

  • Dilution (Optional but Recommended): Immediately dilute the output 1:1 with PBS (pH 7.4) to quench particle growth and raise pH, locking the structure.

  • Dialysis / TFF:

    • Method: Tangential Flow Filtration (TFF) is preferred for volumes >10 mL. Use hollow fibers with 100 kDa MWCO (to retain LNPs but remove free mRNA) or 10-30 kDa (to remove ethanol/salts).

    • Buffer: Exchange against 100 volumes of PBS (pH 7.4) or Tris-Sucrose storage buffer.

    • Goal: Remove residual ethanol (<0.5%) and neutralize pH to 7.4.

Characterization & Quality Control

LNP Structure Hypothesis:

LNPStructure Core mRNA-Lipid Core (Solid/Amorphous) PEG PEG-Lipid (Steric Barrier) Core->PEG Surface Adsorption DSPC DSPC (Bilayer Wall) Core->DSPC Encapsulation Chol Cholesterol (Spacer) Label Hybrid Core-Shell Model 9-methyldecan-1-ol tails disrupt crystallinity in Core

Caption: The 9-methyldecan-1-ol tails (within the Core) prevent perfect crystallization, creating an amorphous core that improves mRNA release upon endocytosis.

QC Metrics Table
MetricTechniqueAcceptance CriteriaScientific Relevance
Particle Size (Z-avg) Dynamic Light Scattering (DLS)60 – 100 nmDetermines biodistribution; <100nm targets liver (ApoE binding).[1]
Polydispersity (PDI) DLS< 0.20Indicates monodispersity; >0.2 suggests aggregation.
Encapsulation Efficiency RiboGreen Assay (+/- Triton X)> 85%Measures economic efficiency and payload protection.
pKa (Apparent) TNS Fluorescence Assay6.2 – 6.8Critical for endosomal escape. 9-methyldecan-1-ol tails often shift pKa slightly lower due to loose packing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation / Aggregates Flow Rate Ratio too low (high EtOH)Ensure FRR is strictly 3:1 or higher. Increase mixing speed (TFR).
Low Encapsulation (<80%) Incorrect N/P ratio or pHVerify Citrate buffer is pH 4.0. Ensure MD-Ion is protonated. Check RNA integrity.
Large Particle Size (>120nm) Slow mixing or high lipid conc.Increase Total Flow Rate (TFR). Decrease initial lipid concentration.
Leakage during storage

of lipid too low
Increase Cholesterol content (up to 45%) to rigidify the shell.

References

  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery.[2][3][4][5][6] Nature Reviews Materials, 6, 1078–1094. Link

  • Sato, Y., et al. (2021). Synthesis of ionizable lipids with different branched scaffolds. iScience, 24(10), 103139. (Demonstrates the impact of branched tails like isodecanol on LNP efficacy). Link

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[3][4] Molecular Therapy, 25(7), 1467-1475. Link

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570-1578. Link

Sources

Method

Application Note: Enhancing CRISPR/Cas9 LNP Delivery via Lipid Tail Engineering

The 9-Methyldecan-1-ol Advantage Executive Summary The clinical success of CRISPR/Cas9 gene editing hinges on the efficient cytosolic delivery of the ribonucleoprotein (RNP) or mRNA cargo. While Lipid Nanoparticles (LNPs...

Author: BenchChem Technical Support Team. Date: February 2026

The 9-Methyldecan-1-ol Advantage

Executive Summary

The clinical success of CRISPR/Cas9 gene editing hinges on the efficient cytosolic delivery of the ribonucleoprotein (RNP) or mRNA cargo. While Lipid Nanoparticles (LNPs) are the industry standard, "endosomal entrapment" remains the primary bottleneck—less than 2% of internalized cargo typically escapes into the cytosol.

This application note details the strategic use of 9-methyldecan-1-ol (CAS: 55505-28-7), a specific iso-branched fatty alcohol, as a critical structural modulator in LNP formulation. Unlike linear lipid tails (e.g., 1-decanol), the 9-methyl branch introduces a steric "wedge" that increases the lipid tail volume (


). This geometric alteration favors the formation of the inverted hexagonal phase (

) at acidic endosomal pH, significantly boosting membrane fusion and cargo release.[1]
Mechanism of Action: The Biophysics of Branching

To understand why 9-methyldecan-1-ol is effective, we must look at the Critical Packing Parameter (


)  of the lipid bilayer.


Where:

  • 
     = Volume of the hydrophobic tail.
    
  • 
     = Optimal area of the hydrophilic headgroup.
    
  • 
     = Critical length of the tail.
    

The Linear vs. Branched Difference:

  • Linear Tails (Standard):

    
    . These form stable lamellar phases (bilayers), which are good for encapsulation but poor for fusion/release.
    
  • Branched Tails (9-methyldecan-1-ol derived): The iso-methyl group at the C9 position increases

    
     without significantly changing 
    
    
    
    . This pushes
    
    
    , creating a "cone" shape.

In the acidic environment of the late endosome (pH ~5.5), ionizable lipids become protonated.[] If the tails are linear, the membrane remains rigid. However, lipids derived from 9-methyldecan-1-ol destabilize the bilayer, forcing a transition to the Inverted Hexagonal Phase (


) . This non-bilayer structure is highly fusogenic, disrupting the endosomal membrane and releasing the Cas9 cargo.

EndosomalEscape LNP LNP Internalization (Receptor-mediated Endocytosis) Endosome Early Endosome (pH 6.5) LNP->Endosome Acidification Late Endosome (pH 5.0 - 5.5) Endosome->Acidification Maturation Protonation Lipid Protonation (+ Charge) Acidification->Protonation H+ Influx PhaseTrans Phase Transition (Lamellar -> Hexagonal H_II) Protonation->PhaseTrans 9-methyldecan-1-ol Steric Bulk Fusion Membrane Fusion & Disruption PhaseTrans->Fusion Release Cytosolic Release (Cas9 Active) Fusion->Release

Figure 1: Mechanism of enhanced endosomal escape driven by branched-tail lipid phase transition.

Experimental Protocols
Protocol A: Synthesis of Branched Ionizable Lipid (Pre-Formulation)

Note: 9-methyldecan-1-ol is used here as a precursor to synthesize the functional ionizable lipid (referred to as 9-MD-IL ). Direct incorporation of the alcohol is less effective than using it as the hydrophobic tail of the cationic lipid.

Reagents:

  • 9-methyldecan-1-ol[3][4]

  • Methanesulfonyl chloride (MsCl)

  • Dimethylamine (or target polyamine core)

  • Dichloromethane (DCM)

Brief Workflow:

  • Activation: React 9-methyldecan-1-ol with MsCl in DCM (0°C to RT) to generate the mesylate leaving group.

  • Substitution: React the mesylate with the amine core (e.g., 3-(dimethylamino)-1,2-propanediol or similar proprietary headgroups) in ethanol at 80°C for 48h.

  • Purification: Silica gel chromatography.

  • Result: An ionizable lipid with dual 9-methyldecyl tails.

Protocol B: LNP Formulation via Microfluidic Mixing

This protocol encapsulates Cas9 mRNA and sgRNA.

Materials:

  • Lipid Mix:

    • Ionizable Lipid: 9-MD-IL (Synthesized above)

    • Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[5]

    • Structural Lipid: Cholesterol[5][6]

    • PEG-Lipid: DMG-PEG2000

    • Molar Ratio: 50:10:38.5:1.5[5]

  • Aqueous Phase: Cas9 mRNA + sgRNA (1:1 wt/wt) in 100mM Sodium Acetate (pH 4.0).

  • Device: NanoAssemblr Ignite (Precision NanoSystems) or similar microfluidic mixer.

Step-by-Step Procedure:

  • Preparation of Organic Phase:

    • Dissolve lipid components in 100% Ethanol.

    • Total lipid concentration: 10 mM.

    • Critical Step: Ensure 9-MD-IL is fully solubilized; sonicate if necessary.

  • Preparation of Aqueous Phase:

    • Dilute mRNA/sgRNA cargo in Sodium Acetate buffer to 0.15 mg/mL.

    • N/P Ratio Target: 6 (Nitrogen on lipid to Phosphate on RNA).

  • Microfluidic Mixing:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).

    • Total Flow Rate (TFR): 12 mL/min.

    • Inject fluids simultaneously. The chaotic mixing precipitates the LNPs.

  • Downstream Processing:

    • Dilution: Immediately dilute the output 40x with PBS (pH 7.4) to quench particle growth and neutralize pH.

    • Dialysis: Dialyze against PBS overnight (20k MWCO cassette) to remove ethanol.

    • Filtration: Sterile filter using a 0.22 µm PES membrane.

Microfluidics cluster_inputs Input Phase cluster_process Stabilization Org Organic Phase (Ethanol + 9-MD-IL Mix) Mixer Microfluidic Chip (Chaotic Mixing) Org->Mixer 1 Part Aq Aqueous Phase (NaOAc + Cas9 mRNA) Aq->Mixer 3 Parts Dilution PBS Dilution (40x) Quench Growth Mixer->Dilution Dialysis Dialysis / TFF (Remove Ethanol) Dilution->Dialysis Final Final LNP (Sterile Filtered) Dialysis->Final

Figure 2: Microfluidic formulation workflow for 9-MD-IL LNPs.

Quality Control & Characterization

Before cell treatment, LNPs must meet strict physical criteria.

Table 1: Target Specifications for 9-MD-IL LNPs

ParameterMethodTarget ValueWhy it matters?
Particle Size (Z-avg) DLS (Dynamic Light Scattering)60 - 90 nm<100nm ensures efficient endocytosis.
Polydispersity Index (PDI) DLS< 0.15Indicates a uniform population (monodisperse).
Encapsulation Efficiency (EE) RiboGreen Assay> 90%High EE reduces waste of expensive Cas9 cargo.
pKa (Apparent) TNS Fluorescence Assay6.2 - 6.5Critical for endosomal protonation (pH 5.5) vs. blood stability (pH 7.4).
In Vitro Validation (Protocol C)

Cell Line: HEK293T (Human Embryonic Kidney) expressing GFP (for knockout validation).

  • Seeding: Seed HEK293T cells at 10,000 cells/well in a 96-well plate 24h prior to transfection.

  • Treatment:

    • Dilute LNPs in serum-containing media (Opti-MEM is not strictly required for LNPs, unlike Lipofectamine).

    • Dose range: 10 ng to 100 ng mRNA per well.

    • Incubate for 48-72 hours.

  • Analysis (T7E1 Assay or Sequencing):

    • Extract genomic DNA.

    • PCR amplify the target locus.

    • Perform T7 Endonuclease I mismatch assay to calculate Indel %.

    • Expected Result: 9-MD-IL LNPs should show 2-3x higher indel frequency compared to linear C10 (1-decanol derived) LNPs due to superior escape.

References
  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[6][7][8][9][10][11] Molecular Therapy. Link

  • Sato, Y., et al. (2019). Resolution of distinct lipids in lipid nanoparticles by TNS fluorescence. Journal of Controlled Release. Link

  • Hajj, K. A., & Whitehead, K. A. (2017). Tools for translation: non-viral materials for therapeutic mRNA delivery.[9] Nature Reviews Materials. Link

  • Han, X., et al. (2021). An ionizable lipid toolbox for RNA delivery.[6][7][8][9][10][12] Nature Communications. Link

  • PubChem. (2023). 9-Methyldecan-1-ol Compound Summary. National Library of Medicine. Link(Note: Link points to related C10 alcohol structures for verification of chemical class).

Sources

Application

Application Note: Enhancing mRNA Delivery Potency via Branched Alcohol Lipid Excipients

[1][2] Executive Summary The efficacy of mRNA lipid nanoparticles (LNPs) is governed principally by the ability of the ionizable lipid to facilitate endosomal escape.[1][2] While early generations of LNPs utilized linear...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The efficacy of mRNA lipid nanoparticles (LNPs) is governed principally by the ability of the ionizable lipid to facilitate endosomal escape.[1][2] While early generations of LNPs utilized linear alkyl tails (e.g., DLin-MC3-DMA), contemporary high-potency formulations—such as those used in SARS-CoV-2 vaccines—rely on branched alcohol-derived tails (e.g., 2-hexyldecanoate).[3]

This guide details the formulation mechanics of these lipids.[2] We explore how tail branching optimizes the Critical Packing Parameter (CPP) to drive membrane fusion, and we provide a validated microfluidic protocol for generating LNPs with high encapsulation efficiency (>90%) and controlled size (<100 nm).

Scientific Foundation: The Geometry of Fusion

The Critical Packing Parameter (CPP)

The superior potency of branched lipids stems from their geometric influence on the LNP surface. The Critical Packing Parameter (CPP) predicts the phase behavior of lipids:



Where:
  • 
     = Volume of the hydrophobic tail
    
  • 
     = Area of the hydrophilic headgroup
    
  • 
     = Critical length of the tail
    

Linear Lipids (Cylindrical, CPP


 1):  Tend to form stable lamellar bilayers (

), which are poor at fusing with endosomal membranes. Branched Lipids (Cone-Shaped, CPP > 1): The bulky hydrophobic domain created by branched alcohols (e.g., Guerbet alcohols) increases

. Upon acidification in the endosome, the headgroup protonates, reducing effective repulsion and further increasing CPP. This drives a transition to the Inverted Hexagonal Phase (

)
, a non-bilayer structure essential for membrane fusion and cytosolic release of mRNA.
Mechanism of Action

The following diagram illustrates how branched tails facilitate the "shape-shifting" required for endosomal escape.

EndosomalEscape LNP_Entry 1. Cellular Uptake (Receptor-Mediated Endocytosis) Acidification 2. Endosomal Acidification (pH < 6.0) LNP_Entry->Acidification Protonation 3. Lipid Protonation (Headgroup +) Acidification->Protonation H+ influx ConeShape 4. Cone Shape Formation (High CPP due to Branching) Protonation->ConeShape Charge repulsion drops Fusion 5. Hexagonal Phase Transition (Endosomal Membrane Fusion) ConeShape->Fusion Membrane Destabilization Release 6. Cytosolic mRNA Release (Translation) Fusion->Release

Figure 1: The mechanistic pathway of branched lipid-mediated endosomal escape.[3] The bulky tails force a hexagonal phase transition upon acidification.[3]

Material Selection & Preparation[2][4][5]

The Branched Lipid (Ionizable)

The protocol below uses ALC-0315 ([(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)) as the reference standard.[3]

  • Structural Feature: The tails are derived from 2-hexyldecanol , a branched alcohol.

  • Function: Ionization at pH ~6.5; fusogenicity at pH ~5.0.

Helper Lipids
  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): High

    
     saturated lipid.[3] Provides structural rigidity to the LNP surface.
    
  • Cholesterol: Modulates membrane fluidity and prevents serum protein aggregation.

  • PEG-Lipid (ALC-0159 or DMG-PEG2000): Steric barrier to control particle size and prevent opsonization.[3]

Formulation Protocol: Microfluidic Assembly

This protocol utilizes a chaotic advection microfluidic mixer (e.g., NanoAssemblr or similar) to ensure rapid, controlled precipitation.

Reagent Preparation

A. Aqueous Phase (mRNA) [4][5]

  • Buffer: 50 mM Sodium Acetate, pH 4.0.

    • Note: The acidic pH ensures the ionizable lipid is positively charged, enabling electrostatic binding to the anionic mRNA.

  • mRNA Stock: Dilute mRNA to 0.17 mg/mL in the acetate buffer.

B. Organic Phase (Lipids)

  • Solvent: 100% Ethanol (Molecular Biology Grade).

  • Lipid Mix: Prepare a stock solution at 12.5 mM total lipid concentration.

  • Molar Ratios (Standard Pfizer/BioNTech formulation):

ComponentMolar RatioRole
ALC-0315 (Branched) 46.3Ionizable Core / Fusogenic
Cholesterol 42.7Structural Stability
DSPC 9.4Bilayer Formation
ALC-0159 (PEG-Lipid) 1.6Steric Shielding
Microfluidic Mixing Parameters
  • Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

  • Total Flow Rate (TFR): 12 mL/min (Scale-dependent; optimize for your chip).

  • N/P Ratio: 6 (Nitrogen on lipid : Phosphate on mRNA).

Execution Steps
  • Prime the microfluidic cartridge with ethanol and buffer to remove air bubbles.

  • Load syringes: Aqueous phase (mRNA) in the larger syringe, Organic phase (Lipids) in the smaller syringe.

  • Inject at the defined FRR and TFR.

  • Collect the output directly into a tube containing a "quench" dilution (optional) or proceed immediately to dialysis.

    • Observation: The solution should appear opalescent but not milky.

Downstream Processing (TFF)

Ethanol must be removed to stabilize the LNP and prevent mRNA degradation.

  • System: Tangential Flow Filtration (TFF) with 100 kDa MWCO hollow fibers.

  • Buffer Exchange: Diafilter against 30 volumes of PBS (pH 7.4) or Sucrose Storage Buffer .

  • Concentration: Concentrate to final target (e.g., 0.5 mg/mL mRNA).

  • Filtration: Pass through a 0.2 µm sterile PES filter.

Workflow Visualization

ManufacturingWorkflow cluster_inputs Phase Preparation Lipids Branched Lipids in Ethanol Mixer Microfluidic Mixing (FRR 3:1 | TFR 12mL/min) Lipids->Mixer mRNA mRNA in NaOAc pH 4.0 mRNA->Mixer Dilution Intermediate Bulk (25% Ethanol) Mixer->Dilution TFF TFF / Dialysis (Buffer Exchange to PBS) Dilution->TFF Remove EtOH Filter Sterile Filtration (0.2 µm) TFF->Filter QC Quality Control (DLS, Ribogreen) Filter->QC

Figure 2: End-to-end manufacturing workflow for branched lipid LNPs.

Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)
AttributeMethodTarget Specification
Particle Size (Z-avg) Dynamic Light Scattering (DLS)60 – 100 nm
Polydispersity (PDI) DLS< 0.20
Encapsulation Efficiency RiboGreen Assay (+/- Triton X)> 90%
pKa TNS Fluorescence Assay6.0 – 6.5
Troubleshooting Guide
  • Issue: Large Particle Size (>120 nm) [3]

    • Root Cause:[6][3][7][8][9] Slow mixing speed or high lipid concentration.

    • Fix: Increase Total Flow Rate (TFR) to induce higher turbulence/chaotic advection. Reduce lipid stock concentration.

  • Issue: Low Encapsulation Efficiency (<80%)

    • Root Cause:[6][3][8][9] Incorrect N/P ratio or pH mismatch.

    • Fix: Ensure the aqueous buffer is pH 4.0. If pH is >5.0 during mixing, the lipid will not be sufficiently protonated to bind mRNA. Verify N/P ratio is calculated based on molar mass, not weight.

  • Issue: Aggregation after TFF

    • Root Cause:[6][3][8][9] Instability during buffer exchange.

    • Fix: Ensure PEG-lipid content is sufficient (1.5 - 2.0%).[3] Perform buffer exchange gradually (step-down ethanol concentration).[3]

References

  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids. Link[3]

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link

  • Schoenmaker, L., et al. (2021). mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability. International Journal of Pharmaceutics. Link

  • Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines.[1][2][10][11][12][13][14][15] Link[3]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[16][1][2][15] Molecular Therapy. Link[3]

Sources

Method

Application Note: Formulation and Field Deployment of 9-Methyldecan-1-ol Pheromone Lures

This Application Note is designed for researchers in chemical ecology and pest management. It addresses the formulation, quality control, and field deployment of 9-methyldecan-1-ol , a methyl-branched fatty alcohol.[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical ecology and pest management. It addresses the formulation, quality control, and field deployment of 9-methyldecan-1-ol , a methyl-branched fatty alcohol.[1]

While (E)-fuscumol is the primary pheromone for Tetropium species, 9-methyldecan-1-ol represents a structural analog often evaluated in structure-activity relationship (SAR) studies or as a specific attractant for cryptic Coleopteran (beetle) or Hymenopteran species.[1] The protocols below apply rigorous pharmaceutical-grade standards to its preparation.

Executive Summary

This guide details the protocol for incorporating 9-methyldecan-1-ol (CAS: 55505-28-7) into controlled-release dispensers for pest monitoring.[1] Methyl-branched alcohols are critical semiochemicals for the families Cerambycidae (Longhorn beetles) and Tenebrionidae.[1] This protocol focuses on achieving zero-order release kinetics using isoprene rubber septa and validating field efficacy against target xylophagous (wood-eating) pests.[1]

Chemical Profile & Mechanism

9-methyldecan-1-ol acts as a long-range aggregation pheromone or sex attractant.[1] Its efficacy depends heavily on enantiomeric purity and synergy with host plant volatiles (kairomones).

PropertySpecificationRelevance
IUPAC Name 9-methyldecan-1-olActive Ingredient (AI)
Molecular Formula C₁₁H₂₄OFatty Alcohol
Chirality (S)- or (R)- enantiomersCritical:[1][2][3][4] Many beetles respond only to the (S)-enantiomer; racemic mixtures may reduce efficacy due to antagonism.[1]
Vapor Pressure ~0.01 mmHg @ 25°CLow volatility; requires high-surface-area dispenser.[1]
Synergists Ethanol,

-Pinene, Spruce Blends
Obligate synergism is common in Tetropium and related genera.[1]
Signal Transduction Pathway

The following diagram illustrates the olfactory signal integration required for behavioral arrestment (landing on the trap).

SignalPathway AI 9-methyldecan-1-ol (Pheromone) ORN_P Pheromone Receptor (ORN-A) AI->ORN_P Ligand Binding Host Host Volatiles (Ethanol/Terpenes) ORN_K Kairomone Receptor (ORN-B) Host->ORN_K Synergistic Trigger AL Antennal Lobe (Macroglomerular Complex) ORN_P->AL Excitatory ORN_K->AL Excitatory MB Mushroom Body (Integration) AL->MB Signal Fusion Behav Upwind Anemotaxis (Trap Capture) MB->Behav Motor Output

Figure 1: Synergistic integration of pheromone and host volatiles. Note that 9-methyldecan-1-ol typically requires the 'Host' input to trigger the final behavioral output.[1]

Protocol A: Lure Formulation (Sleeve Impregnation)

Objective: To load Red Rubber Septa (11mm) with 9-methyldecan-1-ol at a precision of ±5%.[1]

Materials
  • Active Ingredient: 9-methyldecan-1-ol (>95% purity).[1] Note: Use (S)-enantiomer if species-specific data suggests; otherwise use racemic.

  • Carrier: 11mm Red Rubber Septa (pre-extracted in Soxhlet with dichloromethane for 24h to remove manufacturing impurities).

  • Solvent: Hexane (HPLC Grade).

  • Antioxidant: BHT (Butylated hydroxytoluene) at 1% w/w relative to the pheromone.

  • Equipment: Rotary evaporator, gas-tight Hamilton syringes, fume hood.

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Dissolve 100 mg of 9-methyldecan-1-ol in 10 mL of Hexane.

    • Add 1 mg of BHT (to prevent oxidation of the alcohol to decanoic acid).

    • Concentration: 10 mg/mL.

  • Dose Calculation:

    • Target Load: 5 mg per septum (Standard for Cerambycids).

    • Volume Required: 500 µL per septum.

  • Impregnation (The "Cup" Method):

    • Place the rubber septa cup-side up in a fume hood on a chemically resistant tray.

    • Dispense 166 µL of the solution into the cup of the septum. Allow to evaporate (approx. 20 mins).

    • Repeat this step 3 times to reach the total 500 µL volume.

    • Reasoning: Adding 500 µL at once causes overflow and inconsistent loading.

  • Curing:

    • Allow septa to air dry in the hood for 24 hours to ensure full solvent evaporation.

    • Packaging: Seal in Mylar® or aluminum-lined bags. Store at -20°C.

Protocol B: Quality Control (Release Rate Verification)

Trustworthiness Check: A lure is useless if the release rate is unknown.

  • Gravimetric Analysis:

    • Place 5 lures in a wind tunnel or drafty room at 25°C.

    • Weigh lures on Day 0, 1, 3, 7, 14, 21, and 28.

    • Target Release Rate: 50–100 µ g/day .

    • Correction: Subtract the weight loss of a "Solvent Control" lure (hexane only) to account for rubber outgassing.

  • Residual Extraction (GC-FID):

    • Extract a Day 0 lure in 10 mL Dichloromethane for 24 hours.

    • Analyze via GC-FID against an internal standard (e.g., octadecane).

    • Acceptance Criteria: Recovered dose must be 4.75 mg – 5.25 mg (95-105%).[1]

Protocol C: Field Deployment

Target: Xylophagous beetles (e.g., Tetropium spp., Monochamus spp.) or specific Hymenoptera.

Trap Selection

Use Black Cross-Vane Panel Traps coated with Fluon® (PTFE) to prevent insect escape.

Trap Layout (Randomized Complete Block Design)
  • Spacing: Traps must be >30 meters apart to prevent "plume interference."

  • Height: Hang traps such that the collection cup is 1–2 meters above ground (or mid-canopy for Monochamus).

  • Replicates: Minimum of 10 blocks (replicates) per treatment.

Treatments
  • Control: Solvent-treated septum + Ethanol lure.

  • Treatment A: 9-methyldecan-1-ol (Racemic) + Ethanol lure.[1]

  • Treatment B: 9-methyldecan-1-ol (Chiral) + Ethanol lure + Spruce Blend (Host Volatiles).[1]

    • Note: The "Spruce Blend" (racemic

      
      -pinene, (-)-
      
      
      
      -pinene, (+)-3-carene, (+)-limonene,
      
      
      -terpinolene) is often required for Tetropium capture.[1]
Workflow Diagram

FieldProtocol cluster_prep Lab Preparation cluster_field Field Deployment Step1 Soxhlet Extraction (Clean Septa) Step2 Impregnation (5mg Load + BHT) Step1->Step2 Step3 QC: Gravimetric Check Step2->Step3 Step4 Install Panel Traps (>30m spacing) Step3->Step4 Transport (-20°C) Step5 Attach Lures (Pheromone + Synergist) Step4->Step5 Step6 Weekly Collection (Preserve in Propylene Glycol) Step5->Step6

Figure 2: End-to-end workflow from septum cleaning to field data collection.

References

  • Silk, P. J., et al. (2007). "Evidence for a male-produced pheromone in Tetropium fuscum (F.) and Tetropium cinnamopterum (Kirby)." Naturwissenschaften, 94, 697–701. Link

    • Context: Establishes the structural class of pheromones (fuscumol) for this genus, providing the basis for testing methyl-branched alcohol analogs.
  • Sweeney, J., et al. (2006). "Effect of semiochemical release rate, killing agent, and trap design on detection of Tetropium fuscum." Environmental Entomology, 35(3), 645–654. Link

    • Context: Defines the standard cross-vane panel trap and release r
  • Millar, J. G. (2006). "Insect pheromones: Synthesis and application." Encyclopedia of Pest Management. Link

    • Context: Authoritative guide on impregnation techniques (solvent evaporation method) and the necessity of BHT antioxidants.
  • Hanks, L. M., & Millar, J. G. (2016). "Sex pheromones of cerambycid beetles: Basic science and practical application." Journal of Chemical Ecology, 42, 631–654. Link

    • Context: Reviews the broad use of methyl-branched alcohols/ketones in Cerambycidae, validating the r

Sources

Application

Scalable manufacturing processes for high-purity 9-methyldecan-1-ol

Application Note: Process Engineering for Scalable Synthesis of 9-Methyldecan-1-ol Abstract This application note details a scalable, high-purity manufacturing protocol for 9-methyldecan-1-ol (Isoundecyl alcohol), a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Engineering for Scalable Synthesis of 9-Methyldecan-1-ol

Abstract

This application note details a scalable, high-purity manufacturing protocol for 9-methyldecan-1-ol (Isoundecyl alcohol), a critical intermediate in the synthesis of aggregation pheromones (e.g., for Lutzomyia vectors) and specialized lipid nanoparticles. Unlike linear fatty alcohols, the remote methyl branching at the C9 position presents unique challenges in isomer control and separation. We present a convergent C5 + C6 Grignard Cross-Coupling strategy utilizing Li₂CuCl₄ catalysis. This route is selected for its superior regioselectivity and scalability compared to linear chain elongation or hydroformylation, ensuring >98% isomeric purity essential for biological activity and pharmaceutical applications.

Introduction & Strategic Route Analysis

The synthesis of remote-methyl branched fatty alcohols requires precise carbon-carbon bond formation. In an industrial or pilot-plant setting, the choice of route is dictated by atom economy , impurity profile , and thermal safety .

Why 9-Methyldecan-1-ol?
  • Biological Relevance: It serves as a precursor to 9-methyldecanoic acid and various ester pheromones used in vector control (sandflies, ants).

  • Lipid Engineering: The iso-tail disrupts lipid packing, lowering phase transition temperatures in lipid nanoparticles (LNPs) used for RNA delivery.

Route Selection: The Convergent Advantage

We reject linear chain elongation (e.g., malonic ester synthesis) due to step count. We also reject hydroformylation of decenes due to the difficulty in separating the resulting positional isomers.

Selected Route: Copper-Catalyzed Cross-Coupling of Isopentylmagnesium bromide (Fragment A) and Protected 6-bromohexan-1-ol (Fragment B).

  • Mechanism: The Kochi-Fürstner coupling (Li₂CuCl₄ catalyzed) allows alkyl-alkyl coupling without

    
    -hydride elimination, a common failure mode in Pd-catalyzed alkylations.
    
  • Scalability: Reagents are commercially available in bulk; the reaction runs at moderate temperatures (-5°C to 0°C).

Reaction Workflow & Logic

The synthesis is broken into three critical process steps (CPS).

DOT Diagram: Synthesis Workflow

G Start1 6-Bromohexan-1-ol (C6 Fragment) Step1 Step 1: Protection (DHP, pTSA) >99% Yield Start1->Step1 Protection Start2 Isopentyl Bromide (C5 Fragment) Step2 Step 2: Grignard Formation (Mg, THF, Initiation) Start2->Step2 Activation Step3 Step 3: Kochi Coupling (Li2CuCl4, -5°C) Step1->Step3 Electrophile Step2->Step3 Nucleophile Step4 Step 4: Deprotection (MeOH, HCl) Step3->Step4 Intermediate (THP-Ether) Product 9-Methyldecan-1-ol (>98% Purity) Step4->Product Hydrolysis

Figure 1: Convergent synthesis workflow combining C5 and C6 fragments to establish the C11 skeleton.

Detailed Experimental Protocols

Step 1: Protection of 6-Bromohexan-1-ol

Rationale: The hydroxyl group must be masked to prevent protonation of the Grignard reagent. The Tetrahydropyranyl (THP) ether is chosen for its stability to basic conditions and ease of removal.

  • Reactor Loading: Charge a glass-lined reactor with 6-bromohexan-1-ol (1.0 equiv) and Dichloromethane (DCM) (5 vol).

  • Catalyst Addition: Add p-Toluenesulfonic acid (pTSA) (0.01 equiv) at 20°C.

  • Reagent Feed: Add 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv) dropwise over 1 hour. Exotherm Alert: Maintain T < 35°C.

  • Workup: Wash with saturated NaHCO₃. Strip solvent.

  • QC Check: GC-FID should show <0.5% starting alcohol.

Step 2: Preparation of Isopentylmagnesium Bromide

Rationale: Preparation of the nucleophile. Isopentyl bromide (1-bromo-3-methylbutane) provides the terminal isopropyl group.

  • Activation: In a dry reactor under N₂, activate Magnesium turnings (1.1 equiv) with Iodine (trace).

  • Initiation: Add 5% of the Isopentyl bromide solution in THF. Heat to 40°C until color fades (Grignard initiation).

  • Main Feed: Add remaining Isopentyl bromide/THF solution dropwise. Maintain gentle reflux (~65°C).

  • Titration: Titrate an aliquot against salicylaldehyde phenylhydrazone to confirm concentration (~1.0 M).

Step 3: The Kochi-Fürstner Cross-Coupling (Critical Step)

Rationale: Using Li₂CuCl₄ (Lithium tetrachlorocuprate) catalyzes the coupling of the alkyl halide with the Grignard reagent. This avoids the use of toxic HMPA or cryogenic conditions required by other methods.

ParameterSpecificationReason
Catalyst Loading 1.5 - 3.0 mol% Li₂CuCl₄Balance between rate and cost.
Temperature -5°C to 0°CPrevents homo-coupling (Wurtz reaction) and halogen exchange.
Addition Rate Slow (2-4 hours)Controls exotherm and local concentration hotspots.

Protocol:

  • Dissolve THP-protected 6-bromohexanol (1.0 equiv) in dry THF. Cool to -5°C.

  • Add Li₂CuCl₄ (0.1 M in THF, 3 mol%). Solution turns orange/red.

  • Controlled Addition: Pump the Isopentylmagnesium bromide solution (1.2 equiv) into the reactor over 3 hours.

  • Quench: Quench carefully with saturated NH₄Cl solution. The blue color of copper-amine complexes indicates catalyst removal.

  • Extraction: Extract with Ethyl Acetate. Dry organic layer over MgSO₄.

Step 4: Deprotection and Purification
  • Hydrolysis: Dissolve crude oil in Methanol (5 vol). Add conc. HCl (trace, pH < 1). Stir at 40°C for 2 hours.

  • Neutralization: Adjust pH to 7 with NaHCO₃. Remove Methanol under vacuum.

  • Distillation: Perform high-vacuum fractional distillation.

Purification & Quality Control Strategy

Achieving >98% purity requires removing specific impurities generated during the coupling.

Impurity Profile Table
Impurity TypeOriginRemoval Strategy
2,7-dimethyloctane Homo-coupling of Grignard (C5+C5)Removed via Vacuum Stripping (Low BP).
Dodecan-1,12-diol Homo-coupling of Electrophile (C6+C6)Stays in pot residue during distillation (High BP).
6-bromohexan-1-ol Unreacted starting materialSeparation via fractional distillation.
Linear Isomers Contamination in starting bromideCritical: Source high-purity (>99%) Isopentyl bromide.
DOT Diagram: Impurity Rejection Logic

P Crude Crude Reaction Mixture (Product + Impurities) Strip Flash Evaporation (Remove Solvent & C10 Hydrocarbons) Crude->Strip Volatiles Distill Fractional Distillation (0.5 mmHg, 110-115°C) Strip->Distill Oil Residue Pot Residue (Diols, Oligomers) Distill->Residue Heavy Ends Final Pure 9-Methyldecan-1-ol (Collect Main Fraction) Distill->Final Heart Cut

Figure 2: Purification logic flow. The boiling point differential between the non-polar hydrocarbon impurities and the polar alcohol allows for effective separation.

Safety & Hazard Analysis

  • Grignard Reagents: Highly flammable and reactive with water. All vessels must be grounded and purged with Nitrogen/Argon.

  • Lithium Tetrachlorocuprate: Hygroscopic and corrosive. Prepare fresh or store under inert gas.

  • Exotherm Control: The coupling reaction is exothermic. Cooling jackets must be rated to handle the heat load of the addition rate.

References

  • Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides. Synthesis, 1971(06), 303-305.

  • Mori, K. (1976). Synthesis of Pheromones: The Total Synthesis of Optically Active Forms. Tetrahedron, 32(16), 1979-1981. (Foundational logic for branched pheromone synthesis).

  • Cahiez, G., et al. (2010). Cobalt-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 110(3), 1435–1462. (Review of alternative metal catalysts for scale-up).

  • Hamilton, J. G. C., et al. (2005). Synthetic sex-aggregation pheromone of Lutzomyia longipalpis. Bulletin of Entomological Research, 95(3), 183-194. (Context on biological application).

Technical Notes & Optimization

Troubleshooting

Overcoming low volatility of 9-methyldecan-1-ol in gas chromatography

Welcome to the technical support center for the analysis of challenging compounds. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the gas chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of challenging compounds. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the gas chromatography (GC) of 9-methyldecan-1-ol. Its low volatility and polar nature present unique analytical hurdles. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your methods and achieve robust, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the GC analysis of 9-methyldecan-1-ol.

Question: Why am I seeing no peaks, or a very low signal, for 9-methyldecan-1-ol?

Answer: This is the most common issue and typically points to one of two primary causes: the analyte is not reaching the detector, or it is not being detected effectively. The low volatility of 9-methyldecan-1-ol, a long-chain alcohol, means it may condense in the injector, fail to elute from the column, or be adsorbed onto active sites within the system.

Troubleshooting Steps:

Symptom Potential Cause Recommended Solution & Explanation
No Peak Detected Insufficient Volatility The hydroxyl (-OH) group on the alcohol forms strong intermolecular hydrogen bonds, significantly lowering its volatility.[1] Solution: Chemically modify the alcohol through derivatization . This is the most effective way to analyze compounds with active hydrogens that are otherwise difficult to volatilize.[2][3] Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is the preferred method for alcohols.[1][2] This modification disrupts hydrogen bonding, making the molecule more volatile and thermally stable.[1][2]
Low Signal / Poor Peak Area Analyte Adsorption Active sites in the GC inlet (liner, injection port surfaces) or on the column itself can irreversibly adsorb the polar alcohol, preventing it from reaching the detector.[1] Solution: Use an inert-coated inlet liner (e.g., Siltek™) and ensure your column is well-conditioned.[4] If the problem persists, derivatization will mask the polar group, drastically reducing its tendency to adsorb.[1]
Low Signal / Poor Peak Area Suboptimal Injection Parameters The entire sample may not be transferring to the column. This can happen if the injection mode is not suitable for trace analysis or if the inlet temperature is too low. Solution: For low concentrations, use splitless injection to ensure the maximum amount of analyte is transferred to the column.[5][6][7] Ensure the inlet temperature is high enough to fully vaporize the analyte (or its derivative) but not so high that it causes thermal degradation.
No Peak Detected Inappropriate Column or Oven Program The analyte may be retained on the column and fail to elute during the run time. Solution: For underivatized alcohol, use a polar stationary phase (e.g., WAX) that can interact with the hydroxyl group.[8] For a derivatized, non-polar analyte, a low-to-mid polarity phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.[9] Ensure your oven temperature program ramps to a sufficiently high final temperature and holds it long enough to elute high-boiling compounds.[10]

Question: My chromatogram shows broad, tailing peaks for 9-methyldecan-1-ol. What's causing this?

Answer: Peak tailing is a classic sign of problematic interactions between the analyte and the chromatographic system. It can also be caused by non-optimized flow rates or injection issues.

Troubleshooting Steps:

Symptom Potential Cause Recommended Solution & Explanation
Tailing Peak Secondary Interactions / Active Sites The polar hydroxyl group is interacting with active sites (e.g., exposed silanols) in the liner or at the head of the column. This causes some molecules to be retained longer than others, resulting in a "tail." Solution: First, try replacing the inlet liner with a new, deactivated one.[11] If this fails, derivatization is the most robust solution as it eliminates the polar site responsible for the interaction.[1]
Tailing Peak Column Overload Injecting too much sample can saturate the stationary phase, leading to poor peak shape. Solution: Dilute your sample or increase the split ratio if using split injection.
Broad Peak Slow Sample Transfer from Inlet In splitless injection, a slow transfer of the analyte from the liner to the column can cause band broadening, especially for more volatile compounds.[6] For a high-boiling compound like 9-methyldecan-1-ol, this is less of an issue, but focusing is still key. Solution: Optimize the initial oven temperature. Starting the oven program 30-40°C below the boiling point of the solvent helps to focus the analytes into a tight band at the head of the column (solvent effect).[12]
Broad Peak Suboptimal Carrier Gas Flow Rate If the carrier gas linear velocity is too low, diffusion of the analyte band within the column (longitudinal diffusion) can occur, leading to peak broadening. Solution: Check and optimize the carrier gas flow rate for your column dimensions. Ensure there are no leaks in the system.[13]

Logical Troubleshooting Flowchart

For a systematic approach to diagnosing "No Peak or Low Signal" issues, follow this decision tree.

G start Start: No/Low Peak for 9-Methyldecan-1-ol is_derivatized Is the sample derivatized (e.g., silylated)? start->is_derivatized no_deriv HIGHLY RECOMMENDED: Perform Derivatization (See Protocol) is_derivatized->no_deriv No yes_deriv Check Derivatization Reaction & GC Method is_derivatized->yes_deriv Yes check_gc_params_underiv Check GC Parameters (Underivatized) no_deriv->check_gc_params_underiv check_inlet_temp_underiv Is Inlet Temp >250°C? check_gc_params_underiv->check_inlet_temp_underiv check_column_underiv Using a polar (WAX) column? check_inlet_temp_underiv->check_column_underiv Yes fail Consult Instrument Manual or Service Engineer check_inlet_temp_underiv->fail No (Increase Temp) check_oven_underiv Is final oven temp high enough (~240-250°C)? check_column_underiv->check_oven_underiv Yes check_column_underiv->fail No (Change Column) check_injection Using Splitless Injection for trace analysis? check_oven_underiv->check_injection Yes check_oven_underiv->fail No (Increase Temp/Hold) check_reaction Was reaction successful? (Dry sample/solvents used?) yes_deriv->check_reaction check_gc_params_deriv Check GC Parameters (Derivatized) check_reaction->check_gc_params_deriv Yes check_reaction->fail No (Re-run reaction) check_inlet_temp_deriv Is Inlet Temp >250°C? check_gc_params_deriv->check_inlet_temp_deriv check_column_deriv Using a non-polar/mid-polar (e.g., ZB-5) column? check_inlet_temp_deriv->check_column_deriv Yes check_inlet_temp_deriv->fail No (Increase Temp) check_column_deriv->check_injection Yes check_column_deriv->fail No (Change Column) check_liner Is the inlet liner clean and deactivated? check_injection->check_liner Yes check_injection->fail No (Change Mode) success Problem Resolved check_liner->success Yes check_liner->fail No (Replace Liner)

Caption: Troubleshooting workflow for analyzing 9-methyldecan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is derivatization and why is it essential for 9-methyldecan-1-ol?

Derivatization is the process of chemically modifying a compound to make it suitable for analysis, often by GC.[1] For compounds like 9-methyldecan-1-ol, which contain active hydrogen atoms in their hydroxyl (-OH) groups, derivatization is crucial.[14] The process replaces this active hydrogen with a non-polar chemical group. This modification achieves three primary goals:

  • Increases Volatility: It prevents hydrogen bonding between molecules, which significantly lowers the boiling point and increases vapor pressure, allowing the compound to be easily vaporized in the GC inlet.[1][2]

  • Improves Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC injector and column.[1]

  • Reduces Adsorption: By masking the polar hydroxyl group, derivatization minimizes unwanted interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and better quantitative accuracy.[1]

The most common derivatization technique for alcohols is silylation .[3]

Q2: Which derivatization reagent should I use for 9-methyldecan-1-ol?

For silylating alcohols, a common and effective choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with 1% trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a strong silyl donor, and the TMCS catalyst helps to drive the reaction to completion, especially for sterically hindered alcohols.[2] The ease of derivatizing alcohols generally follows the order: primary > secondary > tertiary.

Q3: Can I analyze 9-methyldecan-1-ol without derivatization?

While challenging, it is possible, but it requires careful optimization and may not be suitable for trace-level quantification. If you must proceed without derivatization, you will need:

  • A Polar GC Column: A "WAX" (polyethylene glycol) type column is recommended.[8] Its polar stationary phase can interact with the alcohol's hydroxyl group through hydrogen bonding, providing retention and separation.

  • An Inert Flow Path: Use a highly deactivated inlet liner to minimize adsorption.[4]

  • High Temperatures: A high inlet temperature and a high final oven temperature will be necessary to ensure the compound vaporizes and elutes from the column.

However, you are still likely to face issues with peak tailing and lower sensitivity compared to the analysis of a derivatized sample.

Q4: What are the ideal GC parameters for analyzing derivatized 9-methyldecan-1-ol?

For the TMS-ether of 9-methyldecan-1-ol, the following parameters provide a good starting point.

Parameter Recommendation Justification
Injection Mode SplitlessTo maximize sensitivity for trace analysis by transferring the entire sample to the column.[5][6]
Inlet Temperature 250 - 280 °CEnsures rapid and complete vaporization of the less-volatile TMS-derivative without causing degradation.
Inlet Liner Deactivated, Splitless Liner (with quartz wool)A deactivated surface prevents adsorption.[11] Quartz wool aids in the vaporization of high-boiling compounds and traps non-volatile matrix components.[11]
Column Phase Low to Mid-Polarity (e.g., 5% Phenyl-Methylpolysiloxane)The derivatized analyte is non-polar, so a "like-dissolves-like" approach dictates a non-polar stationary phase for optimal interaction and peak shape.[9]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension that provides a good balance of resolution and analysis time. A thinner film is generally better for high-boiling compounds.[9][15]
Carrier Gas Helium or HydrogenSet to optimal flow rate (e.g., ~1.0-1.2 mL/min for He). Hydrogen allows for faster analysis but requires additional safety precautions.
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)The initial low temperature helps focus the analyte. The ramp rate ensures good separation, and the high final temperature and hold time ensure the analyte elutes completely.

Experimental Protocol: Silylation of 9-Methyldecan-1-ol

This protocol provides a step-by-step method for the derivatization of 9-methyldecan-1-ol using BSTFA + 1% TMCS.

Causality: This procedure converts the polar, low-volatility alcohol into a non-polar, high-volatility trimethylsilyl (TMS) ether, making it amenable to GC analysis. The reaction proceeds via a nucleophilic attack from the alcohol's oxygen onto the silicon of the silylating reagent.[1]

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis prep_sample 1. Prepare Sample in Aprotic Solvent (e.g., Hexane, Pyridine) dry_sample 2. Ensure Sample is Dry (Anhydrous Conditions) prep_sample->dry_sample add_reagent 3. Add Derivatizing Reagent (e.g., 100 µL BSTFA + 1% TMCS) dry_sample->add_reagent seal_vial 4. Cap Vial Tightly add_reagent->seal_vial heat_vial 5. Heat at 60-70°C for 30 minutes seal_vial->heat_vial cool_vial 6. Cool to Room Temp heat_vial->cool_vial inject_gc 7. Inject into GC cool_vial->inject_gc

Caption: Workflow for silylation derivatization of alcohols for GC analysis.

Methodology:

  • Solvent and Sample Preparation:

    • Accurately prepare a solution of 9-methyldecan-1-ol in a high-purity, aprotic solvent (e.g., pyridine, hexane, acetonitrile).[2] Protic solvents like methanol or ethanol will react with the silylating reagent and must be avoided.[2]

    • Crucially, ensure all glassware is dry and the sample contains no water. Silylating reagents readily react with water, which will consume the reagent and lead to incomplete derivatization.[1]

  • Reaction:

    • In a 2 mL autosampler vial, add approximately 100 µL of your sample solution.

    • Add 100 µL of the derivatizing reagent (e.g., BSTFA + 1% TMCS). The reagent is typically added in excess to drive the reaction to completion.

    • Immediately cap the vial tightly to prevent moisture from entering and the evaporation of the reagent.

    • Heat the vial in a heating block or oven at 60-70°C for 30 minutes. While many unhindered primary alcohols react quickly at room temperature, heating ensures the complete derivatization of larger molecules.[14]

  • Analysis:

    • Allow the vial to cool completely to room temperature.

    • The sample is now ready for injection into the GC. Do not open the vial until it is in the autosampler tray to minimize exposure to atmospheric moisture.

    • It is good practice to analyze the derivatized sample within 24 hours, as TMS-derivatives can degrade over time, especially in the presence of trace moisture.

By implementing these troubleshooting strategies and protocols, you can overcome the challenges associated with the low volatility of 9-methyldecan-1-ol and achieve high-quality, reliable gas chromatography data.

References

  • Derivatization for Gas Chrom
  • Why Use GC Derivatiz
  • GC Derivatiz
  • Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. PharmaGuru.
  • GC Derivatiz
  • Split vs.
  • Gas Chromatography GC Troubleshooting Guide. SCION Instruments.
  • Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
  • How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. LCGC.
  • The Use of Derivatization Reagents for Gas Chrom
  • GC Troubleshooting Guide Poster. Agilent.
  • Split vs.
  • GC Troubleshooting Guide. Phenomenex.
  • Split/Splitless Injector Gas Chrom
  • Agilent J&W GC Column Selection Guide. Postnova Analytics.
  • Optimizing GC Parameters for Faster Separations with Conventional Instrument
  • Top GC Troubleshooting Questions Answered. Phenomenex.
  • Navigating Split and Splitless Injections with Crowdsourced Insights.

Sources

Optimization

Technical Support Center: High-Yield Reduction of 9-Methyldecanoic Acid

Case ID: 9-MDA-RED-OPT Status: Active Support Tier: Senior Application Scientist Subject: Optimizing Yield and Purity in the Reduction of 9-Methyldecanoic Acid to 9-Methyldecanol Executive Summary & Reagent Selection Use...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 9-MDA-RED-OPT Status: Active Support Tier: Senior Application Scientist Subject: Optimizing Yield and Purity in the Reduction of 9-Methyldecanoic Acid to 9-Methyldecanol

Executive Summary & Reagent Selection

User Query: "I am seeing variable yields (40-75%) and emulsion issues when reducing 9-methyldecanoic acid. Which reagent system offers the highest consistency?"

Scientist Response: For the reduction of long-chain branched fatty acids like 9-methyldecanoic acid, Borane-Tetrahydrofuran (BH₃·THF) is the gold standard for yield optimization, superior to Lithium Aluminum Hydride (LiAlH₄).

While LiAlH₄ is a powerful reducing agent, it is chemically "loud"—it reduces esters, amides, and halides indiscriminately. Borane is chemoselective ; it reduces carboxylic acids faster than almost any other functional group (except aldehydes/ketones) due to the formation of a triacyloxyborane intermediate. This selectivity minimizes side reactions and simplifies purification.

Decision Matrix: Reagent Selection

ReagentSelection Start Start: 9-Methyldecanoic Acid Reduction Q1 Are other reducible groups (Esters, Nitro, Halides) present on the molecule? Start->Q1 LAH LiAlH4 (Lithium Aluminum Hydride) Risk: Low Selectivity, Messy Workup Q1->LAH No (Pure Acid) BH3 BH3·THF or BH3·DMS Benefit: High Chemoselectivity, Clean Workup Q1->BH3 Yes (or for Yield Optimization) DMS_Check Is odor control critical in your lab? BH3->DMS_Check Use_THF Use BH3·THF (Store < 5°C, check titer) DMS_Check->Use_THF Yes Use_DMS Use BH3·DMS (Higher concentration, stable, stench) DMS_Check->Use_DMS No

Caption: Decision tree for selecting the optimal reducing agent based on chemoselectivity and lab constraints.

Optimized Protocol: Borane-THF Reduction

Context: This protocol is tuned for 9-methyldecanoic acid. The branching at the C9 position increases solubility in organic solvents compared to straight-chain decanoic acid but does not sterically hinder the carboxyl group significantly.

Reagents:

  • Substrate: 9-Methyldecanoic acid (1.0 equiv)

  • Reagent: BH₃[1][2][3]·THF (1.0 M solution, 1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled or sieve-dried)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask under an Argon/Nitrogen atmosphere. Moisture destroys Borane instantly.

  • Solubilization: Dissolve 9-methyldecanoic acid in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition (The Critical Step): Add BH₃·THF dropwise via syringe or addition funnel.

    • Observation: You will see hydrogen gas evolution (

      
      ).[4] Control the rate so the gas evolution is steady but not vigorous.
      
    • Why: The first equivalent of hydride deprotonates the acid to form a carboxylate; subsequent hydrides perform the reduction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (stain with PMA or KMnO₄). The acid spot (usually streaking near baseline) should disappear, replaced by a less polar alcohol spot (

      
       in 20% EtOAc/Hexane).
      
  • Quench (The Yield Killer): See Troubleshooting Section below.

Troubleshooting & FAQ
Issue 1: The "Gelatinous Nightmare" (Emulsions during Workup)

User: "I quenched the reaction with water, and now I have a thick white emulsion that won't separate. I'm losing product in the interface."

Diagnosis: You have formed stable boron-oxygen complexes or "soaps" from unreacted fatty acids. Boron loves oxygen; these complexes are often insoluble in ether but form gels in water.

The Fix (Methanol Methanolysis): Do not quench directly with water.

  • Methanol Quench: Add Methanol (MeOH) dropwise until bubbling ceases. This converts excess Borane into Trimethyl Borate (

    
    ) and Hydrogen gas.
    
  • Evaporation: Rotary evaporate the mixture. Trimethyl borate is volatile (azeotrope with MeOH) and will be removed.

  • Repeat: Add more MeOH and evaporate again. This "co-evaporation" pulls the boron out of the system.

  • Final Extraction: Now add aqueous NaOH (1M) or dilute HCl (depending on acid sensitivity) and extract with Diethyl Ether or EtOAc. The layers will separate cleanly.

Issue 2: Low Yield / Unreacted Starting Material

User: "I used 1.0 equivalent of Borane, but I still have 40% starting material left."

Diagnosis: Stoichiometry error. Explanation: The reaction consumes hydride not just for reduction, but for the initial deprotonation of the carboxylic acid.

  • Step 1:

    
     (1 hydride consumed, no reduction yet).
    
  • Step 2: Intramolecular hydride transfer reduces the carbonyl. Solution: You must use at least 1.3 to 2.0 equivalents of BH₃ relative to the acid. Borane reagents also degrade over time; if your bottle is old, the titer is likely lower than 1.0 M.

Issue 3: Safety (Exotherms)

User: "The reaction got very hot upon addition."

Diagnosis: Rapid deprotonation. Solution: The initial reaction is an acid-base reaction releasing


 gas (exothermic).
  • Cool to 0°C before addition.

  • Dilute the Borane solution if using neat BH₃·DMS.

  • Vent: Ensure your inert gas line has a bubbler to relieve pressure.

Mechanistic Insight (Why this works)

Understanding the mechanism prevents errors. Unlike LAH, which attacks the carbonyl carbon directly as a nucleophile, Borane acts as a Lewis Acid .

  • Coordination: The carbonyl oxygen donates electrons to the electron-deficient Boron (

    
    ).
    
  • Activation: This coordination makes the carbonyl carbon highly electrophilic.

  • Hydride Transfer: A hydride moves from Boron to the Carbon.

  • Triacyloxyborane: Three acid molecules eventually bind to one Boron atom before hydrolysis releases the alcohol.

Mechanism Step1 Step 1: Coordination Inter1 Acyloxyborane Intermediate Step1->Inter1 Step2 Step 2: Hydride Transfer Step3 Step 3: Hydrolysis Step2->Step3 Product 9-Methyldecanol + Boric Acid Step3->Product Reactants 9-Methyl- decanoic Acid + BH3 Reactants->Step1 Inter1->Step2

Caption: Simplified mechanistic flow of Borane-mediated carboxylic acid reduction.

Data Summary: Reagent Comparison
FeatureBorane-THF (Recommended)LiAlH₄ (Legacy)NaBH₄ / I₂ (Alternative)
Selectivity High (Acids > Esters)Low (Reduces everything)Medium (Requires activation)
Yield (Fatty Acids) 90-98% 70-85%80-90%
Workup Difficulty Low (if MeOH quench used)High (Fieser workup required)Low
Safety Profile Flammable,

evolution
Pyrophoric, Violent

Mild
Storage Unstable >0°C (THF complex)Stable powderStable powder
References
  • Brown, H. C.; Heim, P.; Stocky, T. P. (1973). "Selective reductions. 20. The stoichiometry of the reaction of carboxylic acids with borane-tetrahydrofuran and its application to the selective reduction of carboxylic acids to the corresponding alcohols in the presence of esters." The Journal of Organic Chemistry, 38(16), 2786–2792.

  • Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S. (1973). "Selective reductions. 19. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry, 38(16), 2786–2792.

  • Clayden, J.; Greeves, N.; Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and Reduction).

  • Burkhardt, E. R.; Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Silylation of Sterically Hindered Alcohols

Executive Summary The silylation of sterically hindered alcohols (tertiary, axial secondary, or congested scaffolds) is a frequent bottleneck in multi-step synthesis.[1] Standard protocols (e.g., TBSCl/Imidazole/DMF) oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The silylation of sterically hindered alcohols (tertiary, axial secondary, or congested scaffolds) is a frequent bottleneck in multi-step synthesis.[1] Standard protocols (e.g., TBSCl/Imidazole/DMF) often fail due to the high activation energy required to form the pentacoordinate silicon intermediate. This guide provides advanced troubleshooting for stalling reactions, utilizing kinetic data and mechanistic insights to force conversion without compromising substrate integrity.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction with TBSCl/Imidazole in DMF is stalling at <50% conversion after 24 hours. Adding more reagent doesn't help. What is the failure mode?

Diagnosis: You have likely reached a "kinetic wall." The electrophilicity of tert-butyldimethylsilyl chloride (TBSCl) is insufficient to overcome the steric repulsion of the alcohol's local environment. The Fix: Switch to TBSOTf (tert-butyldimethylsilyl triflate) .

  • Why: The triflate group is an exceptional leaving group (approx.

    
     times more labile than chloride). This shifts the mechanism from a slow 
    
    
    
    -like displacement to a rapid reaction involving a highly electrophilic silyl cation-like species.
  • Protocol Shift: TBSOTf is moisture-sensitive and acidic. You must switch the base from Imidazole to 2,6-Lutidine (to scavenge TfOH without nucleophilic attack on Silicon) and the solvent to DCM (0°C to RT).

Q2: I cannot use triflates due to acid-sensitive functional groups. How can I accelerate the TBSCl reaction?

Diagnosis: The standard N-silylimidazolium intermediate is not electrophilic enough. The Fix: Implement Nucleophilic Catalysis with DMAP (4-Dimethylaminopyridine) or Iodide.

  • DMAP Method: Add 5-10 mol% DMAP. The resulting N-silylpyridinium ion is significantly more reactive than the N-silylimidazolium species due to resonance destabilization of the positive charge, making the silicon more susceptible to nucleophilic attack by the alcohol.

  • Iodide Method: Add TBAI (Tetrabutylammonium iodide) or use TBDMS-I (generated in situ). The iodide anion is a better nucleophile than chloride, forming the silyl iodide intermediate, which is more electrophilic than the chloride.

Q3: Why does my silylation work in DMF but fail completely in DCM or THF?

Diagnosis: You are observing Solvent-Assisted Catalysis . Explanation: In polar aprotic solvents like DMF, the solvent acts as a Lewis base. DMF coordinates to the silicon atom, expanding its coordination sphere to form a pentacoordinate species (e.g.,


). This intermediate lowers the activation energy for the alcohol's attack.
  • Rule of Thumb: For difficult silylations using silyl chlorides, DMF is mandatory. DCM is non-coordinating and slows the reaction rate by orders of magnitude unless a highly reactive silylating agent (OTf) is used.

Q4: I successfully formed the silyl ether, but I lose the product during aqueous workup. Is it unstable?

Diagnosis: Likely Acid-Catalyzed Hydrolysis during quenching. The Fix: Silyl ethers of hindered alcohols are generally stable, but the reagents (especially triflates) generate strong acid (TfOH) upon quenching with water.

  • Self-Validating Step: Quench the reaction with saturated aqueous NaHCO3 or Methanol before adding water. Ensure the pH of the aqueous layer is >7.

  • Note: If using TBDMS, the stability order is Primary < Secondary < Tertiary. If your tertiary silyl ether is hydrolyzing, check for extreme local acidity during the quench.

Part 2: Data & Heuristics
Table 1: Relative Reactivity of Alcohols with TBSCl

Data normalized to Primary Alcohols in DMF. Note the massive solvent effect.[2]

Substrate TypeSolvent: DMF (Lewis Basic)Solvent: CH₂Cl₂ (Non-Polar)
Primary Alcohol 1 (Reference)~0.0001
Secondary Alcohol ~0.05< 0.00001
Tertiary Alcohol < 0.00001No Reaction

Key Insight: In DCM, TBSCl is effectively inert toward hindered alcohols without exotic catalysis.

Table 2: Silyl Group Stability Profile

Use this to balance protection difficulty vs. stability.

Silyl GroupAbbr.[3][4][5][6][7][8][9][10][11][12]Steric BulkAcid Stability (Rel.)Base Stability (Rel.)Recommended For
TrimethylsilylTMSLow11Transient protection only
TriethylsilylTESMedium6410-100Modest hindrance
tert-ButyldimethylsilylTBS/TBDMSHigh20,00020,000Standard hindered alcohols
TriisopropylsilylTIPSVery High700,000100,000Extremely hindered/labile substrates
tert-ButyldiphenylsilylTBDPSHigh5,000,00020,000Primary/Secondary (very stable)
Part 3: Visualizations
Diagram 1: Mechanism of DMAP-Catalyzed Silylation

This diagram illustrates why DMAP is superior to Imidazole for difficult substrates. The key is the formation of the highly electrophilic N-acylpyridinium-type intermediate.

DMAP_Mechanism Figure 1: DMAP Nucleophilic Catalysis Cycle. The N-silylpyridinium ion is the high-energy species driving reaction with hindered alcohols. DMAP DMAP Catalyst Intermediate N-Silylpyridinium Cation (Active) DMAP->Intermediate Nucleophilic Attack TBSCl TBS-Cl TBSCl->Intermediate Cl- leaves Product Silyl Ether (R-O-TBS) Intermediate->Product Si Transfer Alcohol Hindered Alcohol (R-OH) Alcohol->Product Attack on Si Base Auxiliary Base (Et3N) Salt H-Base+ Cl- Base->Salt Deprotonation Product->DMAP Regeneration

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct condition set.

Troubleshooting_Flow Figure 2: Strategic Decision Tree for Silylation Conditions. Start Start: Hindered Alcohol Silylation Check1 Is the substrate acid-sensitive? Start->Check1 PathA Avoid Triflates (OTf) Check1->PathA Yes PathB High Reactivity Required Check1->PathB No MethodA Use TBSCl + Imidazole + DMF PathA->MethodA Check2 Reaction Stalled? MethodA->Check2 ActionA Add 10 mol% DMAP Heat to 60°C Check2->ActionA Yes ActionB Switch to TIPS-Cl (Slower but more stable) Check2->ActionB Alt. Strategy MethodB Use TBSOTf + 2,6-Lutidine + DCM PathB->MethodB Check3 Conversion < 100%? MethodB->Check3 ActionC Add 3.0 eq. TBSOTf Run at 0°C -> RT Check3->ActionC Yes

Part 4: Validated Experimental Protocol
Protocol: High-Efficiency Silylation of Tertiary Alcohols using TBSOTf

This protocol is designed for maximum conversion of stubborn substrates.

Reagents:

  • Substrate (1.0 equiv)

  • TBSOTf (1.5 - 2.0 equiv) [Freshly distilled or high-quality commercial grade]

  • 2,6-Lutidine (2.5 - 3.0 equiv) [Base]

  • DCM (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask under vacuum. Backfill with Argon/Nitrogen. Add the hindered alcohol and dissolve in anhydrous DCM.

  • Base Addition: Add 2,6-Lutidine via syringe. Cool the mixture to 0°C in an ice bath.

    • Checkpoint: The solution should remain clear. If the alcohol is not soluble, switch to a DCM/DMF (10:1) mixture, though this is rarely needed for TBSOTf.

  • Reagent Addition: Add TBSOTf dropwise over 5 minutes.

    • Observation: Fuming may occur (formation of TfOH vapor). This is normal.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature.

    • Self-Validation: Monitor by TLC. If starting material persists after 2 hours, add a second portion of TBSOTf (0.5 equiv) and Lutidine (0.5 equiv).

  • Quench (Critical): Cool back to 0°C. Add saturated aqueous NaHCO3 (5 mL/mmol). Stir vigorously for 10 minutes.

    • Why: This neutralizes the triflic acid salt and prevents hydrolysis of the newly formed silyl ether.

  • Workup: Extract with DCM or Et2O. Wash organics with 1M HCl (rapidly, to remove Lutidine), then NaHCO3, then Brine. Dry over MgSO4.

References
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4][7] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1980). Studies with triisopropylsilyl triflate: new life for a slightly old reagent. Tetrahedron Letters, 22(36), 3455–3458.

  • Lalonde, M., & Chan, T. H. (1985). Use of organosilicon reagents as protective groups in organic synthesis.[3][4][7][13] Synthesis, 1985(09), 817-845.

  • Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99-102.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.

Sources

Optimization

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Branched Fatty Alcohols

Executive Summary Fatty alcohols (e.g., Isostearyl alcohol, Octyldodecanol) present two distinct analytical challenges in HPLC: invisibility (lack of chromophores) and structural similarity (isomeric co-elution). Standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fatty alcohols (e.g., Isostearyl alcohol, Octyldodecanol) present two distinct analytical challenges in HPLC: invisibility (lack of chromophores) and structural similarity (isomeric co-elution). Standard C18 methods often fail to resolve branched isomers from their linear counterparts because both species possess identical hydrophobicities.[1]

This guide moves beyond basic troubleshooting to address the mechanism of separation. We focus on exploiting shape selectivity to resolve isomers and implementing derivatization or advanced detection to visualize them.

Diagnostic Workflow: The Troubleshooting Logic

Before altering your method, identify whether your issue is separation-based (physics) or detection-based (chemistry).

TroubleshootingFlow Start Start: Poor Peak Resolution CheckDetector Step 1: Check Detection Mode Start->CheckDetector IsUV Using UV/Vis? CheckDetector->IsUV Derivatize Action: Implement Derivatization (See Module 3) IsUV->Derivatize Yes (Low Sensitivity) CheckColumn Step 2: Check Stationary Phase IsUV->CheckColumn No (ELSD/CAD/RI) Derivatize->CheckColumn IsC18 Using Standard Monomeric C18? CheckColumn->IsC18 SwitchC30 Action: Switch to Polymeric C30 (Maximize Shape Selectivity) IsC18->SwitchC30 Yes (Co-elution likely) OptimizeMobile Step 3: Mobile Phase Tuning (Lower Temp = Higher Selectivity) IsC18->OptimizeMobile No (Already using specialized phase)

Figure 1: Logical decision tree for isolating fatty alcohol co-elution issues. Note that standard UV detection is insufficient without derivatization.

Module 1: The "Invisible" Analyte (Detection Strategy)

The Problem: Branched fatty alcohols lack conjugated


-systems, making them invisible to UV detectors above 210 nm. At low wavelengths (<205 nm), mobile phase noise dominates.
Solution A: Universal Detection (Preferred for Gradients)

If your lab is equipped with ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) , this is the most efficient path. These detectors respond to the mass of the non-volatile analyte, independent of optical properties.

ParameterELSD/CAD SettingScientific Rationale
Nebulizer Temp 30°C - 40°CLow enough to prevent evaporation of semi-volatile short-chain alcohols (C12-C14).
Gas Flow 1.0 - 1.6 SLMOptimized for particle formation; too high blows sample away, too low causes noise.
Mobile Phase Volatile onlyBuffers must be volatile (e.g., Formic Acid, Ammonium Acetate). No Phosphate.
Solution B: Derivatization (For UV/Fluorescence)

If you must use UV, you must chemically attach a chromophore.

  • Reagent: 3,5-Dinitrobenzoyl chloride (3,5-DNBC) or Diphenic Anhydride.

  • Mechanism: Converts the alcohol hydroxyl (-OH) into an ester with a high molar absorptivity aromatic ring.

  • Benefit: Increases sensitivity by 100-1000x and adds structural rigidity, which improves separation on the column.

Module 2: The Separation Core (Shape Selectivity)

The Problem: A branched isomer (e.g., Isostearyl alcohol) and a linear isomer (e.g., Stearyl alcohol) have nearly identical hydrophobicities. A standard C18 column interacts based on hydrophobicity, leading to co-elution.

The Solution: You must discriminate based on molecular shape , not just hydrophobicity.

The "Slot" Theory
  • Polymeric C30 Phases: These stationary phases have long, rigid alkyl chains that form ordered "slots" or "tunnels" at lower temperatures.

  • Linear Alcohols: Fit deep into these slots (Longer retention).

  • Branched Alcohols: Bulky side chains prevent deep penetration (Shorter retention).

ShapeSelectivity cluster_column Stationary Phase Surface (Polymeric C30) Pore Ordered Alkyl Chains (The 'Slot') Linear Linear Fatty Alcohol (Straight Chain) Linear->Pore Fits Deeply (High Retention) Branched Branched Fatty Alcohol (Bulky Isomer) Branched->Pore Steric Exclusion (Elutes Early)

Figure 2: Mechanism of Shape Selectivity. Linear molecules penetrate the ordered stationary phase, while branched isomers are excluded, creating the necessary resolution.

Critical Parameter: Temperature

Do not heat the column. High temperatures (>40°C) increase the kinetic energy of the C30 chains, disordering the "slots" and destroying shape selectivity.

  • Recommended Temp: 10°C - 25°C.

  • Why: Lower temperatures "freeze" the stationary phase into an ordered state, maximizing the discrimination between linear and branched shapes.

Module 3: Validated Derivatization Protocol

Objective: Convert fatty alcohols to UV-active 3,5-dinitrobenzoate esters for detection at 254 nm.

Reagents:

  • Reagent A: 3,5-Dinitrobenzoyl chloride (10 mg/mL in Tetrahydrofuran).

  • Catalyst: Pyridine (Dry).

  • Quench: Water/Methanol (50:50).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of fatty alcohol sample in 1 mL of Tetrahydrofuran (THF).

  • Reaction: Add 200 µL of Reagent A and 20 µL of Catalyst to the sample vial.

  • Incubation: Seal and heat at 60°C for 30 minutes . (The heat drives the esterification of the sterically hindered secondary alcohols found in branched chains).

  • Quenching: Add 0.5 mL of Quench solution to stop the reaction and hydrolyze excess reagent.

  • Clarification: Filter through a 0.2 µm PTFE filter.

  • Analysis: Inject onto HPLC (Detection: UV @ 254 nm).

Frequently Asked Questions (FAQ)

Q: I see a peak for my linear alcohol, but the branched isomer is missing. Where is it? A: If using a C18 column, it is likely co-eluting exactly under the linear peak. If using a shape-selective column (C30), the branched isomer typically elutes before the linear isomer because it cannot penetrate the stationary phase as deeply.

Q: Can I use a Phenyl-Hexyl column instead of C30? A: Phenyl-Hexyl columns are excellent if you have derivatized the sample with an aromatic tag (like the 3,5-DNBC protocol above). The "pi-pi" interaction between the column and the derivative tag can enhance separation. However, for underivatized alcohols, C30 is superior.

Q: My baseline is drifting significantly during the gradient. A: This is common with refractive index (RI) detection or UV at low wavelengths (<210 nm).

  • Fix: Ensure your mobile phase A and B have matched refractive indices (if using RI) or switch to ELSD/CAD, which are immune to mobile phase optical properties.

Q: Why is my sensitivity lower for the branched isomer compared to the linear one? A: If using ELSD, the response is non-linear and mass-dependent; branched isomers might nebulize slightly differently. If using UV derivatization, the reaction kinetics for branched (secondary) alcohols are slower than linear (primary) alcohols. Ensure you incubate long enough (30+ mins) to drive the branched reaction to completion.

References

  • Agilent Technologies. (2013). Analysis of foods using HPLC with evaporative light scattering detection. Link

  • Thermo Fisher Scientific. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol. Link

  • Sander, L. C., & Wise, S. A. (2005). Shape Selectivity in Reversed-Phase Liquid Chromatography. (This establishes the mechanism of C30 vs C18 selectivity).
  • Nacalai Tesque. (2020).[1] Separation of cis-trans isomers using COSMOSIL Cholester (C30 equivalent). Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC. Link

Sources

Troubleshooting

Removing unreacted 9-methyldecan-1-ol from lipid synthesis mixtures

Welcome to the technical support center for lipid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for lipid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for a critical step in lipid synthesis: the removal of unreacted starting materials, specifically focusing on the separation of the long-chain alcohol, 9-methyldecan-1-ol, from your valuable lipid products.

Introduction: The Challenge of Purity in Lipid Synthesis

In the synthesis of novel lipids for drug delivery systems, such as lipid nanoparticles (LNPs), achieving high purity of the final product is paramount.[1] The presence of unreacted starting materials, like the long-chain alcohol 9-methyldecan-1-ol, can significantly impact the physicochemical properties, stability, and biological performance of the resulting lipid formulations. This guide provides a comprehensive overview of the most effective purification strategies, troubleshooting tips for common issues, and detailed protocols to ensure the integrity of your synthetic lipids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 9-methyldecan-1-ol from a lipid synthesis mixture?

A1: The primary methods for purifying your lipid product from unreacted 9-methyldecan-1-ol are column chromatography, liquid-liquid extraction (LLE), and recrystallization. The choice of method depends on the scale of your synthesis, the polarity difference between your lipid product and the unreacted alcohol, and the desired final purity. For large-scale production, liquid-liquid extraction or filtration over silica gel are often preferred due to their scalability and cost-effectiveness, while chromatography is generally reserved for smaller-scale, high-purity applications.[1]

Q2: How does the structure of 9-methyldecan-1-ol influence the choice of purification method?

A2: 9-methyldecan-1-ol is a long-chain branched alcohol, giving it a significant non-polar character. However, the terminal hydroxyl group provides a site for hydrogen bonding, lending it some polar characteristics. Your synthetic lipid product will likely have a different overall polarity. Understanding this polarity difference is key to designing an effective separation strategy.

Q3: When is column chromatography the best choice?

A3: Column chromatography is ideal for achieving very high purity, especially when the polarity difference between your lipid and the unreacted alcohol is small. It is a highly versatile technique that can be optimized by adjusting the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system). However, it can be time-consuming and less scalable compared to other methods.[1]

Q4: Can I use liquid-liquid extraction to remove 9-methyldecan-1-ol?

A4: Yes, liquid-liquid extraction (LLE) is a powerful technique for this purpose, particularly for larger-scale purifications.[1][2] The success of LLE hinges on finding a biphasic solvent system where your lipid product has a high affinity for one phase and the unreacted alcohol for the other. Common LLE systems for lipid purification include chloroform/methanol/water and n-hexane/acetonitrile.[3][4]

Q5: Is recrystallization a viable option?

A5: Recrystallization can be a highly effective and scalable method if your lipid product is a solid at room temperature.[5][6] This technique relies on the differential solubility of your lipid and the unreacted alcohol in a chosen solvent at different temperatures.[7] The key is to find a solvent that dissolves your lipid and the impurity at an elevated temperature, but upon cooling, selectively crystallizes your pure lipid, leaving the impurity in the mother liquor.[6][8]

Purification Strategy Decision Workflow

The following diagram outlines a decision-making workflow to help you select the most appropriate purification strategy for your specific needs.

Purification_Strategy cluster_start Start cluster_scale Scale of Synthesis cluster_properties Product Properties cluster_methods Purification Methods cluster_outcome Outcome Start Crude Lipid Mixture (Lipid + 9-methyldecan-1-ol) Scale What is the scale of your synthesis? Start->Scale Properties Is your lipid product a solid? Scale->Properties Intermediate Scale LLE Liquid-Liquid Extraction (LLE) Scale->LLE Large Scale (>1g) Chromatography Column Chromatography Scale->Chromatography Small Scale (<1g) High Purity Needed Properties->LLE No Recrystallization Recrystallization Properties->Recrystallization Yes Pure_Lipid Pure Lipid Product LLE->Pure_Lipid Recrystallization->Pure_Lipid Chromatography->Pure_Lipid

Sources

Optimization

Technical Support Center: Stabilizing 9-Methyldecan-1-ol LNP Formulations

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Phase Separation in Branched Fatty Alcohol-Modulated LNPs Executive Summary: The "Steric Conflict" Hypothesis Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Phase Separation in Branched Fatty Alcohol-Modulated LNPs

Executive Summary: The "Steric Conflict" Hypothesis

Welcome to the technical support hub for advanced LNP formulation. You are likely here because your 9-methyldecan-1-ol formulations are exhibiting phase separation—manifesting as turbidity, multi-modal size distributions (PDI > 0.2), or "blebbing" observed under Cryo-TEM.

The Core Challenge: 9-methyldecan-1-ol is a branched fatty alcohol. Unlike linear fatty alcohols, the terminal methyl branch introduces significant steric bulk and membrane fluidity . While this is desirable for endosomal escape (fusogenicity), it creates a thermodynamic conflict with rigid structural lipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).

If the structural lattice (DSPC/Cholesterol) is too rigid, the 9-methyldecan-1-ol is expelled from the lipid shell, leading to demixing (phase separation). This guide addresses how to force miscibility and lock the kinetic trap.

Diagnostic Workflow: The Phase Separation Cascade

Before troubleshooting, visualize where your formulation is failing. Use this logic map to identify the breakdown mechanism.

PhaseSeparation Start Observation: Phase Separation Check1 Macroscopic? (Visible Precipitate/Cloudiness) Start->Check1 Check2 Microscopic? (TEM Blebs/High PDI) Start->Check2 MacroCause Solubility Limit Exceeded (Oiling Out) Check1->MacroCause MicroCause Lipid Demixing (Steric Incompatibility) Check2->MicroCause MacroFix Action: Increase Ethanol % or Temperature > Tm MacroCause->MacroFix Mechanism 9-methyldecan-1-ol expelled from DSPC lattice MicroCause->Mechanism MicroFix Action: Reduce DSPC ratio Increase Cholesterol Mechanism->MicroFix caption Figure 1: Diagnostic logic for identifying thermodynamic vs. kinetic failure modes.

Troubleshooting Guide (Q&A)
Scenario A: Macroscopic Instability (The "Milky" Supernatant)

Q: My formulation turns cloudy immediately after dialysis/TFF. DLS shows aggregates >200nm. What is happening?

A: You are seeing "Oiling Out" due to rapid ethanol removal. 9-methyldecan-1-ol has lower water solubility than standard phospholipids. When ethanol concentration drops below a critical threshold (typically <10%) during dialysis, the alcohol molecules that are not securely anchored in the LNP shell will aggregate into oil droplets.

  • The Fix (Thermodynamic): You must increase the affinity of the alcohol for the LNP shell.

    • Protocol: Increase the Cholesterol:9-methyldecan-1-ol ratio . Cholesterol acts as a "buffer" for membrane fluidity, helping to solubilize the branched alcohol within the shell.

  • The Fix (Kinetic): Slow down the polarity shift.

    • Protocol: Switch from bulk dialysis to Step-Down TFF . Reduce ethanol from 25%

      
       10% 
      
      
      
      0% in graded steps rather than a single buffer exchange. This allows the lipids time to reorganize into the most energetically favorable configuration without precipitating.
Scenario B: Microscopic Demixing (Cryo-TEM Blebs)

Q: My particle size is fine (80nm), but Cryo-TEM shows electron-dense spots separated from the lipid bilayer (blebs).

A: This is classic Lipid Demixing. Your structural lipid (likely DSPC) is crystallizing into a rigid "gel phase" (


), while the 9-methyldecan-1-ol remains in a fluid "liquid crystalline" phase (

). They cannot coexist in the same phase, so they separate.
  • Scientific Rationale: Branched tails like 9-methyldecan-1-ol disrupt Van der Waals packing. If you have high DSPC (rigid), the system minimizes free energy by segregating the "messy" branched lipids from the "neat" DSPC lipids.

  • The Fix: Replace 50% of your DSPC with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) .

    • Why? DOPE has unsaturated tails (kinked) and a cone shape. It is much more compatible with branched alcohols than the cylindrical, saturated DSPC. This forces a single, mixed phase.

Scenario C: PDI Creep During Storage

Q: My LNPs are stable at Day 0 (PDI 0.15) but grow to PDI 0.3 by Day 7 at 4°C.

A: Ostwald Ripening is occurring. Because 9-methyldecan-1-ol has finite water solubility (higher than long-chain lipids), it can diffuse through the aqueous phase from small LNPs to larger ones.

  • The Fix: Increase the Internal Core Density .

    • Protocol: Ensure your N/P ratio (Nitrogen to Phosphate) is optimized (typically 6:1). A tightly packed mRNA-lipid core traps the lipids, preventing them from diffusing out.

    • Add a "Anchor": If the problem persists, increase the chain length of your PEG-lipid (e.g., switch from PEG-DMG to PEG-DSG). The longer alkyl tail of DSG (C18) provides a stronger hydrophobic anchor, stabilizing the entire surface.

Formulation "Sweet Spot" Matrix

Use this reference table to adjust your molar ratios based on the specific failure mode of 9-methyldecan-1-ol.

VariableStandard LNP (Molar %)9-Methyldecan-1-ol LNP (Recommended) Why?
Ionizable Lipid 50%45-50% Maintain for encapsulation.
Structural Lipid 10% (DSPC)5% DSPC / 5% DOPE DOPE improves miscibility with branched alcohols.
Cholesterol 38.5%35-40% High cholesterol prevents crystallization of the alcohol.
PEG-Lipid 1.5%1.5 - 2.0% Slightly higher PEG provides steric barrier against ripening.
9-Methyldecan-1-ol N/AAdd as 5-10% Co-lipid Note: Usually subtract from Cholesterol fraction.
Validated Experimental Protocol: The "Hot-Start" Mixing

To prevent early phase separation of branched alcohols, we recommend a modified microfluidic mixing protocol.

Rationale: 9-methyldecan-1-ol lowers the phase transition temperature (


), but mixing at room temperature often traps the system in a metastable state. Mixing above the transition temperature ensures homogeneity.

Step-by-Step:

  • Preparation:

    • Organic Phase: Dissolve Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid, and 9-methyldecan-1-ol in Ethanol (100%).

    • Aqueous Phase: Citrate Buffer (pH 4.0) with mRNA.[1][2][3][4][5][6][7]

  • Thermal Equilibration (CRITICAL):

    • Heat both the Organic and Aqueous phases to 40°C (approx. 10°C above the

      
       of the lipid mix).
      
  • Microfluidic Mixing:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).

    • Total Flow Rate (TFR): 12 mL/min (for NanoAssemblr Benchtop).

  • Rapid Quench:

    • Immediately dilute the output 1:1 with cold PBS (4°C).

    • Mechanism:[8][9] This "freezes" the lipids in their mixed, disordered state before they can phase separate.

References
  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[4][6][10] Molecular Therapy. Link

    • Relevance: Foundational mechanisms of lipid polymorphism and the role of helper lipids (DSPC/Cholesterol) in stabilizing the bilayer.
  • Sahay, G., et al. (2013). Efficiency of siRNA delivery by lipid nanoparticles is limited by endocytic recycling. Nature Biotechnology. Link

    • Relevance: Discusses the impact of lipid composition on intracellular processing and phase behavior during endosomal escape.
  • Hajj, K. A., & Whitehead, K. A. (2017). Tools for translation: non-viral materials for therapeutic mRNA delivery. Nature Reviews Materials. Link

    • Relevance: Detailed analysis of branched vs. linear lipid tails and their effect on LNP potency and stability.
  • Kulkarni, J. A., et al. (2018). On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. ACS Nano. Link

    • Relevance: Describes the "electron-dense core" morphology and how lipid demixing alters this structure (critical for interpreting Cryo-TEM).

Disclaimer: This guide is intended for research purposes. 9-methyldecan-1-ol is a raw material often used in the synthesis of complex lipids (e.g., ALC-0315 analogues). If used directly in formulations, strict adherence to miscibility profiles is required.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive GC-MS Retention Index Guide: 9-Methyldecan-1-ol on Polar Stationary Phases

The following guide is structured to provide a rigorous technical analysis of the gas chromatographic behavior of 9-methyldecan-1-ol. It moves beyond simple data listing to explain the why and how of retention behavior,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide a rigorous technical analysis of the gas chromatographic behavior of 9-methyldecan-1-ol. It moves beyond simple data listing to explain the why and how of retention behavior, designed for an audience of analytical chemists and drug development professionals.

Executive Summary

9-Methyldecan-1-ol (CAS: 55505-28-7), often referred to as isoundecyl alcohol, represents a critical analyte in the analysis of insect pheromones and complex biological lipids. While its retention behavior on non-polar phases (e.g., DB-1, DB-5) is well-documented, its characterization on polar phases (e.g., DB-Wax, FFAP) presents unique challenges due to strong hydrogen bonding and structural isomerism.

This guide provides a definitive comparison of 9-methyldecan-1-ol's retention indices, establishing a validated range for polar columns anchored by homologous series data. It further details a self-validating experimental protocol to distinguish this compound from its structural isomers (e.g., 1-undecanol).

Compound Profile & Physicochemical Relevance[1][2][3][4][5][6]

PropertySpecificationChromatographic Implication
IUPAC Name 9-Methyldecan-1-olPrimary alcohol functionality drives retention on polar phases.
Formula C

H

O
MW 172.31; Elutes in the C11-C12 alkane window on non-polar columns.
Structure Iso-branched (penultimate carbon)The methyl branch reduces boiling point and Van der Waals surface area compared to n-undecanol, causing earlier elution.
Key Application Pheromone synthesis, LipidomicsOften co-elutes with straight-chain alcohols without high-polarity resolution.

Retention Index Data: Polar vs. Non-Polar Comparison

The following data synthesizes experimental values from NIST databases and homologous series extrapolation. Note the significant "polarity shift" (


) observed when moving from a non-polar to a polar stationary phase.[1]
Table 1: Kovats Retention Index (RI) Data
Stationary Phase TypeColumn ExamplesRI (Isothermal)RI (Linear Ramp)

(Shift)
Reliability
Non-Polar (100% Dimethylpolysiloxane)DB-1, HP-1, OV-1011337 - 1339 1243 - 1267 ReferenceHigh (NIST Verified)
Polar (Polyethylene Glycol - PEG)DB-Wax, CP-Wax 52CB1815 - 1835 1820 - 1840 +480 unitsHigh (Homolog Derived)
Highly Polar (Nitroterephthalic acid modified PEG)DB-FFAP, HP-FFAP1850 - 1870 1860 - 1880 +520 unitsMedium (Matrix Dependent)

*Note: Polar values are derived from the validated n-undecanol baseline (RI ~1850 on DB-Wax) and corrected for the iso-branching shift (-20 to -30 units) characteristic of primary alcohols.

Comparative Analysis: The "Iso-Shift"

On polar columns, the retention mechanism is dominated by hydrogen bonding with the hydroxyl group. However, the hydrocarbon tail still contributes to dispersion interactions.

  • n-Undecanol (C11 straight chain): RI

    
     1853 on DB-Wax.
    
  • 9-Methyldecan-1-ol (C11 iso-branched): The methyl branch creates a more compact globular structure, reducing the boiling point and the strength of dispersive interactions with the stationary phase. Consequently, 9-methyldecan-1-ol elutes 15–30 index units earlier than n-undecanol on polar phases.

Mechanism of Interaction

Understanding the separation mechanism is crucial for troubleshooting peak tailing or co-elution.

  • Non-Polar (Dispersive): Retention is governed by vapor pressure (boiling point). The iso-branch lowers the boiling point slightly, causing it to elute just before n-undecanol (RI 1356).

  • Polar (H-Bonding): The PEG stationary phase acts as a hydrogen bond acceptor. The primary hydroxyl group of 9-methyldecan-1-ol donates a hydrogen bond. This interaction is strong, causing the massive retention shift (

    
    ) relative to alkanes.
    

Experimental Protocol: Self-Validating RI Determination

To generate authoritative data in your specific laboratory, follow this "bracketing" protocol. This method eliminates variability caused by column age, film thickness, or flow rate.

Phase 1: Sample Preparation (Derivatization Check)
  • Native Analysis: Dissolve 1 mg of 9-methyldecan-1-ol in 1 mL Dichloromethane (DCM). Note: Polar columns tolerate free alcohols well, but peak tailing can obscure the true apex.

  • Silylation (Optional but Recommended): React 50 µL sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins. This caps the -OH group, reducing polarity and shifting the RI significantly lower, providing a secondary confirmation point.

Phase 2: The Alkane Ladder

You must co-inject a homologous series of n-alkanes (C10 to C24) to calculate the Linear Retention Index (LRI).

  • Mix: Prepare a standard containing C16, C18, C20, and C22 alkanes (for polar columns, alcohols elute much later than their carbon number suggests).

  • Injection: 1 µL splitless (or 10:1 split) at 250°C injector temp.

Phase 3: Calculation

Use the Van den Dool and Kratz equation for temperature-programmed runs:



Where:

  • 
     = Retention time of 9-methyldecan-1-ol
    
  • 
     = Retention time of n-alkane eluting before x
    
  • 
     = Retention time of n-alkane eluting after x
    

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for confirming 9-methyldecan-1-ol identity using dual-column validation.

G Start Unknown Analyte (Suspected 9-methyldecan-1-ol) Col1 Run on Non-Polar Column (DB-1 / HP-5) Start->Col1 Check1 RI matches 1337 ± 5? Col1->Check1 Col2 Run on Polar Column (DB-Wax / FFAP) Check1->Col2 Yes Fail Reject Identity (Likely Isomer) Check1->Fail No Check2 RI matches 1825 ± 10? Col2->Check2 Deriv Perform TMS Derivatization (Silylation) Check2->Deriv Ambiguous Final Identity Confirmed: 9-Methyldecan-1-ol Check2->Final Yes (High Confidence) Deriv->Final TMS-Ether RI Match

Caption: Dual-column validation workflow. Confirmation requires matching RI data on orthogonal stationary phases to rule out co-eluting isomers.

Troubleshooting & Optimization

IssueCauseSolution
Peak Tailing (Polar Column) Active sites (-OH interaction) in liner or column head.Trim 10cm from column inlet; Use Ultra Inert liners with glass wool; Switch to FFAP phase (acid-modified) for sharper alcohol peaks.
RI Drift (>5 units) Column aging (phase bleed) or oven calibration.Run a fresh n-alkane standard immediately before the sample. Do not rely on "stored" calibration files.
Isomer Co-elution 1-Undecanol and 9-methyldecan-1-ol overlap.Lower the ramp rate to 2°C/min around 180°C. The iso-isomer (9-methyl) will elute slightly before the n-isomer.

References

  • NIST Mass Spectrometry Data Center. "1-Decanol, 9-methyl- Retention Indices." NIST Chemistry WebBook, SRD 69. Accessed February 2026. [Link]

  • Santangelo, E. M., et al. "Identification, syntheses, and characterization of the geometric isomers of 9,11-hexadecadienal from female pheromone glands of the sugar cane borer Diatraea saccharalis." Journal of Natural Products, 65.6 (2002): 909-915. (Describes synthesis and GC behavior of precursor 9-decen-1-ol). [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.) "Retention Index Data for 1-Undecanol (Homologous Reference)." NIST Chemistry WebBook, SRD 69. [Link][2]

  • Babushok, V. I., et al. "Retention indices of polar substances in gas chromatography with linear temperature programming." Russian Chemical Bulletin, 50 (2001): 1027–1031.[3] (Source for polarity shift calculations). [Link]

Sources

Comparative

Comparative Guide: 1H NMR Structural Confirmation of 9-Methyldecan-1-ol

Executive Summary Objective: To provide a definitive technical protocol for the structural confirmation of 9-methyldecan-1-ol (CAS: 55505-28-7) using proton nuclear magnetic resonance ( H NMR) spectroscopy. Context: 9-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical protocol for the structural confirmation of 9-methyldecan-1-ol (CAS: 55505-28-7) using proton nuclear magnetic resonance (


H NMR) spectroscopy.

Context: 9-methyldecan-1-ol is a branched fatty alcohol often utilized as a pheromone precursor or a specialized surfactant intermediate.[1] Its structural integrity—specifically the location of the methyl branching at the penultimate carbon (iso-structure)—is critical for biological activity and physicochemical properties.

The Challenge: Distinguishing 9-methyldecan-1-ol from its linear isomer (1-undecanol ) or its ante-iso isomer (8-methyldecan-1-ol ) is difficult using low-resolution techniques like IR or standard TLC.[1] High-field


H NMR offers a rapid, non-destructive method to validate the branching pattern by analyzing the methyl signal multiplicity and integration.

Theoretical Framework & Diagnostic Logic

The structural confirmation relies on the distinct magnetic environments of the terminal methyl groups.

  • Target (9-methyldecan-1-ol): Possesses a terminal isopropyl group .[1] The two methyl groups are chemically equivalent and couple to a single methine proton (

    
    ), resulting in a doublet  signal integrating to 6 protons.
    
  • Alternative 1 (1-Undecanol): Possesses a linear chain with a single terminal methyl group. This methyl couples to a methylene group (

    
    ), resulting in a triplet  signal integrating to 3 protons.
    
  • Alternative 2 (8-methyldecan-1-ol / Ante-iso): Possesses a branching methyl at the ante-penultimate position.[1] This results in two distinct methyl signals: one triplet (terminal chain end) and one doublet (branch), each integrating to 3 protons.

Decision Logic Diagram

The following flowchart illustrates the logical pathway for structural assignment based on spectral data.

NMR_Logic Start Crude/Purified Sample (Dissolved in CDCl3) Acquire Acquire 1H NMR Spectrum (>300 MHz recommended) Start->Acquire CheckOH Check 3.64 ppm Region (Triplet, 2H) Acquire->CheckOH Step 1: Confirm Primary Alcohol CheckMe Analyze 0.80 - 0.95 ppm Region (Methyl Signals) CheckOH->CheckMe Step 2: Determine Branching Iso Signal: Doublet (d) Integration: ~6H Coupling (J): ~6.6 Hz CONCLUSION: 9-Methyldecan-1-ol (Iso-structure) CheckMe->Iso Doublet Only Linear Signal: Triplet (t) Integration: ~3H CONCLUSION: 1-Undecanol (Linear) CheckMe->Linear Triplet Only AnteIso Signal: Triplet (3H) + Doublet (3H) CONCLUSION: Ante-iso Isomer (8-methyldecan-1-ol) CheckMe->AnteIso Mixed Signals

Figure 1: Decision tree for the structural assignment of C11 fatty alcohol isomers.

Comparative Spectral Data Analysis

The following table contrasts the experimental


H NMR data of 9-methyldecan-1-ol against its primary linear alternative. Data is referenced to residual CHCl

at 7.26 ppm.
Table 1: Chemical Shift Comparison (400 MHz, CDCl )
Assignment9-Methyldecan-1-ol (Target) 1-Undecanol (Alternative) Diagnostic Significance
-CH

-OH (C1)
3.64 ppm (t,

Hz, 2H)
3.64 ppm (t,

Hz, 2H)
Confirms primary alcohol functionality.[1] Identical in both isomers.
-CH

- (C2)
1.50 – 1.61 ppm (m, ~2H)1.50 – 1.60 ppm (m, 2H)Beta-protons.[1] Not diagnostic for remote branching.
Bulk -CH

-
1.24 – 1.39 ppm (m, ~13H)*1.20 – 1.40 ppm (m, 16H)The "methylene envelope."[1] Integration differs slightly but is unreliable for purity checks.
-CH(CH

)

Included in bulk multiplet N/A The methine proton at C9 is often obscured by the bulk methylene signal.[1]
Terminal -CH

0.87 ppm (d,

Hz, 6H)
0.88 ppm (t,

Hz, 3H)
CRITICAL DIFFERENTIATOR. The Doublet vs. Triplet multiplicity is the definitive proof of structure.[1]

*Note: Integration of the bulk methylene region in 9-methyldecan-1-ol typically accounts for protons at C3–C8 plus the C9 methine proton.[1]

Detailed Peak Assignment for 9-Methyldecan-1-ol

Based on synthesis literature [1, 2], the specific assignment is:

  • 
     3.64 (t, 
    
    
    
    Hz, 2H):
    Hydroxymethyl protons at C1.[2]
  • 
     1.55 (m, 2H):  Methylene protons at C2.
    
  • 
     1.50 (m, 1H):  Methine proton at C9 (often overlapping with C2 or bulk).
    
  • 
     1.20 – 1.40 (m, 12H):  Methylene protons at C3, C4, C5, C6, C7, C8.
    
  • 
     0.87 (d, 
    
    
    
    Hz, 6H):
    Methyl protons at C10 and the C9-methyl branch.

Experimental Protocol

Materials
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal standard.
    
  • Sample Mass: 10–20 mg of oil/solid.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (standard proton with 30° flip angle).

  • Number of Scans (NS): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (D1):

    
     2.0 seconds (to ensure accurate integration of methyl signals).
    
  • Spectral Width: 0 – 12 ppm.

  • Temperature: 298 K (25°C).

Step-by-Step Workflow
  • Preparation: Dissolve ~15 mg of the analyte in 0.6 mL CDCl

    
    . Ensure the solution is homogeneous.
    
  • Shimming: Shim the sample until the TMS peak (0.00 ppm) or residual CHCl

    
     peak (7.26 ppm) is sharp and symmetrical (linewidth < 0.5 Hz).
    
  • Acquisition: Run the standard proton experiment.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correct manually to ensure a flat baseline.

    • Calibrate: Set the residual CHCl

      
       singlet to 7.26 ppm .
      
  • Analysis:

    • Expand the region 0.80 – 1.00 ppm .

    • Observe the splitting pattern.[3][4][5][6][7][8][9] A clear doublet confirms the isopropyl tail.

    • Integrate the signal relative to the triplet at 3.64 ppm (set to 2H). The methyl doublet should integrate to 6H .

Validation & Troubleshooting

Self-Validating Checks[1]
  • Integration Ratio: The ratio of the terminal methyl signal (0.87 ppm) to the hydroxymethyl signal (3.64 ppm) must be 3:1 (representing 6H : 2H). Significant deviation suggests impurity or linear isomer contamination.

  • Coupling Constant: The coupling constant (

    
    ) for the isopropyl doublet is characteristically 6.6 – 6.8 Hz . If the splitting is ~7.0–7.5 Hz and appears as a triplet, the sample is likely the linear isomer.
    
Common Pitfalls
  • Virtual Coupling: In higher-order spectra (lower field instruments), the doublet may appear slightly distorted ("roofing effect") due to the proximity of the methine proton signal.

  • Water Peak: In CDCl

    
    , the water peak appears around 1.56 ppm, which can obscure the C2 methylene or C9 methine signals. Drying the sample or adding D
    
    
    
    O shake can resolve this overlap.
Advanced Confirmation (If 1H is ambiguous)

If the sample contains a mixture of isomers,


H NMR may show overlapping triplets and doublets. In this case, 

C NMR
is definitive:
  • 9-Methyldecan-1-ol: Shows a distinct signal for the chemically equivalent methyl carbons at ~22.6 ppm and the methine carbon at ~28.0 ppm [1].[1]

  • 1-Undecanol: Shows a single methyl signal at ~14.1 ppm .[1]

References

  • Synthesis and Spectral Data of 9-Methyldecan-1-ol

    • Walsh, Z. (2014). Identifizierung und Synthese flüchtiger Inhaltsstoffe aus Insekten. Dissertation, University of Hamburg.
  • Patent Reference for Synthesis and Characterization

    • Hope, M.J., et al. (2020). Novel ionizable lipids and lipid nanoparticles and methods of using the same. U.S. Patent Application 2020/0308925. (Contains synthesis of 9-methyldecan-1-ol with NMR peak list).
  • General NMR Data for Fatty Alcohols

    • AIST Spectral Database for Organic Compounds (SDBS). 1-Undecanol 1H NMR Spectrum.
  • Reference for Isopropyl vs. Linear Methyl Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for chemical shift rules).

Sources

Validation

Comparing bioactivity of 9-methyldecan-1-ol vs. straight-chain decanol

A Technical Comparison Guide for Researchers & Drug Developers [1] Executive Summary: The "Key" vs. The "Hammer" In the landscape of bioactive lipid alcohols, structural isomerism dictates function.[1] This guide contras...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Researchers & Drug Developers [1]

Executive Summary: The "Key" vs. The "Hammer"

In the landscape of bioactive lipid alcohols, structural isomerism dictates function.[1] This guide contrasts 1-Decanol (Straight-Chain) , a potent membrane disruptor and industrial surfactant, with 9-Methyldecan-1-ol , a specialized branched pheromone.[1]

  • 1-Decanol acts as a "Hammer" : It relies on its linear hydrophobic tail to pack densely into lipid bilayers, causing non-specific membrane destabilization.[1] It is a broad-spectrum antimicrobial and penetration enhancer.[1]

  • 9-Methyldecan-1-ol acts as a "Key" : Its methyl branching at the C9 position introduces steric bulk that reduces membrane lethality but increases volatility and specificity.[1] It functions primarily as a high-affinity ligand for insect olfactory receptors, specifically for the sand fly Lutzomyia longipalpis.[1]

Physicochemical Profile & Structural Divergence[1]

The addition of a single methyl group and the shift in carbon backbone length (C10 vs. C11) fundamentally alters the thermodynamic and biological behavior of these molecules.[1]

Property1-Decanol (Straight-Chain) 9-Methyldecan-1-ol (Branched)
IUPAC Name Decan-1-ol9-Methyldecan-1-ol
Formula C₁₀H₂₂OC₁₁H₂₄O
Structure Linear, flexible chainLinear chain with terminal isopropyl-like fork
Molecular Weight 158.28 g/mol 172.31 g/mol
Lipophilicity (LogP) ~4.57 (High membrane affinity)~3.37 (Calculated; Lower membrane retention)
Boiling Point 233°C~119–120°C (at 10 Torr)
Primary Bioactivity Non-specific: Membrane lysis, surfactantSpecific: Pheromone receptor agonist
Key Application Antimicrobials, permeation enhancersVector control (Leishmaniasis), insect traps
Mechanistic Bioactivity Analysis[1]
A. 1-Decanol: The Membrane Disruptor

1-Decanol exhibits potent antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi.[1] Its linear structure allows it to align parallel to phospholipid fatty acid tails.[1]

  • Mechanism: The alcohol headgroup (hydroxyl) anchors at the membrane interface, while the C10 tail penetrates the hydrophobic core.[1]

  • Result: This insertion increases membrane fluidity to a critical point, causing ion leakage (K+ efflux) and eventual cell lysis.

  • Limitation: High cytotoxicity to mammalian cells limits systemic use; primarily used topically or as a disinfectant.[1]

B. 9-Methyldecan-1-ol: The Volatile Signal

This molecule is a component of the sex pheromone blend of Lutzomyia longipalpis, the primary vector for Visceral Leishmaniasis.[1]

  • Mechanism: The C9-methyl branching creates steric hindrance, preventing the tight packing required for membrane disruption.[1] Instead, this structure favors volatility (airborne transport) and specific binding to Odorant Binding Proteins (OBPs) in insect antennae.[1]

  • Result: Attraction of conspecifics (mating aggregation) without significant toxicity to the host or the insect itself.[1]

C. Visualizing the Interaction

The following diagram illustrates the divergent pathways of these two alcohols at the cellular level.

BioactivityPathways Decanol 1-Decanol (Linear) Membrane Lipid Bilayer Decanol->Membrane Inserts MethylDec 9-Methyldecan-1-ol (Branched) Steric Steric Hindrance (Volatilization) MethylDec->Steric Branched Structure Packing Dense Packing (Van der Waals) Membrane->Packing Aligns with Lipids Receptor Olfactory Receptor (OR) Signal Behavioral Response (Attraction) Receptor->Signal Signal Transduction Lysis Membrane Lysis (Cell Death) Packing->Lysis Disrupts Integrity Steric->Membrane Poor Insertion Steric->Receptor Airborne Ligand

Figure 1: Comparative Mechanism of Action.[1] 1-Decanol targets the physical membrane, while 9-Methyldecan-1-ol targets specific protein receptors.[1]

Experimental Protocols for Validation

To empirically verify the distinction between these two compounds, the following self-validating protocols are recommended.

Protocol A: Membrane Disruption Assay (For 1-Decanol)

Objective: Quantify non-specific toxicity via Potassium (K+) Efflux.

  • Preparation: Harvest S. aureus cells in mid-log phase. Wash and resuspend in HEPES buffer.

  • Exposure: Incubate cell suspension with 1-Decanol (concentrations: 0, 10, 50, 100 µg/mL) for 30 minutes at 37°C.

    • Control: Use 9-Methyldecan-1-ol as a negative control to demonstrate lack of lysis.[1]

  • Filtration: Filter suspension through a 0.22 µm membrane to remove cells.[1]

  • Measurement: Measure K+ concentration in the filtrate using atomic absorption spectroscopy or a K+ selective electrode.[1]

  • Validation: A sharp increase in extracellular K+ correlating with 1-Decanol concentration confirms membrane leakage. 9-Methyldecan-1-ol should show minimal leakage.[1]

Protocol B: Y-Tube Olfactometer Bioassay (For 9-Methyldecan-1-ol)

Objective: Quantify specific behavioral attraction.

  • Setup: Use a glass Y-tube olfactometer (stem 20cm, arms 15cm). Connect to a filtered air stream (200 mL/min).

  • Stimulus:

    • Arm A: Filter paper loaded with 10 µg 9-Methyldecan-1-ol (dissolved in hexane).[1]

    • Arm B: Solvent control (hexane only).

  • Subject: Introduce adult Lutzomyia longipalpis (sand flies) individually into the stem.

  • Scoring: Record choice when the insect passes 5cm into an arm and remains for >15 seconds.

  • Validation: A Choice Index (CI) > 0.5 toward Arm A confirms pheromonal activity.[1] 1-Decanol typically elicits a neutral or repellent response due to irritation.[1]

Synthesis & Sourcing Implications
  • 1-Decanol: Produced industrially via the Ziegler process (oligomerization of ethylene) or hydrogenation of natural fatty acids (palm kernel oil).[1] It is cheap, abundant, and available in bulk.[1]

  • 9-Methyldecan-1-ol: Requires fine chemical synthesis .[1] A common route involves the Grignard reaction of a branched halide with a protected alcohol or via metathesis of oleyl alcohol derivatives.[1] It is high-cost and typically sourced from specialty pheromone suppliers or extracted from natural essential oils in trace amounts.[1]

References
  • Togashi, N., et al. (2007).[1] "Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus." Molecules.

  • Hamilton, J. G. C., et al. (2005).[1] "Synthetic sex pheromone attracts the leishmaniasis vector Lutzomyia longipalpis to traps in the field."[1] Bulletin of Entomological Research.

  • Kubo, I., et al. (1995).[1] "Structural functions of antimicrobial long-chain alcohols and phenols." Bioorganic & Medicinal Chemistry.

  • Ducker, C., et al. (2024).[1][2] "A diterpene synthase from the sandfly Lutzomyia longipalpis produces the pheromone sobralene."[1][2] PNAS.[1][2] [1]

  • National Institute of Standards and Technology (NIST). "1-Decanol, 9-methyl- Properties."[1][3] NIST Chemistry WebBook.[1][3]

Sources

Comparative

Technical Guide: Validation of 9-Methyldecan-1-ol Purity via GC-FID

Executive Summary In the synthesis and application of semiochemicals, specifically the aggregation pheromone component 9-methyldecan-1-ol , purity validation is critical for biological efficacy. While Gas Chromatography-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and application of semiochemicals, specifically the aggregation pheromone component 9-methyldecan-1-ol , purity validation is critical for biological efficacy. While Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for structural identification, it often fails to provide accurate quantitative purity data due to non-uniform ionization efficiencies of impurities.

This guide establishes Gas Chromatography with Flame Ionization Detection (GC-FID) as the "Gold Standard" for the quantitative validation of 9-methyldecan-1-ol. We provide a direct comparison demonstrating why FID offers superior linearity and mass-balance accuracy over MS, alongside a validated protocol compliant with ICH Q2(R1) guidelines.

Comparative Analysis: FID vs. Alternatives

The Core Argument: Carbon Counting vs. Ionization Efficiency

The primary challenge in validating 9-methyldecan-1-ol is distinguishing it from synthetic byproducts (e.g., unreacted precursors, straight-chain 1-undecanol, or positional isomers like 8-methyldecan-1-ol).

FeatureGC-FID (Recommended)GC-MS (Alternative)HPLC-UV/RI
Principle Combustion (Carbon Counting)Electron Impact IonizationUV Absorbance / Refractive Index
Response Factor Uniform: Proportional to carbon mass. Response Factor (RF)

1.0 for isomers.
Variable: Dependent on fragmentation stability. RF varies significantly between isomers.Poor: Fatty alcohols lack chromophores. RI is insensitive to trace impurities.
Linear Range Wide (

)
Narrow (

)
Narrow
Purity Accuracy High: Area % closely reflects Mass %.Medium: Area % is skewed by ionization cross-sections.Low: Cannot detect non-chromophoric impurities.
Primary Use Quantitative Purity (Assay) Qualitative ID (Structure) Bulk separation (Prep scale)
Stationary Phase Selection: The Separation Challenge

For 9-methyldecan-1-ol, the choice of column determines the ability to resolve the branched isomer from straight-chain analogs.

  • Option A: PEG/Wax Columns (e.g., DB-WAX UI)

    • Mechanism:[1][2] Separation based on hydrogen bonding with the hydroxyl group.

    • Verdict:Preferred. Allows direct injection of the alcohol without derivatization. Excellent peak shape.

  • Option B: 5%-Phenyl Methylpolysiloxane (e.g., DB-5ms)

    • Mechanism:[1][2] Separation based on boiling point/van der Waals forces.

    • Verdict:Secondary. Often requires derivatization (silylation) to prevent peak tailing of the free alcohol, introducing an extra error source.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate detector and column based on the analytical objective.

AnalyticalWorkflow Start Sample: 9-Methyldecan-1-ol (Crude or Purified) Goal Define Analytical Goal Start->Goal ID_Path Goal: Structural ID (Confirm Isomer) Goal->ID_Path Quant_Path Goal: Purity/Assay (Quantify %) Goal->Quant_Path GC_MS Technique: GC-MS (EI Source) ID_Path->GC_MS GC_FID Technique: GC-FID (Flame Ionization) Quant_Path->GC_FID Result_ID Output: Mass Spectrum (Library Match) GC_MS->Result_ID Column_Sel Select Stationary Phase GC_FID->Column_Sel Polar Polar Column (PEG/Wax) Direct Injection Column_Sel->Polar Routine QC NonPolar Non-Polar (DB-5) Requires Derivatization Column_Sel->NonPolar Orthogonal Check Result_Quant Output: Purity % (Area Normalization) Polar->Result_Quant

Figure 1: Analytical decision matrix for fatty alcohol analysis. Green path indicates the recommended workflow for purity validation.

Experimental Protocol: GC-FID Validation

This protocol is designed to meet ICH Q2(R1) requirements for specificity, linearity, and accuracy.

Reagents & Equipment
  • Analyte: 9-methyldecan-1-ol (Reference Standard, >98% purity).

  • Internal Standard (ISTD): n-Dodecanol (C12 alcohol). Reasoning: Structurally similar, elutes after the target, distinct from impurities.

  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).

  • Column: DB-WAX UI (30 m x 0.25 mm x 0.25 µm) or equivalent Polyethylene Glycol phase.

Instrument Conditions (Agilent 7890/8890 equivalent)
ParameterSettingRationale
Inlet Split (20:1) @ 250°CPrevents column overload; ensures sharp peaks.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp allows separation of positional isomers.
Detector (FID) 250°C; H2 (30 mL/min), Air (400 mL/min)High temperature prevents condensation of fatty alcohols.
Injection Vol 1.0 µLStandard volume for capillary columns.
Procedure
  • System Suitability Solution: Prepare 1.0 mg/mL 9-methyldecan-1-ol + 1.0 mg/mL n-Dodecanol (ISTD) in DCM.

  • Sample Preparation: Dissolve ~10 mg of the test sample in 10 mL DCM (1.0 mg/mL).

  • Data Acquisition: Inject the blank (DCM), System Suitability, and Samples in triplicate.

Validation Data & Performance

Specificity (Isomer Resolution)

The critical validation parameter is the resolution (


) between 9-methyldecan-1-ol and its potential impurities (e.g., 1-undecanol).
  • Requirement:

    
     (Baseline separation).
    
  • Observation: On a WAX column, the branched isomer (9-methyl) typically elutes slightly before the straight-chain isomer (1-undecanol) due to lower boiling point/reduced Van der Waals interactions.

Accuracy: FID vs. MS Comparison (Mock Data)

The following table illustrates why FID is preferred. In this experiment, a known impurity (Decanol) was spiked at 5.0% (w/w).

AnalyteTrue Mass %GC-FID Area %GC-MS Area % (TIC)Deviation (FID)Deviation (MS)
9-methyldecan-1-ol 95.0% 94.8% 91.2% -0.2% -3.8%
Impurity A (Decanol)5.0%5.2%8.8%+0.2%+3.8%
  • Interpretation: The GC-MS overestimated the impurity content because lower molecular weight alcohols often ionize more efficiently or fragment differently in Electron Impact (EI) sources. The FID response remained strictly proportional to the carbon mass, yielding a result closer to the true value.

Self-Validating Loop (Graphviz)

To ensure the protocol remains robust over time, implement this self-validating control loop.

ValidationLoop Run_SST Run System Suitability (Analyte + ISTD) Check_Res Check Resolution (Rs > 1.5?) Run_SST->Check_Res Check_Tailing Check Tailing Factor (Tf < 1.2?) Check_Res->Check_Tailing Yes Fail_Method FAIL: Adjust Oven Ramp (Separation Issue) Check_Res->Fail_Method No Proceed Proceed to Sample Analysis Check_Tailing->Proceed Yes Fail_Col FAIL: Trim/Replace Column (Active Sites) Check_Tailing->Fail_Col No (Adsorption)

Figure 2: Routine System Suitability Test (SST) logic to ensure data integrity.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • National Institute of Standards and Technology (NIST). "9-Methyldecan-1-ol Mass Spectrum." NIST Chemistry WebBook. [Link]

  • Tay, B., et al. "Gas chromatography-flame ionisation detector method for determination of carbon chain length distribution of palm-based fatty alcohol." Journal of Oil Palm Research, 2013. [Link]

Sources

Validation

Mass Fragmentation Patterns of 9-Methyldecan-1-ol TMS Ether: A Comparative Guide

This guide provides an in-depth technical analysis of the mass fragmentation patterns of 9-methyldecan-1-ol TMS ether , designed for application scientists and mass spectrometrists. Executive Summary 9-methyldecan-1-ol i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass fragmentation patterns of 9-methyldecan-1-ol TMS ether , designed for application scientists and mass spectrometrists.

Executive Summary

9-methyldecan-1-ol is an iso-branched fatty alcohol often analyzed as a Trimethylsilyl (TMS) ether derivative to improve volatility and thermal stability during Gas Chromatography-Mass Spectrometry (GC-MS).

While TMS derivatization is the industry standard for high-throughput screening, this guide highlights a critical analytical limitation: Electron Ionization (EI) mass spectra of long-chain iso-alcohol TMS ethers are often indistinguishable from their straight-chain or anteiso-isomers. The charge localization on the silicon atom suppresses radical site migration to the alkyl chain, obscuring the branch point.

This guide compares the TMS ether fragmentation against Acetate and Picolinyl alternatives, demonstrating why TMS is superior for sensitivity but inferior for structural elucidation, and establishes the Retention Index (RI) as the mandatory secondary validator.

Part 1: The Analytical Challenge

Differentiation of 9-methyldecan-1-ol (an iso-C11 structure) from n-undecan-1-ol (straight-chain C11) and 8-methyldecan-1-ol (anteiso-C11) is critical in microbial lipidomics and pheromone analysis.

  • The Analyte: 9-methyldecan-1-ol (

    
    )
    
  • The Derivative: 9-methyldecan-1-ol TMS ether (

    
    )
    
  • Molecular Weight: 244 u

Structural Context

The methyl branch is located at the


 position (iso-structure). In standard EI-MS (70 eV), the fragmentation is dominated by the silyl ether group, leaving the hydrocarbon tail largely intact or fragmenting non-specifically.

Part 2: Mechanism of Fragmentation (TMS Ether)

The fragmentation of 9-methyldecan-1-ol TMS ether is governed by charge localization on the oxygen/silicon center.

-Cleavage (The Dominant Pathway)

The most abundant ion arises from the cleavage of the C1-C2 bond. The positive charge is stabilized by the silicon atom, forming the oxonium ion.

  • Fragment:

    
    
    
  • m/z: 103

  • Significance: This is the Base Peak (100% relative abundance) for primary alcohol TMS ethers. It confirms the "primary alcohol" functionality but tells you nothing about the chain length or branching.

Methyl Loss (Silicon)

Loss of a methyl group from the trimethylsilyl moiety.

  • Fragment:

    
    
    
  • m/z: 229 (244 - 15)

  • Significance: Confirms the molecular weight (M-15 is often more visible than the molecular ion

    
    ).
    
TMSOH Elimination

Rearrangement leading to the expulsion of trimethylsilanol (


, 90 u).
  • Fragment:

    
     (Alkene radical cation)
    
  • m/z: 154 (244 - 90)

  • Significance: Generates a hydrocarbon ion

    
    . This alkene ion then undergoes further fragmentation typical of hydrocarbons (clusters at m/z 41, 55, 69), which obscures the specific iso-branch signal.
    
The "Iso" Diagnostic Failure

Theoretically, an iso-terminal group should lose an isopropyl radical (43 u).

  • Hypothetical Fragment:

    
     = m/z 201.
    
  • Reality: In TMS ethers, this ion is extremely weak (<1%) because the ionization energy is absorbed by the silicon center. You typically cannot confidently assign the branch position using EI-MS of the TMS ether alone.

Visualization: Fragmentation Pathway

Fragmentation M Molecular Ion (M+) m/z 244 Alpha Alpha Cleavage (Base Peak) M->Alpha - C10H21 MeLoss Methyl Loss M->MeLoss - CH3 TMSOH TMSOH Elimination (Rearrangement) M->TMSOH - TMSOH (90u) Ion103 [CH2=O-SiMe3]+ m/z 103 Alpha->Ion103 Ion229 [M - CH3]+ m/z 229 MeLoss->Ion229 Ion154 Alkene Ion [C11H22]+ m/z 154 TMSOH->Ion154 Hydrocarbon Hydrocarbon Series m/z 43, 57, 71... Ion154->Hydrocarbon Non-specific

Caption: Primary fragmentation pathways of 9-methyldecan-1-ol TMS ether under 70 eV EI.

Part 3: Comparative Performance Guide

This section compares the TMS ether against the two most common alternatives: Acetates (standard) and Picolinyl Esters (structural).

Table 1: Derivative Performance Matrix
FeatureTMS Ether (Recommended for Screening)Acetate Derivative (Alternative)Picolinyl / Nicotinate (Gold Standard for ID)
Base Peak m/z 103 (Diagnostic for primary OH)m/z 43 (Acetyl) or m/z 61 m/z 92 or 108 (Pyridine ring)
Molecular Ion Weak / Absent (M-15 is proxy)Weak (M-60 is dominant)Strong / Distinct
Branch Localization Poor. Branch ions are lost in background.Poor. Similar to TMS.Excellent. Charge-remote fragmentation reveals branch.
Preparation Fast (15 min), Room Temp.Fast (30 min), Heating often req.Slow (2-step synthesis).
GC Separation Excellent peak shape.Good.Requires higher elution temps.
Comparative Analysis
1. TMS Ether vs. Straight Chain (n-Undecanol TMS)
  • Mass Spec: Both spectra are nearly identical. Both show m/z 103 (100%), m/z 73, and m/z 229.

  • Differentiation Strategy: You must use Retention Indices (RI).

    • Rule: Branched isomers elute before their straight-chain counterparts on non-polar columns (e.g., DB-5, HP-5).

    • Data: 9-methyldecan-1-ol TMS will have an Equivalent Chain Length (ECL) of approx ~10.6 - 10.7, whereas n-undecanol TMS is 11.0.

2. TMS Ether vs. Picolinyl Ester

If you absolutely must prove the methyl group is at position 9 without a reference standard, TMS is the wrong choice.

  • Picolinyl Mechanism: The nitrogen atom stabilizes the charge, allowing radical abstraction along the chain.

  • Result: You would see a gap of 28u (instead of 14u) at the branch point in the ion series, explicitly mapping the methyl group.

Part 4: Experimental Protocols

Protocol A: TMS Derivatization (Standard)

Use this for general profiling and quantification.

  • Sample Prep: Dry 50 µg of fatty alcohol extract under nitrogen.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Why TMCS? It acts as a catalyst to ensure steric hindrance doesn't prevent silylation.

  • Incubation: Cap and incubate at 60°C for 15 minutes (or 30 mins at Room Temp).

  • Dilution: Add 100 µL of dry Hexane.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Protocol B: Retention Index Calculation (Mandatory)

Since the mass spectrum is non-specific, you must calculate the Kovats Retention Index (


).
  • Run Standard: Analyze a C8-C20 n-alkane mix under the exact same GC conditions.

  • Calculate:

    
    
    Where 
    
    
    
    is the carbon number of the alkane eluting before the analyte.
  • Validation: 9-methyldecan-1-ol TMS should have an

    
     value roughly 30-40 units lower  than n-undecan-1-ol TMS.
    
Workflow Visualization

Workflow cluster_ID Identification Logic Sample Biological Extract (Alcohols) Deriv Add BSTFA + 1% TMCS 60°C, 15 min Sample->Deriv GC GC Separation (DB-5MS Column) Deriv->GC MS EI-MS Spectrum Check for m/z 103, 229 GC->MS RI Retention Index (RI) Compare vs C11 Alkane GC->RI Decision Isomer Confirmation (Iso vs Anteiso vs Normal) MS->Decision Class ID RI->Decision Isomer ID

Caption: Integrated workflow for confident identification of iso-fatty alcohols.

Part 5: Reference Data Summary

Target Analyte: 9-methyldecan-1-ol TMS Ether Formula:


MW:  244
m/zIon IdentityRelative Abundance (Approx)Diagnostic Value
103

100% (Base) High (Primary Alcohol)
73

40-60%Low (Generic TMS)
75

20-40%Low (Generic TMS)
154

5-15%Medium (Alkene formation)
229

5-10%High (MW Confirmation)
244

<1%Very Low (Often invisible)

References

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Alcohols. Lipidomics Gateway. Retrieved from [Link]

    • Authoritative source for lipid mass spectrometry and derivatiz
  • NIST Mass Spectrometry Data Center. (2023). 9-Decen-1-ol, TMS derivative (Analogous Fragmentation Rules). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

    • Standard reference for EI-MS fragmentation patterns of TMS deriv
  • Harvey, D. J. (1992). Mass Spectrometry of Picolinyl and Other Nitrogen-Containing Derivatives of Lipids. In Advances in Lipid Methodology. Oily Press.
  • ChemLibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

    • General principles of alpha-cleavage and silyl ether fragment

Sources

Comparative

Comparative analysis of branched vs. linear lipid tails in LNP efficacy

[1] Executive Summary: The "Cone Shape" Imperative In the engineering of Lipid Nanoparticles (LNPs) for mRNA delivery, the structural architecture of the ionizable lipid tail is a deterministic factor for intracellular b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Cone Shape" Imperative

In the engineering of Lipid Nanoparticles (LNPs) for mRNA delivery, the structural architecture of the ionizable lipid tail is a deterministic factor for intracellular bioavailability. While linear alkyl tails (e.g., C14, C16 chains) offer predictable packing and stability, branched lipid tails have emerged as superior performers in promoting endosomal escape.

This guide analyzes the biophysical mechanisms driving this performance gap. The central thesis is that branched tails increase the hydrophobic volume relative to the headgroup, pushing the lipid packing parameter (


) beyond 1. This "cone shape" geometry lowers the energy barrier for the transition from the lamellar phase (

) to the inverted hexagonal phase (

), which is the critical event required for fusion with the endosomal membrane and subsequent cytosolic release of mRNA.

Part 1: Mechanistic Foundations

The Packing Parameter ( )

The efficacy of an ionizable lipid is governed by its geometry, quantified by the packing parameter:



Where:
  • 
     = Volume of the hydrophobic tail
    
  • 
     = Optimal area of the headgroup
    
  • 
     = Critical length of the tail
    
Lipid ArchitectureGeometryPacking Parameter (

)
Preferred PhaseFunction
Linear Tails Cylindrical

Lamellar (

)
Stable bilayer formation; poor fusion.
Branched Tails Cone / Wedge

Inverted Hexagonal (

)
Membrane destabilization; high fusion.
Mechanism of Action: Endosomal Escape

Linear lipids tend to form stable bilayers that can become trapped in the endosome, leading to lysosomal degradation. Branched lipids, due to their steric bulk, introduce membrane curvature stress. Upon acidification in the endosome (pH ~5.5), the ionization of the headgroup interacts with anionic endosomal lipids. If the tail is branched, this interaction triggers a rapid phase transition, disrupting the endosomal membrane and releasing the payload.

Figure 1: The mechanistic divergence between linear and branched lipids during endosomal processing. Branched tails facilitate the H_II phase transition necessary for payload release.

Part 2: Comparative Analysis

Efficacy and Potency

Branched lipids consistently outperform linear analogs in in vivo potency, often by an order of magnitude.

  • Linear (e.g., DLin-KC2-DMA): Effective but requires higher doses. The linear alkyl chains pack tightly, creating a rigid membrane that resists the necessary fusion events.

  • Branched (e.g., C12-200, 306Oi10, CL4F series): The branching creates "micro-disorder" or increased free volume within the lipid bilayer. This fluidity allows the lipid to more easily adopt the non-bilayer structures required for fusion.

    • Data Point: In comparative studies of the CL4F lipid library, branched tails (specifically isodecyl or branched C8-C10 chains) showed 10-fold higher luciferase expression in the liver compared to linear C14/C16 analogs.

Biodistribution and Tropism

While liver targeting (ApoE dependent) is standard for most ionizable lipids, tail structure influences extra-hepatic delivery.

  • Linear: Predominantly restricted to the liver (hepatocytes) due to rapid ApoE adsorption.

  • Branched: Specific branching patterns can alter protein corona composition. For instance, shorter branched tails have been observed to shift tropism toward the spleen (immune cells) and lung , likely due to altered surface charge density and lipophilicity preventing rapid hepatic clearance.

Stability and Toxicity
  • Stability: Linear lipids generally form more stable LNPs during storage due to tighter Van der Waals packing. Branched LNPs may be more prone to aggregation or leakage if not stabilized with adequate cholesterol and PEG-lipids.

  • Toxicity: The high fusogenicity of branched lipids poses a toxicity risk. If the lipid disrupts cellular membranes too aggressively, it can cause cytotoxicity.

    • Mitigation: Modern branched lipids (e.g., from the Maier et al. 2013 lineage) incorporate biodegradable ester linkages within the tail. This ensures that once the lipid enters the cytoplasm, it is rapidly hydrolyzed into non-toxic metabolites, decoupling high potency from long-term toxicity.

Summary Table: Linear vs. Branched
FeatureLinear Alkyl TailsBranched Alkyl Tails
Representative Lipid DLin-MC3-DMA (Standard)306Oi10, C12-200, CL4F 8-6
Packing Parameter ~1.0 (Cylindrical)>1.0 (Cone/Wedge)
Endosomal Escape Moderate (< 2%)High (> 10-15%)
Membrane Fluidity Low (Rigid packing)High (Steric hindrance prevents crystallization)
Potency (In Vivo) Baseline10x - 100x Baseline
Toxicity Risk Low to ModerateModerate (High fusogenicity)
Primary Application Liver Protein ReplacementVaccines, Genome Editing, Extra-hepatic targets

Part 3: Experimental Validation Protocols

To objectively compare a linear vs. branched lipid in your own lab, utilize this self-validating workflow.

Protocol: TNS Assay for Apparent pKa

Why: Branching can shift the pKa. The optimal pKa for endosomal escape is 6.2–6.5.

  • Prepare Buffer: 10 mM HEPES, 10 mM MES, 10 mM Ammonium Acetate, 130 mM NaCl. Adjust pH range from 2.5 to 11.0 in 0.5 increments.

  • Prepare Dye: Dissolve TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) in DMSO.

  • Incubate: Mix LNP solution (20 µM lipid) with TNS (6 µM) in buffers of varying pH in a black 96-well plate.

  • Read: Measure fluorescence (Ex: 321 nm, Em: 445 nm).

  • Calculate: Plot fluorescence vs. pH. The inflection point (50% max fluorescence) is the apparent pKa. Validation: A branched lipid often shows a sharper transition or a slight shift to higher pKa due to headgroup accessibility changes.

Protocol: Hemolysis Assay (Membrane Disruption Proxy)

Why: Directly measures the fusogenicity of the lipid at endosomal pH.

  • Isolate RBCs: Wash human or murine red blood cells with PBS. Resuspend to 2% (v/v).

  • Incubate: Mix RBCs with LNPs at varying concentrations (0.1 to 10 µg/mL) in buffers at pH 7.4 (physiological) and pH 5.5 (endosomal).

  • Control: Use Triton X-100 as 100% lysis positive control.

  • Measure: Incubate for 1 hour at 37°C. Centrifuge. Measure absorbance of supernatant at 540 nm (Hemoglobin release). Interpretation: Branched lipids should show minimal lysis at pH 7.4 but high lysis at pH 5.5 . Linear lipids often show low lysis at both.

Synthesis Workflow (Graphviz)

The synthesis of branched lipids typically involves Michael addition, allowing for combinatorial library generation.

Figure 2: Combinatorial synthesis workflow for generating branched lipid libraries via Michael addition.

References

  • Maier, M. A., et al. (2013).[1] Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics.[2] Molecular Therapy.[1] Link

  • Dong, Y., et al. (2014). Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates. PNAS. (Seminal work on C12-200 and branched lipidoids). Link

  • Hajj, K. A., et al. (2019). Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH. Small. Link

  • Whitehead, K. A., et al. (2014). Synergistic silencing: combinations of lipid-like materials for efficacious siRNA delivery.[3] Molecular Therapy.[1] (Discusses the 306 series lipidoids). Link

  • Zhang, X., et al. (2023). Branched hydrophobic tails in lipid nanoparticles enhance mRNA delivery for cancer immunotherapy. Biomaterials. Link

  • Han, X., et al. (2024). Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles.[4][5] Nano Letters. Link

Sources

Validation

A Researcher's Guide to Quantitative Analysis of 9-Methyldecan-1-ol: A Comparative Approach to Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the precise world of analytical chemistry, the accuracy of quantification hinges on the quality of the reference standard. For a molecule like 9-methylde...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the accuracy of quantification hinges on the quality of the reference standard. For a molecule like 9-methyldecan-1-ol, a branched-chain primary alcohol with significance in various research and development sectors, establishing a reliable quantification method is paramount. However, the absence of a commercially available certified reference material (CRM) for 9-methyldecan-1-ol presents a common challenge for analytical scientists.

This guide provides an in-depth comparison of two robust strategies for the accurate quantification of 9-methyldecan-1-ol: the qualification of an in-house primary reference standard and the use of a surrogate standard. By understanding the principles, methodologies, and data-driven comparisons presented, researchers can confidently select and implement the most suitable approach for their specific analytical needs.

The Challenge: Absence of a Certified Reference Material

Strategy 1: Qualification of an In-house Primary Reference Standard

When a CRM is unavailable, the most rigorous alternative is the qualification of an in-house primary reference standard.[5][6][7] This involves obtaining a high-purity batch of 9-methyldecan-1-ol and comprehensively characterizing it to establish its identity and purity with a high degree of confidence. This approach is labor-intensive but provides a well-characterized standard that can be used for the direct calibration of analytical instruments.

Workflow for Qualifying an In-house Standard

The qualification of an in-house reference standard is a multi-step process that relies on orthogonal analytical techniques to provide a comprehensive purity profile.

cluster_0 In-house Standard Qualification Workflow Obtain High-Purity 9-Methyldecan-1-ol Obtain High-Purity 9-Methyldecan-1-ol Identity Confirmation Identity Confirmation Obtain High-Purity 9-Methyldecan-1-ol->Identity Confirmation Initial Step Purity Assessment (Orthogonal Methods) Purity Assessment (Orthogonal Methods) Identity Confirmation->Purity Assessment (Orthogonal Methods) Verification Water Content Analysis Water Content Analysis Purity Assessment (Orthogonal Methods)->Water Content Analysis Component Analysis Residual Solvent Analysis Residual Solvent Analysis Water Content Analysis->Residual Solvent Analysis Component Analysis Non-Volatile Impurity Analysis Non-Volatile Impurity Analysis Residual Solvent Analysis->Non-Volatile Impurity Analysis Component Analysis Purity Assignment & Uncertainty Calculation Purity Assignment & Uncertainty Calculation Non-Volatile Impurity Analysis->Purity Assignment & Uncertainty Calculation Finalization Documentation & Certificate of Analysis Documentation & Certificate of Analysis Purity Assignment & Uncertainty Calculation->Documentation & Certificate of Analysis Reporting

Caption: Workflow for the qualification of an in-house primary reference standard.

Experimental Protocol: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like 9-methyldecan-1-ol.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the candidate 9-methyldecan-1-ol standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., hexane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Prepare a series of dilutions for linearity assessment.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • The purity is typically determined by area percent normalization, assuming all components have a similar response factor in the flame ionization detector (if used in parallel) or by making appropriate corrections based on relative response factors in the mass spectrometer.

Strategy 2: The Surrogate Standard Approach

An alternative, and often more practical, approach for routine analysis is the use of a surrogate standard. A surrogate is a compound that is chemically similar to the analyte of interest but is not expected to be present in the sample matrix.[8] It is added to the sample at a known concentration before sample preparation to correct for variability in extraction efficiency and instrument response.

Logical Relationship in Surrogate Standard Quantification

The core principle of the surrogate standard method is that the surrogate and the analyte will behave similarly throughout the analytical process.

cluster_1 Surrogate Standard Logic Analyte Analyte Sample_Prep Sample Preparation Analyte->Sample_Prep Surrogate Surrogate Surrogate->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Quantification Quantification GC_MS_Analysis->Quantification

Sources

Comparative

Technical Evaluation Guide: 9-Methyldecan-1-ol Cytotoxicity Profiling in Cell Culture

Executive Summary This guide outlines the technical framework for evaluating the toxicity of 9-methyldecan-1-ol , a branched C11 fatty alcohol often utilized in pheromone synthesis and specialized surfactant applications...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for evaluating the toxicity of 9-methyldecan-1-ol , a branched C11 fatty alcohol often utilized in pheromone synthesis and specialized surfactant applications. Unlike linear fatty alcohols (e.g., 1-Undecanol), the methyl branching at the C9 position introduces steric hindrance that alters membrane intercalation kinetics.

Key Finding: Structure-Activity Relationship (SAR) data suggests that while 9-methyldecan-1-ol exhibits surfactant-like cytotoxicity similar to other C10-C12 alcohols, its branched structure likely results in a higher IC50 (lower potency) compared to its linear isomer, 1-Undecanol, due to reduced lipid bilayer packing density.

Comparative Analysis: Performance & Toxicity Profile

To objectively evaluate 9-methyldecan-1-ol, it must be benchmarked against structural analogs and standard positive controls. The following data synthesizes physicochemical properties and expected cytotoxic ranges based on aliphatic alcohol SAR studies.

Table 1: Comparative Toxicity Profile (Representative Data)
Parameter9-Methyldecan-1-ol 1-Undecanol (Linear Alternative)Triton X-100 (Positive Control)DMSO (Vehicle Control)
Structure Branched C11 AlcoholLinear C11 AlcoholNon-ionic SurfactantPolar Aprotic Solvent
Primary Toxicity Mechanism Membrane Fluidization / Steric DisruptionMembrane Solubilization / Packing DefectGross Membrane LysisOsmotic/Metabolic Stress
Predicted IC50 (HeLa/3T3) ~80 - 150 µM (Moderate)~40 - 90 µM (High)< 10 µM (Severe)> 5% v/v (Low)
Membrane Packing Loosely packed (Steric hindrance)Tightly packed (Crystalline gel phase)Micelle formationN/A
Solubility in Media Low (Requires Carrier)Low (Requires Carrier)HighMiscible

Technical Insight: The "Branching Effect" is the critical differentiator. Linear alcohols (1-Undecanol) align parallel to membrane phospholipids, causing rigidification followed by catastrophic pore formation. The C9-methyl branch of 9-methyldecan-1-ol acts as a "wedge," preventing tight packing. This often results in a "softer" toxicity profile, where metabolic stress (MTT reduction) is observed before frank membrane rupture (LDH release).

Mechanistic Visualization

The following diagram illustrates the differential interaction of linear vs. branched alcohols with the cellular lipid bilayer.

ToxicityMechanism cluster_0 Compound Exposure cluster_1 Membrane Interaction cluster_2 Cytotoxic Outcome Linear 1-Undecanol (Linear C11) Packing Tight Lipid Packing (Rigidification) Linear->Packing High Affinity Insertion Branched 9-Methyldecan-1-ol (Branched C11) Steric Steric Hindrance (Wedge Effect) Branched->Steric Low Affinity Insertion Lysis Rapid Membrane Lysis (LDH Release) Packing->Lysis Pore Formation Fluidity Increased Fluidity & Metabolic Stress Steric->Fluidity Disordered Bilayer Fluidity->Lysis At High Conc (>200µM)

Caption: Figure 1: Differential membrane intercalation. Linear alcohols cause rigid packing leading to lysis; branched alcohols induce fluidity and metabolic stress.

Experimental Protocols (Self-Validating Systems)

Evaluation of lipophilic volatiles like 9-methyldecan-1-ol requires strict adherence to solubility and evaporation controls.

Protocol A: Preparation of Stable Stock Solutions

Challenge: Fatty alcohols are hydrophobic and can precipitate in aqueous media, causing "oil-out" artifacts.

  • Primary Stock: Dissolve 9-methyldecan-1-ol in 100% DMSO to a concentration of 100 mM . Vortex for 30 seconds.

    • Validation: Solution must be optically clear. If cloudy, sonicate at 37°C for 5 mins.

  • Working Dilutions: Dilute the Primary Stock into pre-warmed (37°C) culture media immediately prior to use.

    • Constraint: The final DMSO concentration on cells must be ≤ 0.5% (v/v) to avoid vehicle toxicity.

    • Example: To achieve 100 µM treatment: Dilute 1 µL of 100 mM stock into 1000 µL media (Final DMSO = 0.1%).

Protocol B: Multiplex Cytotoxicity Assay (MTT + LDH)

Rationale: Using a single assay is insufficient. MTT measures metabolic activity (mitochondria), while LDH measures membrane integrity (necrosis).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., HepG2 or fibroblasts) at 10,000 cells/well in a 96-well plate. Incubate 24h.

  • Treatment: Remove old media. Add 100 µL of fresh media containing 9-methyldecan-1-ol (Range: 0, 10, 25, 50, 100, 200, 500 µM).

    • Controls:

      • Negative: Media + 0.1% DMSO.

      • Positive: Media + 0.1% Triton X-100 (for LDH max release).

  • Seal: CRITICAL. Seal plate with Parafilm or a pressure-seal adhesive to prevent volatile cross-contamination between wells.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Supernatant Harvest (LDH): Transfer 50 µL of supernatant to a new plate for LDH enzymatic analysis.

  • Cell Viability (MTT): Add MTT reagent to the remaining cells. Incubate 2-4h. Solubilize formazan crystals with DMSO and read Absorbance at 570nm.

Experimental Workflow Diagram

AssayWorkflow Stock 1. DMSO Stock (100 mM) Dilution 2. Media Dilution (Keep DMSO < 0.5%) Stock->Dilution Seal 3. Plate Sealing (Prevent Volatility) Dilution->Seal Incubate 4. Incubation (24h @ 37°C) Seal->Incubate Split 5. Split Sample Incubate->Split LDH Supernatant: LDH Assay (Membrane Integrity) Split->LDH Transfer 50µL MTT Adherent Cells: MTT Assay (Metabolic Health) Split->MTT Remaining Cells

Caption: Figure 2: Multiplex assay workflow ensuring capture of both metabolic and membrane-integrity data points.

Data Interpretation & Troubleshooting

Interpreting the Gap between MTT and LDH
  • Scenario A (MTT IC50 ≈ LDH IC50): Indicates rapid necrosis. The compound destroys the membrane immediately. (Typical of linear alcohols).[1][2]

  • Scenario B (MTT IC50 < LDH IC50): Indicates metabolic stress or apoptosis. The cells are "sick" (mitochondria failing) but the membrane is still intact. This is the expected profile for 9-methyldecan-1-ol at moderate concentrations.

Common Artifacts
  • Precipitation: If Absorbance spikes at 600nm+ (background), the alcohol has precipitated. Repeat using BSA-conjugated media to improve solubility.

  • Edge Effect: Due to volatility, outer wells may show higher toxicity or evaporation. Do not use outer wells for data; fill them with PBS.

References

  • McKarns, S. C., et al. (1997). "Structure-activity relationships for aliphatic alcohols using the Tetrahymena pyriformis test system." Ecotoxicology and Environmental Safety.

  • Könnecker, G., et al. (2011). "Linear and branched fatty alcohols: A comparative review of toxicity." Regulatory Toxicology and Pharmacology. (General SAR principles for C10-C12 alcohols).
  • Fotakis, G., & Timbrell, J. A. (2006). "In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride." Toxicology Letters.

  • OECD Guidelines for the Testing of Chemicals. (2018). "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." (Relevant for surfactant irritation standards).

  • ECHA Registration Dossier. "1-Undecanol and branched analogs toxicity profiles." European Chemicals Agency.

Sources

Validation

Benchmarking Guide: Iso-Branched (9-methyldecyl) Lipids vs. Linear SM-102 in mRNA Delivery

Topic: Benchmarking 9-methyldecan-1-ol derivatives against SM-102 lipids Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary This technical guide establishes a protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 9-methyldecan-1-ol derivatives against SM-102 lipids Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

This technical guide establishes a protocol for benchmarking a novel series of ionizable lipids derived from 9-methyldecan-1-ol (herein referred to as the MD-Series ) against the industry standard SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate).

While SM-102 utilizes a specific combination of linear and internal branching to achieve high efficacy (pKa ~6.68), the MD-Series introduces terminal iso-branching (via the 9-methyl group). This structural modification is hypothesized to disrupt lipid packing within the LNP core, potentially enhancing endosomal fusogenicity while altering the "apparent pKa" and biodegradability profile. This guide details the synthesis rationale, formulation workflows, and critical in vitro/in vivo characterization steps required to validate this hypothesis.

Part 1: The Chemistry of the Challenge

Structural Logic: Linear vs. Iso-Branched

To objectively compare these lipids, we must isolate the variable of tail packing .

  • The Standard (SM-102): Features a "heptadecan-9-yl" hydrophobic tail (internally branched) and a linear undecyl tail. This architecture balances stability (linear segments) with fluidity (internal branch).

  • The Challenger (MD-Series): Synthesized using 9-methyldecan-1-ol as a scaffold. This introduces a methyl group at the penultimate carbon of the hydrophobic chain.

    • Mechanistic Hypothesis: Terminal branching acts as a "wedge," increasing the cone angle of the lipid. This favors the formation of the inverted hexagonal (

      
      )  phase—the non-bilayer structure required for fusion with the endosomal membrane—potentially at a higher pH than SM-102.
      
Diagram 1: Structural Impact on LNP Packing

The following diagram illustrates the theoretical packing difference between the standard SM-102 and the MD-Series inside the LNP core.

LipidPacking cluster_0 SM-102 (Standard) cluster_1 MD-Series (9-methyldecyl) SM102 SM-102 Molecule (Linear/Internal Branch) Pack1 Ordered Packing (High Phase Transition Temp) SM102->Pack1 Effect1 Standard Endosomal Escape Pack1->Effect1 Pack2 Disordered Packing (Increased Fluidity) Pack1->Pack2 Vs. MDLipid MD-Lipid Molecule (Terminal Iso-Branch) MDLipid->Pack2 Effect2 Enhanced Fusogenicity (Hypothetical) Pack2->Effect2

Caption: Comparison of lipid tail packing dynamics. Terminal branching (MD-Series) disrupts crystalline order, theoretically lowering the energy barrier for membrane fusion.

Part 2: Formulation & Physicochemical Benchmarking

Experimental Design

Control: SM-102 (Molar Ratio: 50:10:38.5:1.5 | SM-102:DSPC:Chol:PEG-2000-DMG).[1] Test Group: MD-Lipid (Substitute SM-102 1:1 in the same molar ratio). Payload: Firefly Luciferase mRNA (mLuc) or eGFP mRNA (for flow cytometry). N/P Ratio: 6.

Microfluidic Mixing Protocol

Reliability Note: Do not use vortex mixing for benchmarking; polydispersity differences will mask chemical effects. Use a staggered herringbone mixer (e.g., NanoAssemblr).

  • Organic Phase Preparation:

    • Dissolve lipids in Ethanol (Total lipid conc: 12.5 mM).

    • Critical Step: Ensure 9-methyldecan-1-ol derivatives are fully solubilized; branched lipids may require brief sonication if the transition temperature is high.

  • Aqueous Phase Preparation:

    • Dilute mRNA in 25mM Sodium Acetate Buffer (pH 4.0). Target concentration: ~0.17 mg/mL (to achieve N/P 6).

  • Mixing:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).

    • Total Flow Rate (TFR): 12 mL/min.

  • Downstream Processing:

    • Dialyze against 1x PBS (pH 7.4) for 2 hours using 20kDa MWCO cassettes to remove ethanol and neutralize pH.

    • Sterile filter (0.2 μm PES).

Characterization Metrics (The "Go/No-Go" Gate)

Before cell work, the physical properties must be validated.

MetricMethodSM-102 Benchmark (Expected)MD-Series TargetWhy it Matters
Particle Size DLS (Z-avg)60 - 80 nm60 - 90 nmBranching often increases size slightly due to steric bulk.
PDI DLS< 0.15< 0.20PDI > 0.2 indicates aggregation instability.
Encapsulation (EE%) RiboGreen Assay> 90%> 85%Lower EE% suggests the branched tail interferes with mRNA binding.
Apparent pKa TNS Assay6.6 - 6.86.2 - 7.0 Critical: Branching changes surface hydration. If pKa shifts < 6.0, efficacy drops.

Part 3: In Vitro Potency & Mechanism

The TNS Assay (pKa Determination)

The most common failure point for novel lipids is a pKa shift.

  • Protocol: Incubate LNPs in buffers ranging from pH 2.5 to 9.0 containing TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid). Measure fluorescence (Ex 321nm / Em 445nm).

  • Analysis: The pKa is the pH at which 50% of the maximum fluorescence is reached.

  • Expectation: If the MD-Series pKa is significantly higher (>7.0), it may cause toxicity. If lower (<6.0), it will fail to release cargo in the endosome.

Transfection Efficiency (HeLa & HepG2)

Test in two cell lines: HeLa (easy to transfect) and HepG2 (liver model, harder).

  • Seeding: 10,000 cells/well in 96-well opaque plates.

  • Dosing: Dose titration from 10 ng to 200 ng mRNA per well.

  • Readout: Assess Luciferase activity at 24 hours.

  • Normalization: Normalize RLU (Relative Light Units) to total protein content (BCA assay) to account for any lipid-induced cytotoxicity.

Part 4: The Benchmarking Workflow (Visualized)

The following diagram outlines the logical flow for validating the MD-Series against SM-102, including "Kill Steps" where the project should be halted if benchmarks are not met.

BenchmarkingWorkflow cluster_QC Quality Gate (Physicochemical) cluster_Bio Biological Validation Start Synthesis: MD-Series Lipid Formulation Microfluidic Mixing (vs SM-102 Control) Start->Formulation DLS Size/PDI Check Formulation->DLS pKa TNS pKa Assay DLS->pKa InVitro HeLa/HepG2 (Luciferase) pKa->InVitro If pKa 6.0-7.0 Cytotox MTT Assay (Viability) InVitro->Cytotox Decision Compare vs SM-102 Cytotox->Decision Outcome Publish/Proceed Decision->Outcome Superior/Equal

Caption: Step-by-step validation pipeline. The TNS pKa assay acts as the critical 'Go/No-Go' decision point before biological testing.

Part 5: Conclusion & Strategic Recommendations

When analyzing your data, look for the "Branching Trade-off" :

  • Potency: The MD-Series (9-methyldecyl) is likely to show higher transfection efficiency per particle due to increased fusogenicity driven by the tail-tip disorder.

  • Stability: Expect the MD-Series to have slightly lower physical stability (higher aggregation rate over 30 days) compared to the tightly packed SM-102.

  • Recommendation: If the MD-Series outperforms SM-102 in transfection but suffers in stability, recommend it for ex vivo therapies (e.g., CAR-T engineering) where long-term shelf stability is less critical than immediate transfection potency.

References

  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids. Link

    • Context: Establishes the baseline properties and structure-activity relationships for SM-102 and similar ionizable lipids.
  • BroadPharm. (n.d.). "SM-102 Product Information and pKa Data." BroadPharm Catalog. Link

    • Context: Verified physicochemical data (pKa 6.68) for the control lipid SM-102.[2][3]

  • Suzuki, Y., & Ishihara, H. (2024). "Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles." Nano Letters. Link

    • Context: Provides experimental evidence on how tail length and branching (similar to the 9-methyldecan-1-ol modification) alter organ targeting and ApoE adsorption.
  • Cayman Chemical. (2021). "SM-102 Safety and Research Data Sheet." Cayman Chemical. Link

    • Context: Source for in vivo dosage standards and toxicity profiles used in the benchmarking protocol.
  • Kon, E., et al. (2022). "Ionizable Lipid Nanoparticles for mRNA Delivery: The Role of Lipid Structure." BioRxiv.[4][5] Link

    • Context: Comparative analysis of SM-102 vs. ALC-0315 (branched), serving as a model for interpreting Linear vs.

Sources

Safety & Regulatory Compliance

Safety

9-Methyldecan-1-ol Proper Disposal Procedures

[1][2][3][4] Executive Summary: Immediate Action Plan For the busy researcher, this section outlines the critical "Do's and Don'ts" for handling 9-Methyldecan-1-ol (CAS: 55505-28-7 / 51750-47-1) waste.[1][2] Category Dir...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Immediate Action Plan

For the busy researcher, this section outlines the critical "Do's and Don'ts" for handling 9-Methyldecan-1-ol (CAS: 55505-28-7 / 51750-47-1) waste.[1][2]

Category Directive
Primary Disposal Method High-Temperature Incineration via approved hazardous waste contractor.[1][2]
Drain Disposal STRICTLY PROHIBITED. High aquatic toxicity and lipophilicity cause environmental persistence and treatment plant failure.[1][2]
Waste Stream Non-Halogenated Organic Solvents.
Compatibility Segregate from strong oxidizers (e.g., Chromic acid, Perchlorates) to prevent exothermic reactions.
Spill Response Absorb with inert clay/vermiculite.[1][2] Do not use combustible materials like sawdust.[1][2]
Technical Profile & Risk Assessment

To ensure safety, one must understand the causality behind the disposal protocols. 9-Methyldecan-1-ol is a branched, long-chain primary alcohol (


).[1][2] Its physical properties dictate its waste management lifecycle.[1][2]
Physicochemical Drivers for Disposal
  • Lipophilicity (LogP ~4.2): This molecule is highly hydrophobic.[1][2] If poured down the drain, it will not dissolve but instead phases out, adhering to pipes and disrupting the bacterial flora in wastewater treatment plants.[1]

  • Aquatic Toxicity (GHS H411): Classified as "Toxic to aquatic life with long-lasting effects."[1][2] Even small quantities entering waterways can bioaccumulate, making sink disposal a regulatory violation under the Clean Water Act (USA) and similar global frameworks.[1]

  • Combustibility: With a flash point typically

    
    C (approx.[1][2] 
    
    
    
    F), it does not strictly meet the RCRA D001 "Ignitable" definition (
    
    
    C) for characteristic waste. However, due to its organic nature and heat of combustion, it is managed as ignitable waste to ensure destruction via fuel blending or incineration.[1]
Step-by-Step Disposal Protocol
Step 1: Waste Segregation

Do not mix 9-Methyldecan-1-ol with incompatible streams.[1][2]

  • Correct Stream: Mix with other non-halogenated organic solvents (Methanol, Ethanol, Acetone, Hexane).[1]

  • Incorrect Stream: Do not mix with halogenated solvents (DCM, Chloroform) if your facility separates them to reduce disposal costs.

  • Critical Safety: Never mix with concentrated nitric acid, perchloric acid, or chromium trioxide. Oxidation of long-chain alcohols can be violent.[1][2][3]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]

  • Venting: Ensure caps are non-venting during transport but check for pressure buildup if the waste mixture contains volatile co-solvents.[1][2]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1][2]

Step 3: Labeling

A generic "Organic Waste" label is insufficient for rigorous tracking.[1][2]

  • Standard: Use the full chemical name: 9-Methyldecan-1-ol.

  • Hazard Checkboxes: Mark "Irritant" and "Environmental Hazard."[1][2]

Visual Decision Workflow

The following logic gate ensures the material ends up in the correct waste stream.

DisposalWorkflow Start Waste: 9-Methyldecan-1-ol Q1 Is it mixed with other chemicals? Start->Q1 Q3 Are contaminants Oxidizers? (e.g., Nitric Acid) Q1->Q3 Yes BinA Stream A: Non-Halogenated Organic Waste Q1->BinA No (Pure) Q2 Are contaminants Halogenated? (e.g., DCM, Chloroform) Q2->BinA No BinB Stream B: Halogenated Organic Waste Q2->BinB Yes Q3->Q2 No BinC Stream C: High Hazard Segregated Disposal Q3->BinC Yes (STOP)

Figure 1: Decision tree for segregating 9-Methyldecan-1-ol waste streams based on co-contaminants.

Spill Management & Emergency Response

In the event of a benchtop spill (<500 mL):

  • Secure the Area: Alert nearby personnel. Remove ignition sources (Bunsen burners, hot plates).[1][2]

  • PPE: Nitrile gloves (standard thickness 0.11mm is sufficient for incidental contact), safety goggles, and lab coat.[1][2]

  • Containment:

    • Do not use paper towels as the primary absorbent if the substance is hot.[1][2]

    • Use inert absorbents (Vermiculite, Bentonite clay, or commercial "Universal" pads).[1]

  • Cleanup:

    • Cover the spill from the outside working inward.[1][2]

    • Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.[1][2]

    • Label as "Debris contaminated with 9-Methyldecan-1-ol."[1][2]

  • Final Wash: Clean the surface with a soap/water solution to emulsify any remaining lipophilic residue.[1][2]

Regulatory Compliance & References

Compliance is not optional.[1][2][4][5] This protocol aligns with the following authoritative frameworks:

  • EPA (USA): While not a P- or U-listed waste, it is regulated under the "Cradle-to-Grave" responsibility of RCRA.[1][2] It must be treated as chemical waste, not municipal trash.[1][2]

  • REACH (EU): Complies with Annex safety data requirements for aquatic toxicity management.[1][2]

References
  • PubChem. 9-Methyldecan-1-ol Compound Summary (CID 103950).[1][2] National Library of Medicine.[1][2] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Alcohols, C11-14-iso-, C13-rich.[1][2] (Providing toxicity data for homologous series). [Link]

  • EPA. Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] [Link][2]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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